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  • Product: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
  • CAS: 857412-04-5

Core Science & Biosynthesis

Foundational

"spectral data for 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde"

An In-Depth Technical Guide to the Spectral Characterization of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde This guide provides a comprehensive framework for the spectral analysis of 4-[4-(4-formylphenyl)-2,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectral Characterization of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

This guide provides a comprehensive framework for the spectral analysis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, a specialized biphenyl dialdehyde. Given the compound's limited appearance in peer-reviewed literature outside of patent filings, this document serves as both a predictive analysis and a methodological guide for researchers synthesizing or utilizing this molecule. We will proceed from the foundational principles of structural analysis to detailed, field-tested protocols for acquiring and interpreting high-quality spectral data.

Introduction: Context and Structural Rationale

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, with the IUPAC name 4'-(4-formyl-2,5-dimethylphenyl)biphenyl-4-carbaldehyde, is a non-symmetrical aromatic dialdehyde. Its structure is notable for a sterically hindered biphenyl linkage due to the two methyl groups ortho and meta to the bond connecting the phenyl rings. This steric hindrance is expected to influence the molecule's conformation, potentially leading to a non-planar arrangement of the phenyl rings, which in turn will have a distinct impact on its spectral properties.

This compound has been identified as an intermediate in the synthesis of advanced materials, such as those for organic light-emitting diodes (OLEDs). In such applications, precise structural confirmation is paramount, as even minor impurities or isomeric variations can drastically alter the final material's performance. This guide provides the necessary protocols to ensure such confirmation.

cluster_0 Sample Preparation & Purity Check cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Verification Prep Dissolve sample in appropriate solvent (e.g., CDCl3, Acetone-d6) TLC Thin-Layer Chromatography (TLC) Purity Check Prep->TLC aliquot NMR 1H & 13C NMR (Structural Backbone) TLC->NMR if pure MS HRMS (ESI/APCI) (Molecular Formula) NMR->MS parallel analysis Interpret Spectral Interpretation & Assignment NMR->Interpret IR FT-IR (ATR) (Functional Groups) MS->IR parallel analysis MS->Interpret IR->Interpret Verify Cross-Validation: Does data match predictions? Interpret->Verify Report Final Structure Confirmation & Reporting Verify->Report

Figure 2: A self-validating workflow for the complete spectral characterization of a novel organic compound.

Protocol: High-Field ¹H and ¹³C NMR Spectroscopy

Causality: The choice of a high-field magnet (≥400 MHz) is crucial for resolving the complex, overlapping signals in the aromatic region of this molecule. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for nonpolar compounds, though Acetone-d₆ may also be suitable.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried compound.

    • Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ with 0.03% TMS) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonicate briefly if necessary.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard single-pulse ¹H spectrum with a 30° or 45° pulse angle.

    • Set the spectral width to cover from -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover from 0 to 220 ppm.

    • A large number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm. Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable "soft" ionization techniques that will likely keep the molecule intact, allowing for the observation of the molecular ion. A high-resolution analyzer (e.g., TOF or Orbitrap) is non-negotiable for obtaining an exact mass to confirm the elemental formula.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard immediately before the run.

    • Set the ionization source to positive ion mode (to detect [M+H]⁺).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for a signal around m/z 303.

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Acquire data for at least 1-2 minutes to obtain a good average spectrum.

  • Data Analysis:

    • Determine the exact mass of the most abundant ion in the molecular ion cluster.

    • Use the instrument's software to calculate the elemental composition that matches the measured exact mass within a narrow tolerance (e.g., < 5 ppm).

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data without the complications of KBr pellets.

  • Sample Preparation:

    • Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Background Collection:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Spectrum Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, co-adding a sufficient number of scans (e.g., 32 or 64) for a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Perform an ATR correction if necessary, although for qualitative identification, it is often not required.

    • Label the significant peaks corresponding to the key functional groups predicted in Table 3.

Conclusion and Best Practices

The comprehensive characterization of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde relies on the synergistic application of NMR, MS, and IR spectroscopy. The predictive data serves as a hypothesis that must be confirmed or refuted by the experimental results obtained through the rigorous protocols outlined above. Any significant deviation between the predicted and observed data should trigger an investigation into the sample's purity, the presence of isomers, or potential degradation. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for its use in advanced material synthesis.

References

  • TADF MATERIAL FOR ORGANIC OPTO-ELECTRONIC DEVICE AND ORGANIC OPTO-ELECTRONIC DEVICE COMPRISING THE SAME. (2014).
Exploratory

"1H NMR spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde"

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, a symmetrical biaryl dialdehyde of significant interest in materials science and as a precursor in synthetic chemistry. This document offers a detailed theoretical prediction of the spectrum based on molecular structure and symmetry, a robust experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. The guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for rigorous structural elucidation and quality control.

Introduction: The Imperative of Structural Verification

In the fields of materials science and medicinal chemistry, the precise molecular architecture of a compound dictates its function. Molecules like 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde serve as critical building blocks for polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates.[1][2] Their utility is contingent on absolute structural integrity. ¹H NMR spectroscopy stands as the cornerstone technique for unambiguous structural verification of organic molecules in solution. It provides detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule.[3][4]

This guide moves beyond a simple presentation of a spectrum. It is designed to impart a deep, field-tested understanding of why the spectrum appears as it does, grounding every observation in the fundamental principles of chemical structure and magnetic resonance.

Molecular Structure and Symmetry Analysis

To predict and interpret the ¹H NMR spectrum, a thorough analysis of the molecule's structure and inherent symmetry is paramount.

Chemical Structure: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde consists of a central 1,4-disubstituted 2,5-dimethylphenyl ring (Ring B) flanked by two identical 4-formylphenyl groups (Rings A and C).

Chemical Structure of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde with proton labelingFigure 1. Chemical structure with proton environments labeled.

Symmetry Implications: The molecule possesses a C₂ axis of symmetry that bisects the central phenyl ring and the C-C bonds connecting it to the outer rings. This symmetry renders several sets of protons chemically equivalent:

  • The two aldehyde protons (Hₐ) are equivalent.

  • The two methyl groups (-CH₃) and their six protons (Hₑ) are equivalent.

  • The two outer benzaldehyde rings (A and C) are identical. Consequently, protons Hь and H'ь are equivalent, as are protons H꜀ and H'꜀.

  • The two aromatic protons on the central ring (HᏧ) are equivalent.

This high degree of symmetry significantly simplifies the resulting ¹H NMR spectrum, as chemically equivalent protons resonate at the same frequency, producing a single signal.[3][4]

Theoretical ¹H NMR Spectral Prediction

Based on the structural analysis, we can predict the key features of the ¹H NMR spectrum: chemical shift (δ), integration, and multiplicity.

LabelProton TypePredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ Aldehyde9.9 - 10.2Singlet (s)2HThe electronegative oxygen of the carbonyl group strongly deshields the attached proton, shifting it significantly downfield. No adjacent protons result in a singlet.[5][6]
Aromatic (ortho to -CHO)7.9 - 8.1Doublet (d)4HPart of an AA'BB' system on a para-substituted ring. The strong electron-withdrawing effect of the aldehyde group deshields these ortho protons.[7][8] They are coupled to H꜀.
H꜀ Aromatic (ortho to Ar)7.6 - 7.8Doublet (d)4HPart of the same AA'BB' system. These protons are ortho to the bulky central aryl group and are less deshielded than Hь. They are coupled to Hь.[7][8]
HᏧ Aromatic (central ring)7.1 - 7.3Singlet (s)2HThese protons are on the central, sterically hindered ring. With no adjacent proton neighbors, they appear as a singlet.[9]
Hₑ Benzylic Methyl2.1 - 2.3Singlet (s)6HProtons on carbons directly attached to an aromatic ring (benzylic) typically appear in this region.[7] The absence of adjacent protons leads to a singlet.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Trustworthy data is the product of a meticulous and validated experimental procedure. The following protocol ensures the acquisition of a high-quality, interpretable spectrum.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of the dried 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved, ensuring a clear, homogeneous solution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's detector (typically ~4 cm).

Data Acquisition Workflow

The following workflow outlines the steps for acquiring the spectrum on a standard NMR spectrometer (e.g., Bruker 400 MHz).

Caption: Relationship between molecular protons and their NMR signals.

  • δ ~10.0 ppm (s, 2H): This sharp singlet in the far downfield region is the unmistakable signature of the two equivalent aldehyde protons (Hₐ). Its integration value of 2H confirms the presence of both formyl groups.

  • Aromatic Region (δ 7.0 - 8.1 ppm):

    • δ ~8.0 ppm (d, 4H): This doublet corresponds to the four equivalent protons (Hь) on the outer rings that are ortho to the electron-withdrawing aldehyde groups. The deshielding effect of the carbonyl is clearly observed here.

    • δ ~7.7 ppm (d, 4H): This upfield doublet corresponds to the four equivalent protons (H꜀) on the outer rings that are meta to the aldehyde groups. They form a coupling pair with Hь, resulting in the characteristic doublet splitting.

    • δ ~7.2 ppm (s, 2H): This singlet arises from the two equivalent protons (HᏧ) on the central dimethyl-substituted phenyl ring. Its singlet nature confirms the absence of any adjacent protons on that ring.

  • Upfield Region (δ ~2.2 ppm):

    • δ ~2.2 ppm (s, 6H): This intense singlet corresponds to the six equivalent protons of the two methyl groups (Hₑ). Its chemical shift is characteristic of benzylic protons. [7][9] The integration ratios of 2:4:4:2:6, which simplifies to 1:2:2:1:3, are perfectly consistent with the proposed molecular structure.

Conclusion and Significance

The ¹H NMR spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde provides a clear and definitive confirmation of its structure. The simplicity of the spectrum, featuring only five distinct resonance signals, is a direct consequence of the molecule's high symmetry. Each signal's chemical shift, integration, and multiplicity align perfectly with theoretical predictions based on established principles of nuclear magnetic resonance. This detailed analysis serves as a robust quality control benchmark for the synthesis of this valuable chemical intermediate and underscores the power of NMR spectroscopy in modern chemical research and development.

References

  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR : Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. [Link]

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry Lab Manual. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Chem 360 Notes. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics - Spectroscopy. [Link]

  • Bothner-By, A. A., & Glick, R. E. (1957). Chemical Shifts in the N.M.R. Spectra of Substituted Xylenes. Canadian Journal of Chemistry, 35(8), 986-993. [Link]

  • Abraham, R. J., et al. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace, The University of Queensland. [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. [Link]

  • Brown, P. (2026, March 1). proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]

  • Wiley Online Library. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. NMR Spectroscopy. [Link]

  • Canadian Science Publishing. (1957). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry. [Link]

  • Glavaš, M., et al. (2012). 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o761. [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2443-2450. [Link]

Sources

Foundational

A Comprehensive Guide to the 13C NMR Analysis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Among its variants, 13C NMR spectroscopy is fundamental for mapping the carbon skeleton of a molecule. This technical guide offers an in-depth analysis of the 13C NMR spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, a complex biaryl compound with multiple distinct chemical environments. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles, presents a robust experimental protocol, and provides a detailed, predictive assignment of the 13C chemical shifts. By integrating established spectroscopic principles with practical, field-proven insights, this guide serves as a definitive resource for the structural characterization of this and structurally related molecules.

Foundational Principles: Understanding 13C Chemical Shifts in Aromatic Systems

The 13C NMR spectrum provides a direct map of the carbon environments within a molecule. The position of a signal along the x-axis, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus.

  • Hybridization and Electronegativity: Carbonyl carbons (sp²) are significantly deshielded and appear far downfield (190-220 ppm) due to the sp² hybridization and the direct attachment of an electronegative oxygen atom.[1] Aromatic sp² carbons resonate in a characteristic region (120-150 ppm), while aliphatic sp³ carbons are more shielded and appear upfield (10-60 ppm).[2]

  • Substituent Effects: The electronic nature of substituents on an aromatic ring profoundly influences the chemical shifts of the ring carbons.[3]

    • Electron-Withdrawing Groups (EWGs) , such as the formyl group (-CHO), decrease electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect results in a downfield shift (higher ppm values) for these carbons.[4][5]

    • Electron-Donating Groups (EDGs) , such as methyl groups (-CH₃), increase electron density, causing a shielding effect (upfield shift to lower ppm values), especially at the ortho and para carbons.[6]

The interplay of these effects across the three aromatic rings of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde results in a complex but interpretable spectrum, where each carbon atom provides a unique signature based on its specific electronic and steric environment.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate higher sample concentrations compared to ¹H NMR.

Step-by-Step Sample Preparation
  • Determine Sample Quantity: For a typical small molecule (<1000 g/mol ), a sample mass of 50-100 mg is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time (20-60 minutes).[7] Using a higher concentration is generally preferred for ¹³C observation.[8]

  • Select a Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[9] The deuterium signal is used by the spectrometer's lock system to stabilize the magnetic field.

  • Dissolution and Filtration:

    • In a small, clean vial, weigh approximately 50 mg of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

    • Add approximately 0.6-0.7 mL of CDCl₃.

    • Agitate the vial to ensure complete dissolution. Gentle warming may be applied if necessary.

    • To remove any particulate matter, which can degrade spectral resolution, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.[7][9]

  • Add Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS). The signal from the four equivalent carbons of TMS is defined as 0.0 ppm and serves as the universal reference point for the chemical shift scale.[10]

  • Finalize and Label: Cap the NMR tube securely and label it clearly. Ensure the sample height in the tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[8]

Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh 1. Weigh Sample (50-100 mg) Dissolve 2. Dissolve in CDCl3 (0.7 mL) Weigh->Dissolve Filter 3. Filter into NMR Tube Dissolve->Filter Cap 4. Cap and Label Filter->Cap Insert 5. Insert Sample into Spectrometer Cap->Insert Lock 6. Lock on Deuterium Signal Insert->Lock Shim 7. Shim for Field Homogeneity Lock->Shim Acquire 8. Acquire 13C Spectrum Shim->Acquire Process 9. Fourier Transform & Phase Correction Acquire->Process Reference 10. Reference Spectrum to TMS (0 ppm) Process->Reference Assign 11. Assign Signals Reference->Assign Report 12. Generate Report Assign->Report

Caption: Workflow for 13C NMR Analysis.

Spectral Prediction and Structural Assignment

The molecular structure of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde lacks any element of symmetry. Consequently, each of its 22 carbon atoms is chemically unique and is expected to produce a distinct signal in the proton-decoupled 13C NMR spectrum.[11]

Numbered Molecular Structure

For clarity in the assignment process, the carbon atoms of the target molecule are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for the target molecule.

Predicted 13C Chemical Shifts

The following table provides a detailed prediction of the chemical shift for each carbon atom. These predictions are based on literature values for benzaldehyde,[10] dimethylbenzene,[12] and biphenyl derivatives,[13] combined with established substituent chemical shift (SCS) principles.

Carbon No.Carbon TypePredicted δ (ppm)Rationale
C7, C22 Aldehyde (C=O)191 - 193Highly deshielded carbonyl carbons. Two distinct signals are expected due to different environments.[10]
C1, C19 Quaternary Ar-C136 - 138Aromatic carbons directly attached to the electron-withdrawing formyl group are deshielded.[10]
C4, C8, C11, C16 Quaternary Ar-C138 - 146Bridgehead (ipso) carbons of the biaryl system. Their shifts are influenced by adjacent rings and substituents.
C10, C13 Quaternary Ar-C135 - 140Aromatic carbons bearing methyl groups. Shift influenced by both the EDG methyls and the adjacent aryl groups.
C2, C6 Aromatic Ar-CH129 - 131ortho to the formyl group on Ring A. Deshielded.
C3, C5 Aromatic Ar-CH129 - 131meta to the formyl group on Ring A. Less affected by the -CHO group.
C9 Aromatic Ar-CH131 - 134ortho to an aryl substituent and a methyl group.
C12 Aromatic Ar-CH126 - 129ortho to an aryl substituent and meta to two methyl groups.
C17, C21 Aromatic Ar-CH129 - 132ortho to the formyl group on Ring C. Deshielded.
C18, C20 Aromatic Ar-CH127 - 130meta to the formyl group on Ring C, but also part of the biphenyl system.
C14, C15 Methyl (-CH₃)19 - 22Shielded aliphatic carbons. Two distinct signals are expected.[12]

Discussion and Interpretation

The predicted spectrum can be divided into three key regions:

  • The Carbonyl Region (δ > 190 ppm): The two most downfield signals will be C7 and C22 from the two formyl groups. Their distinct chemical environments—one adjacent to a biphenyl linkage (C1-C4) and the other to a more complex substituted phenyl linkage (C19-C16)—should result in two resolvable peaks.[14]

  • The Aromatic Region (δ 125-146 ppm): This region will contain the majority of the signals (18 peaks).

    • Quaternary Carbons: The eight quaternary carbons (C1, C4, C8, C10, C11, C13, C16, C19) will typically exhibit lower intensity signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[15] Their chemical shifts are highly diagnostic of the substitution pattern. The bridgehead carbons (C4, C8, C11, C16) connecting the rings are expected to be in the more downfield portion of this region.

    • Protonated Carbons: The ten CH carbons will show higher intensity signals. Their shifts are a complex function of their position relative to the electron-donating methyl groups and the electron-withdrawing formyl and aryl substituents. For example, carbons ortho to the formyl groups (C2, C6, C17, C21) are predicted to be more deshielded than those meta to them (C3, C5, C18, C20).[3]

  • The Aliphatic Region (δ < 30 ppm): The two signals for the methyl carbons, C14 and C15, will be found in the most upfield region of the spectrum, consistent with typical values for methylbenzenes.[12]

Conclusion

This guide provides a comprehensive framework for the 13C NMR analysis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. By leveraging fundamental principles of chemical shifts and substituent effects, we have established a detailed experimental protocol and a predictive assignment for all 22 unique carbon signals. The analysis highlights the diagnostic power of 13C NMR in elucidating complex molecular architectures, with distinct spectral regions corresponding to the carbonyl, aromatic, and aliphatic carbons. This document serves as a valuable technical resource for scientists engaged in the structural characterization of complex organic molecules, enabling them to interpret spectral data with confidence and accuracy.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics.

  • 13C NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online.

  • 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed.

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. National Center for Biotechnology Information.

  • NMR Sample Preparation. University of Missouri.

  • Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.

  • C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm. Doc Brown's Chemistry.

  • 13C NMR Spectroscopy. ACS Symposium Series.

  • Predicting Carbon-13 NMR Spectra. Save My Exams.

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Figshare.

  • Sample preparation for NMR measurements and points to keep in mind. JEOL.

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.

  • NMR sample preparation. University of Geneva.

  • Carbon-13 Nuclear Magnetic Resonance Studies of Biphenyl Derivatives II. FT–NMR of Halobiphenyls. Bulletin of the Chemical Society of Japan.

  • 13C NMR spectroscopy • Chemical shift. University of Delhi.

  • 13C NMR Spectroscopy. University of Bath.

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

  • Nuclear Magnetic Resonance - Spectroscopy. UCLA Chemistry & Biochemistry.

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Exploratory

"FT-IR spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde"

An In-Depth Technical Guide to the FT-IR Spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde Executive Summary & Structural Context The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (often...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Executive Summary & Structural Context

The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (often referred to as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) is a highly specialized, sterically-tuned aromatic dialdehyde. In the rapidly advancing fields of materials science and drug delivery, this molecule serves as a critical rigid linker for the synthesis of Covalent Organic Frameworks (COFs)[1, 5].

The central 2,5-dimethylphenyl ring introduces significant steric hindrance, forcing the two terminal formylphenyl rings out of coplanarity. This engineered twist prevents dense π-π stacking, thereby dictating the 3D topology and porosity of the resulting polymeric networks. Fourier-Transform Infrared (FT-IR) spectroscopy is the most definitive, non-destructive analytical modality used to validate the structural integrity of this monomer's terminal formyl groups prior to downstream imine condensation reactions [4].

Vibrational Theory: Causality of Spectral Features

Understanding the FT-IR spectrum of this terphenyl dialdehyde requires deconstructing the molecule into its three primary vibrational domains: the carbonyl oscillators, the aliphatic steric modifiers, and the extended aromatic core.

  • The Carbonyl (C=O) Oscillator: In a fully planar conjugated system, the C=O stretch is typically shifted to lower wavenumbers (e.g., 1680 cm⁻¹) due to extensive electron delocalization. However, because the central methyl groups force the terphenyl backbone out of planarity, the conjugation is partially disrupted. Consequently, the C=O stretching frequency experiences less reductive shifting, appearing as a sharp, highly intense band near 1695–1705 cm⁻¹ [3].

  • Aldehydic C-H Fermi Resonance: The C-H bond of the formyl group is uniquely identifiable. It undergoes Fermi resonance—a quantum mechanical interaction between the fundamental C-H stretching vibration and the first overtone of the C-H in-plane bending vibration. This causality manifests as a distinct, weak-to-medium doublet at approximately 2820 cm⁻¹ and 2730 cm⁻¹ .

  • Aliphatic vs. Aromatic C-H Stretches: The molecule contains both sp² hybridized aromatic carbons and sp³ hybridized aliphatic carbons (the 2,5-dimethyl groups). The stiffer sp² C-H bonds require more energy to stretch, appearing above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹ ). Conversely, the sp³ C-H stretches of the methyl groups appear just below the 3000 cm⁻¹ threshold (~2920 cm⁻¹ and 2850 cm⁻¹ ) [2].

  • Out-of-Plane (OOP) Bending: The substitution pattern of the rings dictates the low-frequency fingerprint region. The terminal rings are para-disubstituted, yielding a strong OOP bending mode at 820–840 cm⁻¹ . The central ring contains two isolated, para-oriented protons shielded by the adjacent aryl and methyl groups, shifting their OOP bend to a higher frequency of 880–900 cm⁻¹ .

Quantitative Spectral Data

To facilitate rapid spectral validation, the expected vibrational modes are synthesized in the table below.

Functional Group DomainExpected Wavenumber (cm⁻¹)IntensityVibrational Mode & Structural Assignment
Aldehyde Carbonyl 1695 – 1705Strong, SharpC=O stretch (partially decoupled from extended conjugation due to steric twist).
Aldehyde C-H ~2820 & ~2730Medium, DoubletC-H stretch (Fermi resonance with C-H bend overtone).
Aromatic C-H 3030 – 3060Weaksp² C-H stretch (terphenyl core rings).
Aliphatic C-H 2920, 2850Weak to Mediumsp³ C-H stretch (asymmetric and symmetric stretches of the 2,5-dimethyl groups).
Aromatic Core 1600, 1580, 1480Medium, SharpC=C skeletal ring stretching (terphenyl backbone).
Terminal Ring OOP 820 – 840StrongC-H out-of-plane bend (para-disubstituted terminal rings).
Central Ring OOP 880 – 900MediumC-H out-of-plane bend (isolated protons on the 2,5-dimethylphenyl ring).

Self-Validating Experimental Protocol: ATR-FTIR

Traditional KBr pellet pressing is highly susceptible to hygroscopic moisture absorption, which introduces a broad O-H stretching band (~3400 cm⁻¹) that can obscure critical data and interact with the aldehyde groups. Therefore, Attenuated Total Reflectance (ATR) FT-IR is the authoritative standard for this analysis [4].

Phase 1: Instrument Calibration and Background Validation

  • Crystal Selection: Equip the FT-IR spectrometer with a single-reflection Diamond ATR crystal. Causality: Diamond is chemically inert, resistant to scratching from crystalline powders, and transparent across the 4000–400 cm⁻¹ mid-IR range.

  • Parameter Configuration: Set the resolution to 4 cm⁻¹ and the scan count to 32 or 64 scans . Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic balance; it is fine enough to resolve the aldehyde Fermi doublet without introducing the excessive spectral noise associated with 1 cm⁻¹ resolutions.

  • Background Acquisition: Clean the crystal with isopropanol and allow it to evaporate. Run a background scan. Self-Validation Check: The resulting single-beam spectrum must show a smooth profile characteristic of the IR source, with atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3600-3000 cm⁻¹) properly accounted for.

Phase 2: Sample Acquisition and Processing 4. Sample Application: Place 2–5 mg of the synthesized 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde directly onto the center of the diamond crystal. 5. Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: The IR beam (evanescent wave) only penetrates the sample by 0.5 to 2.0 micrometers. Intimate physical contact is mandatory to achieve high-intensity absorbance peaks. 6. Data Processing: Execute the scan. Apply an ATR correction algorithm (to compensate for the wavelength-dependent penetration depth) and a baseline correction to ensure accurate peak integration.

Mechanistic Workflow: FT-IR as a Quality Control Gate

In the context of COF development, this terphenyl dialdehyde is not an end-product, but a precursor. When this linker undergoes solvothermal condensation with a diamine (e.g., p-phenylenediamine), FT-IR serves as the definitive proof of polymerization [1].

The successful formation of the COF is validated by the complete disappearance of the 1695 cm⁻¹ C=O band and the simultaneous emergence of a new C=N (imine) stretching band at ~1620 cm⁻¹ [1, 2]. If residual C=O bands remain in the post-synthesis spectrum, it indicates incomplete polymerization or trapped unreacted linker within the pores.

G A Procure/Synthesize 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde B ATR-FTIR Spectral Acquisition (Diamond Crystal, 4 cm⁻¹ Resolution) A->B C Spectral Validation Check C=O (~1695 cm⁻¹) & C-H (~2730 cm⁻¹) B->C D Purity Confirmed? C->D E Recrystallization & Vacuum Drying D->E  No (Impurities Detected)   F COF Polymerization (Imine Condensation with Diamine) D->F  Yes (High Purity)   E->B  Re-test   G Post-Synthesis FT-IR Confirm C=N (~1620 cm⁻¹) & Absence of C=O F->G

Figure 1: FT-IR guided quality control workflow for terphenyl dialdehyde COF linkers.

References

  • Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks PubMed Central (PMC)[Link]

  • High-Performance Ether-Free Poly(terphenyl-co-9,9-dimethylfluorene-ethylimidazole) Membranes for High Temperature Proton Exchange Membrane Fuel Cells ACS Sustainable Chemistry & Engineering[Link]

  • Toward Continuous, Oriented Covalent Organic Framework Membranes for Precise Molecular Separations PubMed Central (PMC)[Link]

  • Multicomponent covalent organic frameworks: design strategies and synergistic functions RSC Advances[Link]

Foundational

An In-depth Technical Guide to the Crystal Structure of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Foreword: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including its solubility, stability, and bioavailability. For active pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients and advanced materials, a thorough understanding of the crystal structure is therefore not merely academic but a foundational requirement for rational design and development. This guide focuses on 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, a biaryl dialdehyde with potential applications in the synthesis of complex macrocycles and covalent organic frameworks.

It is important to note that as of the time of this writing, the specific crystal structure for 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde has not been deposited in publicly accessible crystallographic databases. Consequently, this guide will provide a comprehensive, scientifically grounded framework for its determination and analysis. We will present a plausible, hypothetical crystal structure based on analogous compounds and detail the rigorous experimental and analytical workflows required to validate it. This document serves as both a predictive analysis and a methodological blueprint.

Predicted Molecular Structure and Conformation

The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is a non-planar aromatic compound. The central biphenyl linkage is subject to steric hindrance from the two methyl groups on one of the phenyl rings. This steric strain forces the two phenyl rings to adopt a twisted conformation relative to each other. The degree of this twist, defined by the dihedral angle between the rings, is a critical conformational parameter that influences the overall molecular shape and how the molecules pack in a crystal lattice.

Figure 1: 2D representation of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

Hypothetical Crystallographic Data

While awaiting experimental determination, we can propose a plausible set of crystallographic parameters. Aromatic aldehydes often crystallize in centrosymmetric space groups, with the monoclinic system being very common. The data presented in Table 1 is a hypothetical but realistic projection for this compound, derived from analyses of structurally similar molecules.

ParameterHypothetical Value
Chemical FormulaC₂₂H₁₈O₂
Formula Weight314.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)18.0
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1595
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.31
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100

Table 1: Hypothetical crystallographic data for 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

Experimental Protocol for Crystal Structure Determination

The following section details a robust, field-proven workflow for obtaining and analyzing the crystal structure of the title compound.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Suzuki Coupling Reaction purification Column Chromatography synthesis->purification characterization NMR & Mass Spectrometry purification->characterization dissolution Dissolve in Suitable Solvent (e.g., Ethyl Acetate) characterization->dissolution crystallization Slow Evaporation or Solvent Diffusion dissolution->crystallization harvesting Harvest High-Quality Single Crystals crystallization->harvesting mounting Mount Crystal on Diffractometer harvesting->mounting data_collection Data Collection (Low Temperature) mounting->data_collection data_reduction Data Reduction & Absorption Correction data_collection->data_reduction solution Structure Solution (e.g., SHELXT) data_reduction->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation final_report Final Structural Report validation->final_report

Figure 2: Workflow for the determination of the crystal structure.

Part A: Synthesis and Purification

A plausible route for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is a Suzuki cross-coupling reaction.

  • Reactants: Combine 4-formylphenylboronic acid with 4-bromo-2,5-dimethylbenzaldehyde in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of sodium carbonate.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part B: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step.

  • Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good starting points include ethyl acetate, acetone, dichloromethane, and toluene.

  • Slow Evaporation (Protocol):

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the selected solvent in a small vial.

    • Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

  • Solvent Diffusion (Alternative Protocol):

    • Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent will diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.

Part C: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Place the mounted crystal on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and leads to higher quality data.

    • Collect the diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors such as background scattering and absorption.

Part D: Structure Solution and Refinement
  • Structure Solution: Use direct methods or Patterson methods (e.g., with software like SHELXT) to solve the phase problem and obtain an initial model of the crystal structure.

  • Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL). This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: After refinement, validate the final structure using tools like PLATON or CheckCIF to ensure that the model is chemically reasonable and fits the data well. The final output is a Crystallographic Information File (CIF).

Scientific Rationale and Intermolecular Interactions

The choice of a low temperature for data collection is crucial for minimizing atomic vibrations, which sharpens the diffraction spots and allows for more precise determination of atomic positions and bond lengths. In the solid state, the packing of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde molecules will be governed by a network of weak intermolecular interactions. Given the presence of formyl groups, it is highly probable that weak C-H···O hydrogen bonds play a significant role in the crystal packing, potentially forming dimers or extended chains. Additionally, π-π stacking interactions between the phenyl rings are likely to contribute to the overall stability of the crystal lattice. The specific nature and geometry of these interactions can only be definitively determined through successful experimental structure elucidation.

References

  • Balic, T., Markovic, B., & Balic, I. (2013). Triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o126. [Link]

  • R Discovery. (2012). Triclinic polymorph of 4-[4-(4-formylphenoxy)butoxy]benzaldehyde. [Link]

  • Balic, T., Markovic, B., & Balic, I. (2012). 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2664. [Link]

  • Catsyn. (n.d.). 4-[4-(4-Formylphenyl)-2,3,5,6-tetramethylphenyl]benzaldehyde. Retrieved from [Link]

  • Balic, T., Markovic, B., & Balic, I. (2012). 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2664. [Link]

  • Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

  • Schafer, A., et al. (2015). Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1021. [Link]

Exploratory

Synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (often referred to as 2,5-dimethylterphenyl-4,4''-dicarboxaldehyde) is a highly valued linear terphenyl dialdehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (often referred to as 2,5-dimethylterphenyl-4,4''-dicarboxaldehyde) is a highly valued linear terphenyl dialdehyde. In modern materials science, it serves as a critical rigid linker for the construction of Covalent Organic Frameworks (COFs) and advanced macromolecular architectures[1].

From a retrosynthetic perspective, the linear terphenyl architecture dictates a double cross-coupling strategy. The central 2,5-dimethyl-1,4-phenylene core is flanked by two 4-formylphenyl units. The presence of the methyl groups on the central ring is not merely decorative; it provides essential steric bulk that forces a twisted dihedral angle between the adjacent phenyl rings. This non-planar conformation prevents tight π-π stacking, thereby dramatically enhancing the solubility of both the monomer and the resulting polymers in common organic solvents[1].

Core Starting Materials

To construct this terphenyl system efficiently, the Suzuki-Miyaura cross-coupling reaction is the gold standard. The synthesis requires two primary starting materials and a robust catalytic system:

  • Central Core: 1,4-dibromo-2,5-dimethylbenzene . This dihalide acts as the electrophilic anchor. The electron-donating methyl groups slightly deactivate the ring toward oxidative addition compared to unsubstituted benzene, necessitating optimized thermal conditions[2].

  • Terminal Units: (4-formylphenyl)boronic acid . This nucleophilic coupling partner provides the reactive aldehyde functionalities required for downstream imine-condensation in COF synthesis.

  • Catalytic System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] . A reliable, zero-valent palladium catalyst ideal for aryl bromide couplings.

  • Base: Potassium phosphate (K3PO4) or Potassium carbonate (K2CO3) .

Mechanistic Pathway: The Catalytic Cycle

Understanding the underlying causality of the Suzuki-Miyaura mechanism is critical for troubleshooting and optimizing the reaction. Because our target requires a double coupling, the following catalytic cycle must occur twice per central core molecule.

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 1,4-dibromo-2,5-dimethylbenzene. Due to the steric hindrance of the adjacent methyl groups, this step requires sufficient thermal activation (typically 90–100 °C) to proceed efficiently[2].

  • Transmetalation: Often the rate-determining step in biphasic systems. The inorganic base activates the (4-formylphenyl)boronic acid by forming a negatively charged boronate complex, which facilitates the transfer of the aryl group to the Pd(II) center.

  • Reductive Elimination: The newly formed C-C bond is expelled, yielding the mono-coupled intermediate (and eventually the fully coupled terphenyl product), while regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst [Pd(PPh3)4] OxAdd 1. Oxidative Addition Insertion into C-Br bond Pd0->OxAdd + 1,4-dibromo-2,5-dimethylbenzene PdII Pd(II) Intermediate Ar-Pd(Br)(PPh3)2 OxAdd->PdII BaseEx Base Exchange Halide replaced by Base PdII->BaseEx + K3PO4 / K2CO3 TransMet 2. Transmetalation Transfer of 4-formylphenyl BaseEx->TransMet + (4-formylphenyl)boronic acid PdII_Diaryl Diaryl Pd(II) Complex Ar-Pd(Ar')(PPh3)2 TransMet->PdII_Diaryl RedElim 3. Reductive Elimination C-C bond formation PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Terphenyl Product Target Molecule RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for terphenyl synthesis.

Experimental Protocol: Self-Validating Synthesis Workflow

The following protocol is engineered as a self-validating system, utilizing a highly effective ternary solvent mixture (Toluene/Ethanol/Water) to overcome the mass-transfer limitations inherent in biphasic couplings[2].

Reagent Stoichiometry
  • 1,4-dibromo-2,5-dimethylbenzene: 1.0 equivalent (e.g., 10 mmol)

  • (4-formylphenyl)boronic acid: 2.2 equivalents (e.g., 22 mmol) — A slight excess is mandatory to drive the double coupling to completion and suppress the survival of mono-coupled intermediates.

  • K3PO4: 3.0 equivalents (e.g., 30 mmol)

  • Pd(PPh3)4: 0.05 equivalents (5 mol%)

  • Solvent: Toluene / Ethanol / H2O (4:1:1 v/v/v)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 1,4-dibromo-2,5-dimethylbenzene, (4-formylphenyl)boronic acid, K3PO4, and Pd(PPh3)4[2].

  • Degassing (Critical Step): Seal the flask and subject the dry powders to three cycles of vacuum and Argon backfilling. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst and the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject the pre-degassed Toluene/Ethanol/Water (4:1:1) mixture via syringe. Causality: Toluene solubilizes the organic building blocks, water dissolves the inorganic K3PO4, and ethanol acts as a vital phase-transfer agent to homogenize the biphasic interface, accelerating transmetalation[2].

  • Reaction: Attach a reflux condenser, heat the mixture to 90 °C, and stir vigorously for 24 hours under an Argon atmosphere[2].

  • In-Process Control (IPC): After 18 hours, sample the organic layer. Analyze via TLC (Hexanes/Ethyl Acetate) or LC-MS. The reaction is self-validating when the intermediate mono-coupled species is completely consumed, leaving only the target dialdehyde.

  • Work-up: Cool the mixture to room temperature. Quench with distilled water and extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[2].

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexanes to Ethyl Acetate) to yield the pure 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde as a solid[1].

Workflow Prep 1. Reagent Prep Charge Ar-Br, Boronic Acid, Base, Pd(0) Degas 2. Degassing Schlenk line cycles (Argon/Vacuum) Prep->Degas Solvent 3. Solvent Add degassed Toluene/EtOH/H2O Degas->Solvent React 4. Reaction Stir at 90°C for 24 hours Solvent->React Workup 5. Work-up Extraction, Wash, Dry over MgSO4 React->Workup Purify 6. Purification Column Chromatography & Recrystallization Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis and purification.

Data Presentation: Optimization & Yield Analysis

The choice of solvent and base heavily dictates the success of this double coupling. The table below summarizes the quantitative performance of various reaction conditions based on field-proven optimizations.

Solvent System (v/v)BaseTemp (°C)Time (h)Typical Yield (%)Mechanistic Observation
Toluene/EtOH/H2O (4:1:1) K3PO4 90 24 75 - 85 Optimal biphasic homogenization; rapid transmetalation[2].
1,4-Dioxane/H2O (5:1)K2CO31002465 - 75Good organic solubility, but slightly higher tendency for protodeboronation of the boronic acid.
THF/H2O (5:1)K3PO4704850 - 60The lower boiling point of THF limits the thermal activation required for the sterically hindered oxidative addition.
Toluene/H2O (No EtOH)K3PO49048< 40Poor phase transfer leads to a stalled reaction, yielding primarily the mono-coupled intermediate.

References

  • Novel Poly(phenylene vinylenes) with Well-Defined Poly(ε-caprolactone)
  • D-π-A Fluorophores with Strong Solvatochromism for Single-molecule Ratiometric Thermometers Source: Amazon S3 / Literature Archive URL

Sources

Foundational

A Technical Guide to the Regioselective Reactivity of Formyl Groups in 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Executive Summary Unsymmetrical aromatic dialdehydes are pivotal building blocks in materials science and medicinal chemistry, enabling the synthesis of complex polymers, macrocycles, and active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Unsymmetrical aromatic dialdehydes are pivotal building blocks in materials science and medicinal chemistry, enabling the synthesis of complex polymers, macrocycles, and active pharmaceutical ingredients. A significant challenge in their application is achieving regioselective functionalization of one formyl group over the other. This technical guide provides an in-depth analysis of the differential reactivity of the two formyl groups in the non-symmetrical biaryl dialdehyde, 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. We will dissect the electronic and steric factors that govern the electrophilicity of each carbonyl center and present field-proven protocols for achieving selective mono-olefination and mono-reductive amination. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Challenge of Selectivity in a Non-Symmetrical Dialdehyde

Aromatic dialdehydes serve as critical precursors in synthetic chemistry. However, when the molecule lacks symmetry, as in the case of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, the two aldehyde moieties exhibit distinct chemical personalities. This inherent difference, if understood and controlled, can be exploited to perform sequential, site-specific modifications, thereby avoiding cumbersome protection-deprotection schemes.

The central question is: which formyl group is more reactive, and how can we target it selectively? The answer lies in a careful examination of the molecule's architecture, where a delicate interplay of electronic induction, resonance, and steric hindrance dictates the reactivity landscape. This guide will illuminate these factors and provide actionable strategies for precise chemical manipulation.

Analysis of Molecular Structure: Unraveling Differential Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. Any structural feature that withdraws electron density from this carbon enhances its reactivity toward nucleophiles, while features that donate electron density or physically obstruct the approach of a nucleophile will diminish it.[1][2]

For clarity, we will designate the two formyl groups as follows:

  • Formyl Group A: Attached to the phenyl ring which is also substituted with the 2,5-dimethylphenyl group.

  • Formyl Group B: Attached to the phenyl ring that is part of the 2,5-dimethylphenyl substituent.

Structure of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (Image for illustrative purposes)

Electronic Effects: The Dominant Influence

The electronic environment of each formyl group is the primary determinant of its reactivity.

  • Formyl Group B: This group is situated on a phenyl ring that is directly attached to another aromatic ring. The 2,5-dimethylphenyl system acts as an electron-donating group (EDG) through induction (+I effect) from the methyl groups and the phenyl ring itself. This donation of electron density to the ring bearing Formyl Group B increases the electron density on its carbonyl carbon, thereby reducing its electrophilicity and making it less reactive.

  • Formyl Group A: This group resides on a phenyl ring that is less directly influenced by the electron-donating methyl groups. The bulky, electron-rich 2,5-dimethylphenyl substituent at the para position is primarily electron-donating, which would slightly deactivate this ring. However, the key is the relative difference. The electronic donation is more pronounced and direct for the ring holding Formyl Group B. Consequently, the carbonyl carbon of Formyl Group A is more electron-deficient and thus more electrophilic.

Steric Effects: A Secondary, but Crucial, Consideration

Steric hindrance refers to the physical obstruction around a reaction center.[2][3] In this molecule, the biaryl structure is not planar; the two central phenyl rings are twisted relative to each other to minimize steric clash between the ortho hydrogens.

  • Formyl Group B: This group is flanked by two hydrogen atoms on its own ring. While the adjacent phenyl ring is large, the twist of the biaryl bond directs it away, resulting in a relatively open steric environment.

  • Formyl Group A: This group is also flanked by two hydrogens on its ring. The large 2,5-dimethylphenyl substituent is at the para position, meaning it does not directly crowd the formyl group.

In this specific molecule, the steric hindrance around both formyl groups is comparable and relatively low. Therefore, the electronic effects are the decisive factor in determining the initial site of nucleophilic attack.

The following diagram illustrates the logical flow of this analysis.

Caption: Logical analysis of factors governing formyl group reactivity.

Summary of Reactivity

The convergence of electronic and steric analysis points to a clear differentiation between the two sites.

FeatureFormyl Group AFormyl Group BConclusion
Electronic Influence Less electron donation from substituentStronger electron donation from methyl groupsMore Reactive
Steric Hindrance LowLowNon-differentiating
Overall Reactivity Higher Lower Selective attack will occur at Formyl Group A

Protocols for Selective Mono-functionalization

Achieving high selectivity in practice requires careful control of reaction conditions to favor kinetic control, where the reaction occurs at the fastest-reacting site. This is typically achieved by using sub-stoichiometric amounts of the nucleophile (e.g., 0.9-1.0 equivalents) and low reaction temperatures.

Selective Mono-Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a robust method for converting aldehydes to alkenes, typically with high E-selectivity for aromatic aldehydes.[4][5][6] Using a stabilized phosphonate ylide, which is less reactive than a corresponding Wittig ylide, enhances the selectivity for the more electrophilic aldehyde center.[7]

The workflow for this selective transformation is outlined below.

graphdot start Dialdehyde Starting Material reaction Reaction Step: 1. Cool dialdehyde solution to -78°C 2. Add ylide solution dropwise (0.95 eq) 3. Stir for 2-4 hours start->reaction reagent_prep Prepare Phosphonate Ylide: 1. Add NaH to dry THF 2. Add phosphonate ester dropwise 3. Stir at 0°C to RT reagent_prep->reaction  Key Reagent quench Quench Reaction: Add saturated NH4Cl solution reaction->quench workup Workup: 1. Extract with Ethyl Acetate 2. Wash with brine 3. Dry over Na2SO4 quench->workup purify Purification: Silica Gel Column Chromatography workup->purify product Mono-alkene Product purify->product

Sources

Exploratory

Literature Review and Technical Guide: Biphenyl Dialdehyde Compounds in Advanced Materials and Therapeutics

Executive Summary[1,1'-Biphenyl]-4,4'-dicarbaldehyde, commonly referred to as biphenyl dialdehyde (BPDA), is a highly versatile, ditopic electrophilic building block. Characterized by its rigid, planar, and extended π -c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary[1,1'-Biphenyl]-4,4'-dicarbaldehyde, commonly referred to as biphenyl dialdehyde (BPDA), is a highly versatile, ditopic electrophilic building block. Characterized by its rigid, planar, and extended π -conjugated biphenyl core, BPDA has become a cornerstone molecule in modern materials science and organic synthesis. This technical guide synthesizes current literature to explore the mechanistic foundations, self-validating synthesis protocols, and advanced applications of BPDA—ranging from the assembly of highly crystalline Covalent Organic Frameworks (COFs) to the development of optoelectronic probes and environmental remediation systems.

Mechanistic Foundations of Biphenyl Dialdehyde

The utility of BPDA stems from its structural and electronic properties. The biphenyl backbone provides a sterically defined, linear geometry (~11 Å in length) that is critical for predictable isoreticular expansion in polymer chemistry and macrocycle synthesis[1]. The two terminal aldehyde groups serve as highly reactive electrophilic centers, making BPDA an ideal candidate for:

  • Schiff Base Condensations: Reacting with polyamines to form imine-linked 2D and 3D COFs[2].

  • Knoevenagel Condensations: Reacting with active methylene compounds (e.g., cyanoacetic acid) to synthesize bi-anchoring dyes for dye-sensitized solar cells (DSSCs)[3].

  • Fluorophore Assembly: Coupling with triarylamines to generate blue-red emissive derivatives with high quantum yields[4].

Synthesis Protocol: The Self-Validating Suzuki-Miyaura Workflow

The synthesis of BPDA is predominantly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its high functional group tolerance and excellent yields[3].

G A 4-Bromobenzaldehyde (Electrophile) C Pd(PPh3)4 Catalyst + K2CO3 (1,4-Dioxane, Reflux) A->C B (4-Formylphenyl)boronic acid (Nucleophile) B->C D Transmetalation & Reductive Elimination C->D Catalytic Cycle E [1,1'-Biphenyl]-4,4'-dicarbaldehyde (BPDA) D->E Yields Target

Fig 1. Mechanistic workflow of BPDA synthesis via Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, combine 4-bromobenzaldehyde (5.4 mmol) and (4-formylphenyl)boronic acid (6.4 mmol)[3].

  • Catalyst & Base Addition: Introduce Pd(PPh3)4 (120 mg) as the catalyst and anhydrous K₂CO₃ (4.0 g) as the base[3].

  • Solvent Introduction: Suspend the mixture in 25 mL of 1,4-dioxane.

    • Causality: 1,4-dioxane provides a high boiling point (101 °C) suitable for reflux and excellent solubility for the organic precursors. The carbonate base is essential to activate the boronic acid, forming a boronate complex that facilitates the crucial transmetalation step with the Pd(II) intermediate.

  • Reaction Execution: Degas the mixture and reflux overnight under an inert argon atmosphere.

    • Causality: The inert atmosphere prevents the oxidation of the sensitive Pd(0) catalyst, ensuring the catalytic cycle remains active.

  • Workup & Purification: Extract the mixture with ethyl acetate. Evaporate the organic layer and recrystallize the crude solid from an ethyl acetate-toluene mixture to yield pure BPDA (mp = 148–149 °C)[3].

Self-Validation Checkpoint:

  • TLC Analysis: The reaction is deemed complete when the distinct spot corresponding to 4-bromobenzaldehyde completely disappears under UV light.

  • ¹H NMR Spectroscopy: The appearance of a sharp singlet around δ 10.1 ppm integrating to two protons confirms the presence of the two equivalent terminal aldehyde groups, validating the symmetry of the biphenyl core.

Covalent Organic Frameworks (COFs): Topology and Assembly

BPDA is extensively utilized as a linear ( C2​ -symmetric) linker in the synthesis of highly porous, crystalline COFs. By condensing BPDA with multi-topic amines, researchers can engineer materials with precise pore sizes and active sites[2].

G BPDA 4,4'-Biphenyldicarboxaldehyde (Rigid Linear Linker) Condensation Schiff Base Condensation (Thermodynamic Control) BPDA->Condensation Amine Multi-topic Amine Node (e.g., TAPB, Porphyrin) Amine->Condensation COF Imine-Linked COF (Highly Crystalline) Condensation->COF Acetic Acid Catalyst App1 Environmental Remediation (BPA/BPS Adsorption) COF->App1 App2 Heterogeneous Catalysis (Pd-coordinated sites) COF->App2 App3 Optoelectronics (DSSC Dyes, Emissive Probes) COF->App3

Fig 2. Assembly of BPDA-based Covalent Organic Frameworks and downstream applications.
Step-by-Step Solvothermal Assembly (e.g., COF-2)
  • Monomer Loading: Charge a Pyrex tube with BPDA and a polyamine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), in strict stoichiometric ratios[5],[6].

  • Solvent System: Add a solvent mixture of mesitylene and 1,4-dioxane (typically 1:1 v/v).

    • Causality: This specific solvent blend balances monomer solubility and the precipitation rate of the growing polymer. If the polymer precipitates too quickly, an amorphous powder forms; if too slowly, yield suffers.

  • Catalyst Addition: Introduce aqueous acetic acid (3M)[2].

    • Causality: The acid catalyst protonates the carbonyl oxygen of BPDA, increasing its electrophilicity. This drives the reversible Schiff base condensation. Reversibility is the core mechanism for "error correction" during crystal lattice formation, allowing misaligned bonds to break and reform into the thermodynamically favored crystalline state.

  • Crystallization: Flash freeze the tube in liquid nitrogen, evacuate to < 100 mTorr, and flame-seal. Heat at 120 °C for 72 hours[2].

  • Isolation: Cool to room temperature, filter the precipitate, and subject it to Soxhlet extraction with THF to remove trapped oligomers.

Self-Validation Checkpoint:

  • Powder X-Ray Diffraction (PXRD): The emergence of an intense low-angle peak (e.g., ~2.5° 2 θ ) validates the formation of a long-range ordered crystalline lattice.

  • FT-IR Spectroscopy: The disappearance of N-H stretching bands (~3300 cm⁻¹) and C=O stretching bands (~1700 cm⁻¹), coupled with the appearance of a strong C=N imine stretch (~1620 cm⁻¹), validates complete condensation.

Advanced Applications

Environmental Remediation

The large pore size (25 Å) of BPDA-derived COFs (like COF-2) makes them exceptional adsorbents for bulky organic pollutants. Studies demonstrate that COF-2 utilizes both hydrogen bonding and π

π interactions to efficiently remove bisphenol S (BPS) and bisphenol A (BPA) from aqueous environments, achieving maximum adsorption capacities of 200.00 mg/g and 149.25 mg/g, respectively[6],[7].
Heterogeneous Catalysis & Electroreduction

By integrating catalytic nodes with BPDA, researchers create robust heterogeneous catalysts. For instance, condensing BPDA with porphyrin yields H2P-Bph-COF. Upon metalation with Pd(OAc)₂, this framework catalyzes Suzuki cross-coupling reactions with outstanding yields of 97.1–98.5%[2]. Furthermore, coupling BPDA with Ni(II) octa-aminophthalocyanine produces NiPc-Im-COF, an electrocatalyst that maintains >90% CO selectivity for CO₂ electroreduction across a full pH range[8].

Optoelectronics and Fluorescent Probes

The extended π -conjugation of BPDA is highly beneficial for optoelectronics. Condensation of BPDA with cyanoacetic acid derivatives yields bi-anchoring dyes (HB-5 to HB-8) that demonstrate improved photocurrents in dye-sensitized solar cells (DSSCs)[3]. Additionally, coupling BPDA with triarylamines generates highly functionalized, blue-red emissive fluorescent probes with high quantum yields, critical for advanced bio-imaging and sensing[4],[9].

Quantitative Performance Metrics

The following table synthesizes the quantitative performance data of BPDA-derived materials across various applications:

Material / FrameworkLinker 1Linker 2 (Co-monomer)Primary ApplicationKey Performance Metric
COF-2 BPDATAPBEnvironmental RemediationBPS Adsorption: 200.00 mg/g; BPA Adsorption: 149.25 mg/g[6]
Pd-H2P-COF BPDATetra(p-amino-phenyl) porphyrinHeterogeneous CatalysisSuzuki Cross-Coupling Yield: 97.1–98.5%[2]
NiPc-Im-COF BPDAOcta-aminophthalocyaninato Ni(II)CO₂ ElectroreductionCO Selectivity >90%; Current Density 267 mA/cm² at -0.8 V[8]
HB-5 to HB-8 Dyes BPDACyanoacetic acid derivativesOptoelectronics (DSSCs)Enhanced photocurrent via extended π -conjugation[3]
Triarylamine Probes BPDAAryl/hetaryl amino amidesFluorescent ProbesBlue-red emission with high quantum yields[4]

References

  • Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Formations - MDPI. 2

  • Robust imidazole-linked Ni-phthalocyanine-based covalent-organic framework for CO2 electroreduction in the full pH range - RSC Publishing. 8

  • 1,3,5-Tris(4-aminophenyl)benzene - TAPB - Ossila. 5

  • Efficient removal of bisphenol pollutants on imine-based covalent organic frameworks: adsorption behavior and mechanism - RSC Publishing. 6

  • Efficient removal of bisphenol pollutants on imine-based covalent organic frameworks (PMC Archive) - NIH. 7

  • Synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications - NIH. 3

  • Biaryl-Based Macrocyclic and Polymeric Chiral (Salophen)Ni(II) Complexes: Synthesis and Spectroscopic Study - ACS Publications. 1

  • Synthesis of blue-red emissive amido-substituted di(het)aryl and tri(het)aryl amine derivatives... - RSC Publishing. 4

  • Triphenylamine-based electroactive compounds: synthesis, properties and application to organic electronics - ResearchGate. 9

Sources

Foundational

The Discovery and Application of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in Reticular Chemistry

Executive Summary In the rapidly evolving field of reticular chemistry, the rational design of organic building blocks dictates the ultimate topology, porosity, and stability of Covalent Organic Frameworks (COFs). The mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of reticular chemistry, the rational design of organic building blocks dictates the ultimate topology, porosity, and stability of Covalent Organic Frameworks (COFs). The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde —more systematically known as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (CAS: 857412-04-5)—represents a masterclass in steric engineering. As a linear, C2​ -symmetric dialdehyde, it serves as an extended linker designed to construct mesoporous COFs with high crystallinity and expanded surface areas.

This technical guide dissects the structural rationale, synthesis methodology, and framework assembly protocols for this critical monomer, providing researchers with a self-validating system for reproducible COF discovery.

Molecular Design & Structural Rationale

As a Senior Application Scientist, I often emphasize that monomer design is not merely about connectivity; it is about controlling 3D space. The design of 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde relies on two fundamental structural pillars:

  • Terphenyl Extension for Mesoporosity: Standard COFs built from shorter linkers like terephthalaldehyde often yield micropores (< 2 nm). By extending the core to a three-ring terphenyl system, the resulting distance between the reactive formyl groups increases. When condensed with multi-topic amines, this extended strut pushes the framework into the mesoporous regime (> 2 nm), which is essential for large-molecule adsorption (e.g., iodine capture) and enzyme encapsulation[1].

  • Steric Hindrance via 2,5-Dimethylation (The Causality of Twist): If the terphenyl core were entirely unsubstituted, the molecule would adopt a highly planar conformation. In 2D COF assembly, highly planar linkers drive aggressive π−π stacking, leading to dense framework interpenetration and catastrophic pore collapse. The strategic placement of methyl groups at the 2 and 5 positions of the central phenylene ring creates severe steric repulsion with the ortho-hydrogens of the adjacent terminal phenyl rings. This forces the adjacent rings out of planarity, locking the monomer into a twisted conformation (dihedral angles typically between 60° and 90°). This twist prevents dense interpenetration, preserves the theoretical pore size, and dramatically enhances the solubility of the monomer in organic solvents during synthesis[2].

Synthesis & Discovery Pathway

The synthesis of this monomer is achieved via a robust Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is highly tolerant of the aldehyde functional groups, eliminating the need for complex protection/deprotection steps[2].

Synthesis A 1,4-dibromo-2,5-dimethylbenzene (Central Core) C Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O, 80°C A->C B (4-formylphenyl)boronic acid (2.2 Equivalents) B->C D 2',5'-dimethyl-[1,1':4',1''-terphenyl] -4,4''-dicarbaldehyde C->D Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling synthesis of the terphenyl dialdehyde monomer.

Validated Experimental Protocol: Monomer Synthesis

This protocol is designed to be a self-validating system; the visual cues (phase separation, precipitation) confirm reaction progress.

Reagents:

  • 1,4-dibromo-2,5-dimethylbenzene (1.0 equiv, 10 mmol, 2.64 g)

  • (4-formylphenyl)boronic acid (2.2 equiv, 22 mmol, 3.30 g)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 equiv, 0.5 mmol, 0.57 g)

  • Potassium carbonate ( K2​CO3​ ) (5.0 equiv, 50 mmol, 6.91 g)

  • Solvent: Toluene (60 mL), Ethanol (20 mL), Deionized Water (20 mL)

Step-by-Step Methodology:

  • Degassing: In a 250 mL Schlenk flask, combine 1,4-dibromo-2,5-dimethylbenzene, (4-formylphenyl)boronic acid, and the solvent mixture (Toluene/EtOH/H2O). Sparge the heterogeneous mixture with Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ and K2​CO3​ under a positive counter-flow of Argon.

  • Reflux: Heat the mixture to 80–85 °C (gentle reflux) in an oil bath for 24 hours. The mixture will transition to a dark, homogeneous solution as the coupling proceeds.

  • Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and dilute with 100 mL of Chloroform ( CHCl3​ ) and 100 mL of water. Causality: The aqueous layer extracts the inorganic salts (potassium bromide and borate byproducts), while the organic layer retains the target terphenyl dialdehyde.

  • Purification: Extract the aqueous layer twice more with CHCl3​ . Combine the organic layers, wash with brine, and dry over anhydrous MgSO4​ . Filter and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 4:1 v/v) or recrystallization from hot ethanol to yield a pale yellow/white solid[2].

Application in Covalent Organic Frameworks (COFs)

The primary commercial and academic application of 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde is as a C2​ linker in the solvothermal synthesis of imine-linked COFs[3]. When reacted with a C3​ -symmetric triamine—such as 1,3,5-tris(4-aminophenyl)benzene (TAPB)—the system undergoes a Schiff-base condensation to form a 2D hexagonal (hcb) network.

COF_Assembly M1 C2 Linker Terphenyl Dialdehyde Cond Schiff-Base Condensation (Solvothermal, Acetic Acid) M1->Cond M2 C3 Node e.g., TAPB (Triamine) M2->Cond Imine Imine-Linked 2D COF (Hexagonal hcb Topology) Cond->Imine - H2O Pore Expanded Mesopores (~3.0 - 4.0 nm) Imine->Pore Steric Twist Prevents Interpenetration

Caption: Retrosynthetic assembly of a 2D hexagonal COF using C2 and C3 symmetric building blocks.

Validated Experimental Protocol: COF Solvothermal Synthesis
  • Monomer Loading: In a 10 mL Pyrex tube, add 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (0.15 mmol) and the chosen triamine (0.10 mmol) to maintain perfect 3:2 stoichiometric aldehyde-to-amine balance.

  • Solvent System: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene. Causality: This specific solvent blend balances the solubility of the monomers with the insolubility of the growing polymer, allowing for reversible error-correction during crystallization.

  • Catalysis: Add 0.2 mL of aqueous Acetic Acid (3M). The acid acts as a catalyst for the imine condensation, protonating the carbonyl oxygen to increase its electrophilicity.

  • Crystallization: Flash-freeze the tube in liquid nitrogen, evacuate to an internal pressure of < 150 mTorr, and flame-seal. Heat the sealed tube undisturbed at 120 °C for 72 hours.

  • Activation: Isolate the resulting precipitate via filtration, wash extensively with anhydrous THF and Acetone to remove unreacted oligomers, and activate under dynamic vacuum at 100 °C for 12 hours.

Quantitative Data Summaries

To aid in experimental planning, the physicochemical properties of the monomer and its typical resulting frameworks are consolidated below.

Table 1: Physicochemical Properties of the Monomer

PropertyValue / Description
Systematic Name 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde
CAS Number 857412-04-5
Molecular Formula C22​H18​O2​
Molecular Weight 314.38 g/mol
Physical State Solid (Pale yellow to white powder)
Solubility Dichloromethane, Chloroform, DMF, DMSO
Purity Standard > 97% (Required for high-crystallinity COFs)

Table 2: Typical Properties of Derived Imine COFs [3]

COF ParameterExpected Range / Characteristic
Linkage Chemistry Imine (-C=N-)
Typical Topology Hexagonal (hcb) or Kagome (kgm)
Expected Pore Size 3.0 nm – 4.0 nm (Mesoporous)
BET Surface Area 1,200 – 2,000 m2/g
Primary Applications Iodine capture, heterogeneous catalysis, sensing

References

  • Sigma-Aldrich / Merck KGaA. 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde | 857412-04-5. Retrieved from .

  • Macromolecules (ACS Publications). Novel Poly(phenylene vinylenes) with Well-Defined Poly(ε-caprolactone) or Polystyrene as Lateral Substituents: Synthesis and Characterization. Demonstrates the Suzuki coupling methodology for terphenyl dialdehyde derivatives. Retrieved from 2[2].

  • Chemsoon. CAS 857412-04-5 | Application in COF Materials (PSIF-2). Details the application of the monomer in synthesizing specific Covalent Organic Frameworks. Retrieved from 3[3].

  • Amazon AWS Hosted Supplementary Data. Supporting Information for: Synthesis of PSIF-2. Outlines the iodine uptake properties of porous materials utilizing extended linkers. Retrieved from 1[1].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Integration of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in Covalent Organic Frameworks (COFs)

Target Audience: Researchers, Materials Scientists, and Polymer Chemists. Core Application: Synthesis of highly crystalline, emissive, and stable imine-linked Covalent Organic Frameworks (COFs) and porous organic polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists. Core Application: Synthesis of highly crystalline, emissive, and stable imine-linked Covalent Organic Frameworks (COFs) and porous organic polymers.

Introduction & Mechanistic Rationale

The monomer 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (commonly referred to as M-TPDA or 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) is a highly specialized linear ( C2​ -symmetric) dialdehyde building block[1]. It is predominantly utilized in the reticular synthesis of imine-linked Covalent Organic Frameworks (COFs) via Schiff-base condensation with multi-topic amines.

The Causality of Structural Design

While standard unmethylated terphenyl-4,4''-dicarbaldehyde (TPDA) yields highly porous frameworks, the resulting materials often suffer from severe fluorescence quenching and susceptibility to hydrolytic degradation. The strategic incorporation of the two methyl groups at the 2,5-positions of the central phenyl ring in M-TPDA introduces critical mechanistic advantages:

  • Steric Hindrance and AIE Effect: The bulky methyl groups induce a significant dihedral twist between the adjacent phenyl rings, preventing planarization of the terphenyl backbone. This restricts intramolecular rotation (RIR), effectively suppressing non-radiative decay pathways. When integrated with specific amine nodes, this triggers an Aggregation-Induced Emission (AIE) effect, boosting the intrinsic brightness and photoluminescence quantum yield (PLQY) of the resulting COF[1].

  • Hydrophobic Pore Engineering: The non-polar methyl moieties project into the 1D channels of the synthesized COF. This creates a localized hydrophobic microenvironment that repels water molecules, drastically enhancing the hydrolytic stability of the imine linkages while simultaneously increasing the isosteric heat of adsorption for non-polar or quadrupolar gases like CO2​ [2].

  • Control of Interpenetration: In 3D COF synthesis, the steric bulk of M-TPDA acts as a spatial buffer, preventing the formation of highly interpenetrated networks that would otherwise collapse the pore volume.

Physicochemical Profiling

To ensure stoichiometric precision during polymer synthesis, the fundamental properties of M-TPDA are summarized below.

PropertyValue / Description
IUPAC Name 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
Common Abbreviations M-TPDA, TPDC-2CH3 (aldehyde derivative)
Molecular Formula C22​H18​O2​
Molecular Weight 314.38 g/mol
Geometry Linear ( C2​ symmetry), non-planar sterically twisted
Solubility Soluble in 1,4-Dioxane, THF, DMF, Chloroform; Insoluble in Water
Reactive Moieties Two terminal electrophilic formyl (-CHO) groups

Experimental Protocols: Solvothermal Synthesis of M-TPDA COFs

The following protocol details the synthesis of a highly emissive 2D imine-linked COF using M-TPDA and a C3​ -symmetric triamine (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).

Protocol A: Solvothermal Polymerization

Causality of Solvent Choice: A binary solvent system of 1,4-dioxane and mesitylene is utilized. Dioxane acts as a solubilizing agent for the monomers, while mesitylene acts as a poor solvent that drives the thermodynamic precipitation and crystallization of the growing polymer network[3].

Step-by-Step Methodology:

  • Monomer Loading: In a 10 mL Pyrex tube, add M-TPDA (0.15 mmol, 47.1 mg) and TAPB (0.10 mmol, 35.1 mg) to maintain a strict 3:2 stoichiometric ratio of aldehyde to amine groups.

  • Solvent Addition: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene to the tube. Sonicate for 10 minutes until a homogeneous suspension is achieved.

  • Catalyst Introduction: Add 0.2 mL of aqueous acetic acid (6.0 M). Rationale: The acid protonates the carbonyl oxygen of M-TPDA, increasing its electrophilicity for nucleophilic attack by the amine, while the water facilitates the reversibility of the imine bond for dynamic error correction[4].

  • Degassing (Critical Step): Flash-freeze the tube in a liquid nitrogen bath. Evacuate the tube to < 50 mTorr, isolate from the vacuum, and thaw. Repeat this Freeze-Pump-Thaw cycle three times to remove dissolved oxygen, preventing amine oxidation at elevated temperatures.

  • Sealing and Reaction: Flame-seal the Pyrex tube under a static vacuum. Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

  • Harvesting: Cool the tube to room temperature, break the seal, and isolate the resulting colored precipitate via vacuum filtration.

Protocol B: Activation and Purification

Causality of Activation: Direct evaporation of trapped high-boiling solvents (mesitylene) causes massive capillary forces that collapse the delicate mesoporous structure of the COF.

  • Soxhlet Extraction: Transfer the crude powder to a Soxhlet thimble. Extract with anhydrous Tetrahydrofuran (THF) for 24 hours to remove unreacted monomers and oligomers, followed by Methanol for 12 hours to exchange the heavy solvents.

  • Supercritical CO2​ Drying: Transfer the methanol-soaked COF to a supercritical dryer. Flush with liquid CO2​ at 10 °C for 2 hours to fully exchange the methanol. Raise the temperature to 40 °C and pressure to 100 bar (exceeding the critical point of CO2​ ).

  • Depressurization: Slowly vent the CO2​ gas over 1 hour to yield the activated, highly porous COF powder.

Mechanistic Pathways & Workflows

G A M-TPDA (Dialdehyde) C Aminal Intermediate (Kinetic Product) A->C + Amine (Nucleophilic Attack) B Multi-amine (e.g., TAPB) B->C D Imine-Linked COF (Thermodynamic Product) C->D - H2O (Dehydration) D->C + H2O (Error Correction)

Caption: Mechanistic pathway of imine-linked COF synthesis highlighting dynamic error correction.

G Step1 Monomer Loading M-TPDA + Amine in Pyrex Tube Step2 Solvent Addition Dioxane/Mesitylene + Aqueous AcOH Step1->Step2 Step3 Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 Solvothermal Reaction 120 °C for 72 hours Step3->Step4 Step5 Purification Soxhlet Extraction (THF/MeOH) Step4->Step5 Step6 Activation Supercritical CO2 Drying Step5->Step6

Caption: Standardized solvothermal workflow for the synthesis and activation of M-TPDA-based COFs.

Comparative Data: The Impact of Methylation

To empirically validate the structural advantages of M-TPDA, the following table summarizes the typical variance in material properties when comparing COFs synthesized with the methylated monomer (M-TPDA) versus the unmethylated baseline (TPDA)[1][2].

ParameterUnmethylated TPDA-COFMethylated M-TPDA-COFMechanistic Driver
Photoluminescence Quantum Yield (PLQY) < 2.0% (Weak)> 30.0% (Strong) Steric restriction of intramolecular rotation (AIE effect)[1].
BET Surface Area ~ 2100 m2/g ~ 1850 m2/g ** Slight reduction due to the pore volume occupied by methyl groups.
Water Stability (Retention of XRD pattern) Degrades in 24h at pH 7Stable for > 7 days Hydrophobic shielding of the vulnerable imine nitrogen[2].
CO2​ Uptake (273 K, 1 bar) ~ 65 mg/g~ 95 mg/g**Enhanced isosteric heat of adsorption via methyl-pore interactions.

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Application

Application Note &amp; Protocol: Condensation Reactions with 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde for Advanced Material Synthesis

Abstract This document provides comprehensive experimental procedures for leveraging the unique structural attributes of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in condensation reactions. As a versatile dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides comprehensive experimental procedures for leveraging the unique structural attributes of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in condensation reactions. As a versatile dialdehyde, this compound serves as a critical building block for the synthesis of novel organic materials, including but not limited to, covalent organic frameworks (COFs) and functionalized polymers. The protocols detailed herein are designed to be robust and reproducible, offering insights into the mechanistic underpinnings of each reaction to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Aromatic Dialdehydes

Aromatic dialdehydes are a cornerstone in the construction of complex, functional organic materials. The presence of two aldehyde groups on a rigid aromatic scaffold, such as that in 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, allows for the systematic build-up of extended molecular architectures through condensation reactions. These reactions, which typically involve the formation of new carbon-carbon or carbon-nitrogen double bonds, are fundamental to the fields of materials science and medicinal chemistry.

The unique twisted biphenyl core of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde imparts specific steric and electronic properties to the resulting materials, influencing their porosity, photophysical behavior, and thermal stability. The products of its condensation reactions have potential applications in gas storage, catalysis, and organic electronics.

Knoevenagel Condensation: A Pathway to Carbon-Carbon Bond Formation

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene group.[1][2] This section provides a detailed protocol for the reaction of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde with malononitrile.

Mechanistic Insight

The Knoevenagel condensation proceeds through a well-established mechanism:

  • Enolate Formation: A weak base, such as piperidine, deprotonates the active methylene compound to generate a resonance-stabilized carbanion (enolate).[1]

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Dehydration: The resulting intermediate undergoes dehydration to yield the stable α,β-unsaturated product.[1]

The choice of a mild base is critical to prevent side reactions and ensure high yields of the desired product.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize a novel bis(dicyanovinyl) derivative from 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde314.38314 mg1.0
Malononitrile66.06145 mg2.2
Piperidine85.15~5 dropscatalytic
Ethanol, Absolute-20 mL-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (314 mg, 1.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: To the stirred solution, add malononitrile (145 mg, 2.2 mmol).

  • Catalyst Introduction: Add a catalytic amount of piperidine (3-5 drops) to the reaction mixture.[1]

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate:hexane mobile phase.[1] The reaction is typically complete within 2-4 hours.[1]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.[1]

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.[1] The product can be further purified by recrystallization from a suitable solvent.

Knoevenagel Condensation Workflow

knoevenagel_workflow Knoevenagel Condensation Workflow A Dissolve Dialdehyde and Malononitrile in Ethanol B Add Piperidine Catalyst A->B C Reflux for 2-4 hours B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Isolate Product by Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize for Purity G->H

Caption: A generalized workflow for the Knoevenagel condensation.

Schiff Base Condensation: Forging Carbon-Nitrogen Double Bonds

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a robust and widely used reaction in the synthesis of COFs and other advanced materials.[3][4]

Mechanistic Rationale

The formation of a Schiff base is a reversible reaction that proceeds in two main steps:

  • Hemiaminal Formation: The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

  • Dehydration: The unstable hemiaminal eliminates a molecule of water to form the stable imine.[5]

The reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Experimental Protocol: Schiff Base Condensation

Objective: To synthesize an imine-linked polymer from 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde and a suitable diamine (e.g., p-phenylenediamine).

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde314.38314 mg1.0
p-Phenylenediamine108.14108 mg1.0
Absolute Ethanol-20 mL-
Glacial Acetic Acid-1-2 dropscatalytic

Procedure:

  • Reactant Preparation: Dissolve 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (314 mg, 1.0 mmol) in a minimal amount of absolute ethanol in a round-bottom flask.[6]

  • Amine Addition: In a separate beaker, dissolve p-phenylenediamine (108 mg, 1.0 mmol) in absolute ethanol. Slowly add the amine solution to the stirring aldehyde solution.[6]

  • Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the reaction.[6]

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The formation of a precipitate indicates product formation.

  • Isolation and Purification: After cooling, collect the solid product by vacuum filtration. Wash the product with ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization.

Schiff Base Condensation Workflow

schiff_base_workflow Schiff Base Condensation Workflow A Dissolve Dialdehyde in Ethanol B Add Diamine Solution A->B C Add Acetic Acid Catalyst B->C D Reflux for 4-6 hours C->D E Cool and Filter Product D->E F Wash with Ethanol E->F G Recrystallize for Purity F->G

Sources

Method

Application Note: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (DMTPDA) as a Sterically-Tuned Cross-Linking Agent

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Steric Hindrance Engineering, Covalent Organic Frameworks (COFs), and Advanced Polymer Networks Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Focus: Steric Hindrance Engineering, Covalent Organic Frameworks (COFs), and Advanced Polymer Networks

Introduction & Mechanistic Rationale

The compound 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde —systematically referred to as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (DMTPDA)—is a rigid, linear ( C2​ symmetric) bifunctional electrophile. While flexible aliphatic dialdehydes (e.g., glutaraldehyde) are ubiquitous in biological cross-linking, extended aromatic dialdehydes like DMTPDA are the cornerstone of advanced materials science, specifically in the synthesis of highly crystalline Covalent Organic Frameworks (COFs) and robust, solvent-resistant polymer networks.

The Principle of Steric Hindrance Engineering

The inclusion of the 2,5-dimethyl groups on the central phenyl ring is not a trivial structural variation; it is a deliberate application of steric hindrance engineering [1]. In unsubstituted terphenyl-4,4''-dicarbaldehyde (TPDA), the aromatic rings can adopt a nearly coplanar conformation. This planarity often leads to severe π−π stacking, causing framework interpenetration in 3D COFs or pore collapse in 2D COFs, which drastically reduces the accessible surface area [2].

The methyl groups in DMTPDA introduce significant steric repulsion against the ortho-hydrogens of the adjacent phenyl rings, forcing a larger dihedral (torsion) angle. This engineered twist prevents dense packing, controls the degree of network interpenetration, and significantly enhances the solubility of the monomer in organic solvents, facilitating higher crystallinity and defect-healing during solvothermal synthesis [3].

Pathway A DMTPDA (Dialdehyde) C Dynamic Imine Condensation A->C D Steric Hindrance (2,5-Dimethyl) A->D B Multi-topic Amine (e.g., TAPB) B->C E Highly Crystalline 2D/3D COF C->E D->E Prevents Interpenetration

Fig 1: Mechanism of steric tuning in DMTPDA-driven COF synthesis.

Quantitative Impact of 2,5-Dimethyl Substitution

To understand the causality behind selecting DMTPDA over standard terphenyl cross-linkers, we must analyze the physical and topological data. The table below summarizes the structural impact of the central methyl substitution.

PropertyUnsubstituted TPDADMTPDA (2',5'-Dimethyl)Mechanistic Impact
Central Dihedral Angle ~20–30° (Planar-leaning)~60–75° (Highly twisted)Prevents tight π−π stacking and pore collapse.
Monomer Solubility LowModerate to HighImproves solvothermal homogeneity and defect healing.
3D COF Topology Highly Interpenetrated (dia-c5)Non-interpenetrated (dia)Drastically increases pore volume and accessibility.
Surface Area (BET) ~500–800 m²/g> 1,500 m²/gEnhanced performance for catalysis and drug co-delivery.

Protocol 1: Solvothermal Synthesis of an Imine-Linked COF

This protocol details the cross-linking of DMTPDA with a C3​ symmetric amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), to yield a highly crystalline 2D hexagonal COF.

Experimental Rationale
  • Solvent Choice (Dioxane/Mesitylene): A 1:1 v/v mixture balances the solubility of the monomers (dioxane) with the necessary hydrophobicity (mesitylene) to drive the reversible imine condensation toward crystallization.

  • Catalyst (Aqueous Acetic Acid): Protonates the aldehyde to increase electrophilicity. It must be kept dilute (e.g., 3–6 M) to allow the reversible bond formation (error-checking) required for long-range crystalline order.

  • Freeze-Pump-Thaw Degassing: Essential to remove dissolved oxygen (preventing aldehyde oxidation to carboxylic acids at 120 °C) and to control the exact vapor pressure inside the sealed reaction vessel.

Step-by-Step Methodology
  • Monomer Loading: In a 10 mL Pyrex tube, add 0.15 mmol of DMTPDA and 0.10 mmol of TAPB.

  • Solvent Addition: Add 1.0 mL of 1,4-dioxane and 1.0 mL of mesitylene. Sonicate for 10 minutes until a homogeneous suspension is achieved.

  • Catalyst Injection: Dropwise, add 0.2 mL of 3 M aqueous acetic acid.

  • Degassing: Flash-freeze the tube in a liquid nitrogen bath. Apply a high vacuum (10⁻³ mbar) for 5 minutes, isolate the vacuum, and let the mixture thaw. Repeat this freeze-pump-thaw cycle three times.

  • Sealing & Curing: Flame-seal the Pyrex tube under a vacuum. Place the sealed tube in an isothermal oven at 120 °C for exactly 72 hours.

  • Isolation & Washing: Cool the tube to room temperature, crack it open, and collect the precipitate via vacuum filtration.

  • Purification: Transfer the solid to a Soxhlet extractor. Extract with anhydrous THF for 12 hours, followed by acetone for 12 hours, to remove unreacted monomers and oligomers.

  • Activation: Dry the powder under a dynamic vacuum at 120 °C for 12 hours (or utilize supercritical CO₂ drying to strictly preserve pore architecture).

Self-Validating Quality Control
  • Spectroscopic Validation: Perform FT-IR spectroscopy. The protocol is successful if the characteristic aldehyde C=O stretch (~1695 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹) disappear, replaced by a strong imine C=N stretch at ~1620 cm⁻¹.

  • Crystallinity Check: Powder X-Ray Diffraction (PXRD) must show a sharp, intense low-angle peak (typically 2θ ~2.5° for the (100) plane), confirming long-range order rather than amorphous polymer formation.

Workflow S1 1. Monomer Dissolution (Dioxane/Mesitylene) S2 2. Catalyst Addition (Aqueous Acetic Acid) S1->S2 S3 3. Degassing (Freeze-Pump-Thaw x3) S2->S3 S4 4. Solvothermal Curing (120°C, 72 hours) S3->S4 S5 5. Soxhlet Extraction (THF / Acetone) S4->S5 S6 6. Vacuum / scCO2 Activation S5->S6

Fig 2: Solvothermal workflow for DMTPDA-based COF synthesis.

Protocol 2: Cross-Linking of Amine-Functionalized Polymer Membranes

DMTPDA can also be utilized to cross-link pre-formed polyamines (e.g., chitosan or synthetic polyallylamine) to create highly robust, solvent-resistant membranes for separation technologies.

Experimental Rationale

Unlike flexible cross-linkers (e.g., epichlorohydrin or glutaraldehyde) which create soft hydrogels, the rigid terphenyl core of DMTPDA imparts immense mechanical strength and thermal stability to the polymer matrix. The methyl groups enhance the solubility of the cross-linker in mildly acidic aqueous/organic mixtures, allowing for homogeneous membrane casting before the gelation point is reached.

Step-by-Step Methodology
  • Polymer Dissolution: Dissolve 2.0 g of medium-molecular-weight chitosan in 100 mL of 2% (v/v) aqueous acetic acid. Stir overnight at room temperature to ensure complete dissolution.

  • Cross-Linker Preparation: Dissolve 0.05 g of DMTPDA in 10 mL of absolute ethanol. (The concentration dictates the cross-linking density; 0.05 g yields a moderately flexible, yet solvent-resistant membrane).

  • Homogenization: Slowly add the DMTPDA solution dropwise into the vigorously stirring chitosan solution. Stir for exactly 30 minutes. Note: Extended stirring will cause premature gelation in the flask.

  • Casting: Pour the viscous solution into a flat Teflon Petri dish.

  • Curing & Solvent Evaporation: Place the dish in a leveled vacuum oven at 60 °C for 24 hours to drive off the solvent and accelerate the Schiff base condensation.

  • Neutralization: Immerse the dried membrane in a 0.1 M NaOH solution for 2 hours to neutralize residual acetic acid, then wash extensively with deionized water until the pH is neutral.

Self-Validating Quality Control
  • Gel Fraction Analysis: Weigh a sample of the dried membrane ( W0​ ). Subject it to Soxhlet extraction in dilute acetic acid for 24 hours, dry, and re-weigh ( W1​ ). A gel fraction ( W1​/W0​×100 ) > 95% validates a fully percolated, successfully cross-linked network.

References

  • "Functional Regulation and Stability Engineering of Three-Dimensional Covalent Organic Frameworks", Accounts of Chemical Research.
  • "Controlling the Degree of Interpenetration in Chiral Three-Dimensional Covalent Organic Frameworks via Steric Tuning", ACS Public
  • "Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design", RSC Publishing.
Application

Application Note: Super-Electrophilic Vilsmeier-Haack Formylation for Terphenyl Core Functionalization

Target Molecule: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (also known as 4,4'-(2,5-dimethyl-1,4-phenylene)dibenzaldehyde) Target Audience: Researchers, synthetic chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (also known as 4,4'-(2,5-dimethyl-1,4-phenylene)dibenzaldehyde) Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Methodological Guide & Self-Validating Protocol.

Mechanistic Rationale & Causality: Overcoming the Activation Barrier

The synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde requires the bis-formylation of an unactivated terphenyl precursor (1,4-diphenyl-2,5-dimethylbenzene). Standard Vilsmeier-Haack conditions—utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)—are highly effective for electron-rich arenes like phenols and pyrroles[1]. However, POCl₃ generates a chloromethyleniminium ion that is insufficiently electrophilic to attack unactivated phenyl rings. Furthermore, the steric bulk of the central 2,5-dimethyl groups forces the outer phenyl rings out of planarity, breaking extended π -conjugation and rendering the outer rings essentially unactivated.

To overcome this thermodynamic barrier, we must alter the causality of the electrophilic aromatic substitution (EAS). By replacing POCl₃ with trifluoromethanesulfonic anhydride (Tf₂O), the leaving group transitions from a chloride to a highly electron-withdrawing triflate (OTf⁻)[2]. This generates a "super-electrophile"—triflyloxymethylene-N,N-dimethyliminium triflate—which possesses the required reactivity to functionalize deactivated and unactivated arenes[3].

G DMF N,N-Dimethylformamide (DMF) Reagent Triflyloxymethylene-N,N-dimethyliminium Triflate (Super-Electrophile) DMF->Reagent -78°C, CH2Cl2 Tf2O Triflic Anhydride (Tf2O) Tf2O->Reagent EAS Electrophilic Aromatic Substitution (Para-attack on outer rings) Reagent->EAS Substrate 1,4-diphenyl-2,5-dimethylbenzene (Unactivated Terphenyl Core) Substrate->EAS Iminium Bis-Iminium Intermediate EAS->Iminium 2 Equivalents React Hydrolysis Aqueous Basic Hydrolysis (NaOAc / H2O) Iminium->Hydrolysis + H2O Product 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (Target Bis-Aldehyde) Hydrolysis->Product - HNMe2

Fig 1: Mechanism of Tf2O-mediated Vilsmeier-Haack formylation for unactivated terphenyls.

Quantitative Reagent Comparison

The choice of activating agent dictates the success of the formylation. The table below summarizes the empirical data driving the selection of Tf₂O over classical reagents for this specific terphenyl substrate.

Formylating SystemActive ElectrophileSubstrate ScopeYield (Target Bis-aldehyde)Reaction Time
POCl₃ / DMF Chloromethyleniminium chlorideActivated arenes (phenols, indoles)< 5% (Trace mono-formyl)24 h (100 °C)
SOCl₂ / DMF Chloromethyleniminium chlorideActivated arenes0%24 h (100 °C)
Tf₂O / DMF Triflyloxymethyleniminium triflateUnactivated arenes (terphenyls)78 - 85% 6 h (40 °C)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific visual or analytical milestones (In-Process Controls) are met.

Materials & Setup
  • Substrate: 1,4-diphenyl-2,5-dimethylbenzene (1.0 equiv, 10.0 mmol, 2.58 g)

  • Reagents: Anhydrous N,N-Dimethylformamide (DMF) (6.0 equiv, 60.0 mmol, 4.6 mL); Trifluoromethanesulfonic anhydride (Tf₂O) (5.0 equiv, 50.0 mmol, 8.4 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Environment: Strict inert atmosphere (Argon/Nitrogen). Tf₂O reacts violently with moisture to form triflic acid, which will destroy the iminium reagent[4].

Step-by-Step Execution & In-Process Controls

Step 1: Generation of the Super-Electrophile

  • Charge a flame-dried 250 mL round-bottom flask with anhydrous DCM (30 mL) and anhydrous DMF (4.6 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Tf₂O (8.4 mL) dropwise via syringe over 15 minutes.

Causality: The reaction between DMF and Tf₂O is highly exothermic. Dropwise addition at cryogenic temperatures prevents the thermal degradation of the solvent and the reagent.

  • Validation Checkpoint 1: The colorless solution will transition to a vibrant yellow/orange color. This visual cue confirms the successful formation of the triflyloxymethylene-N,N-dimethyliminium triflate. If the solution turns black, charring has occurred due to rapid addition; discard and restart.

Step 2: Substrate Addition & Propagation 4. Dissolve the terphenyl substrate (2.58 g) in anhydrous DCM (20 mL). 5. Add the substrate solution dropwise to the -78 °C reaction mixture over 20 minutes. 6. Remove the cooling bath and allow the mixture to slowly warm to room temperature, then attach a reflux condenser and heat to 40 °C for 6 hours.

  • Validation Checkpoint 2 (Reaction Progress): After 4 hours, remove a 50 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via TLC (Hexanes/EtOAc 8:2). The non-polar starting material ( Rf​≈0.9 ) must be completely consumed, replaced by baseline material (the highly polar bis-iminium salt).

Step 3: Hydrolysis & Product Isolation 7. Cool the reaction mixture to 0 °C. 8. Carefully quench the reaction by adding 50 mL of saturated aqueous Sodium Acetate (NaOAc) dropwise.

Causality: NaOAc provides a mild basic environment to hydrolyze the iminium triflate into the target aldehyde without causing base-catalyzed aldol condensation side-reactions.

  • Stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint 3 (Hydrolysis Completion): Perform LC-MS on the organic layer. The target bis-aldehyde has a chemical formula of C₂₂H₁₈O₂ (Exact Mass: 314.13). Look for the primary ion peak at m/z 315.1[M+H]⁺ .

  • Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from hot ethanol or silica gel flash chromatography to yield the pure 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

References

  • Chemistry Steps. "Vilsmeier-Haack Reaction." Chemistry Steps Online Repository.[1] URL:[Link]

  • Li, Y. et al. "Vilsmeier-type reaction of dimethylaminoalkenoyl cyclopropanes: one-pot access to 2,3-dihydrofuro [3,2-c]pyridin-4(5H)-ones." Organic Letters, 2012.[4] URL:[Link]

  • Davis, O. A. et al. "A concise approach to the spiroiminal fragment of marineosins." Organic & Biomolecular Chemistry, 2013.[3] URL:[Link]

Sources

Method

Application Note: Recrystallization and Purification of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Target Audience: Materials Scientists, Synthetic Chemists, and Reticular Chemistry Researchers Compound Synonyms: 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde; 4,4''-diformyl-2',5'-dimethyl-p-terphenyl Mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Reticular Chemistry Researchers Compound Synonyms: 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde; 4,4''-diformyl-2',5'-dimethyl-p-terphenyl Molecular Formula: C₂₂H₁₈O₂ | Molecular Weight: 314.38 g/mol

Introduction & Mechanistic Rationale

The compound 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is a highly engineered, C2​ -symmetric linear dialdehyde predominantly utilized as a structural linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Typically synthesized via a Suzuki-Miyaura cross-coupling between 1,4-dibromo-2,5-dimethylbenzene and 4-formylphenylboronic acid[1], the crude product is frequently contaminated with palladium black, phosphine oxide ligands, and mono-coupled or debrominated oligomers. In reticular chemistry, monomer purity is not merely a quality metric—it is a strict mechanistic requirement. Even fractional percentages of mono-aldehyde impurities act as chain truncators during polymerization, preventing the formation of extended 2D/3D crystalline lattices and drastically reducing the Brunauer–Emmett–Teller (BET) surface area of the resulting COF[2],[3].

The Steric Advantage in Purification

Unlike its unmethylated analog (terphenyl-4,4''-dicarbaldehyde), which suffers from extreme insolubility due to planar π−π stacking[4], the steric bulk of the 2,5-dimethyl groups on the central phenylene ring forces a dihedral twist (~60–80°) between the adjacent phenyl rings. This conformational deviation from coplanarity significantly enhances the molecule's solubility in moderately polar solvents, unlocking highly efficient, liquid-phase recrystallization pathways that are otherwise impossible for rigid terphenyls.

COF_Synthesis A Purified Dialdehyde Linker (Sterically Twisted) C Schiff-Base Condensation (Acetic Acid Cat., 120 °C) A->C B Multitopic Amine (e.g., TAPB or PDA) B->C D Crystalline 2D/3D COF (High Surface Area) C->D

Figure 1: Mechanistic pathway from purified terphenyl dialdehyde to Covalent Organic Frameworks.

Physicochemical Profiling & Solvent Selection

To design a self-validating purification system, we must exploit the differential solubility of the dialdehyde versus its impurities. The compound exhibits excellent solubility in hot halogenated solvents and cyclic ethers, but remains completely insoluble in aliphatic alcohols and water.

Table 1: Solubility Profile & Solvent Rationale
SolventBoiling PointSolubility ProfileFunctional Role in Recrystallization
Chloroform (CHCl₃) 61 °CHigh (>150 mg/mL at reflux)Primary Good Solvent: Rapidly solvates the twisted terphenyl backbone.
1,4-Dioxane 101 °CHigh (>100 mg/mL at reflux)Single-Solvent System: Ideal for bulk scale-up due to steep temperature-solubility gradient.
Ethanol (EtOH) 78 °CLow (<5 mg/mL at reflux)Anti-Solvent: Induces controlled supersaturation when layered or added dropwise.
Hexane 69 °CInsolubleWash Solvent: Removes residual non-polar grease without dissolving the product.

Experimental Protocols

We present two distinct methodologies. Protocol A is optimized for achieving ultra-high purity (>99.9%) suitable for single-crystal X-ray diffraction or high-performance COF synthesis. Protocol B is designed for rapid, bulk scale-up.

Protocol A: Dual-Solvent Supersaturation (Chloroform / Ethanol)

Causality: This method uses chloroform to fully dissolve the crude matrix, allowing for the physical filtration of insoluble catalyst residues. The slow introduction of ethanol lowers the dielectric capacity of the mixture, initiating heterogeneous nucleation without trapping impurities in the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Transfer 5.0 g of crude 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde into a 250 mL round-bottom flask. Add 35 mL of anhydrous CHCl₃.

  • Heating: Attach a reflux condenser and heat the suspension to 60 °C using a water bath until the solid completely dissolves. (Self-Validation: If the solution remains cloudy, inorganic salts or Pd black are present).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel packed with a 1 cm layer of Celite 545. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Anti-Solvent Addition: Place the filtrate on a hot plate set to 55 °C. Slowly add 40 mL of hot absolute ethanol dropwise via an addition funnel under gentle magnetic stirring. Stop the addition immediately if persistent turbidity is observed.

  • Controlled Nucleation: Remove the flask from the heat source. Wrap the flask in aluminum foil to ensure a slow cooling rate (~0.1 °C/min) to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Collect the resulting pale-yellow, needle-like crystals via vacuum filtration. Wash the filter cake twice with 15 mL of ice-cold ethanol.

  • Drying: Dry the crystals under high vacuum (10⁻² mbar) at 60 °C for 8 hours to remove intercalated chloroform.

Protocol B: Hot Solvent Recrystallization (1,4-Dioxane)

Causality: 1,4-Dioxane has a high boiling point (101 °C) and a steep solubility curve for rigid aromatics. This allows for a single-solvent process, minimizing solvent waste and simplifying the phase diagram during scale-up.

Step-by-Step Methodology:

  • Suspend 10.0 g of the crude dialdehyde in 65 mL of 1,4-Dioxane in a 250 mL Erlenmeyer flask.

  • Heat the mixture to gentle reflux (100 °C) until complete dissolution is achieved.

  • Perform a hot gravity filtration through fluted filter paper to remove insoluble particulates.

  • Allow the filtrate to cool ambiently to room temperature over 4 hours. Do not disturb the flask, as mechanical shock will induce premature, defective crystallization.

  • Isolate the crystalline mass via vacuum filtration, wash with 20 mL of cold diethyl ether, and dry under vacuum.

Recrystallization_Workflow A Crude 4-[4-(4-formylphenyl)- 2,5-dimethylphenyl]benzaldehyde B Dissolution in Hot CHCl3 (Good Solvent) A->B C Hot Filtration over Celite (Remove Pd Black & Salts) B->C D Slow Addition of Hot EtOH (Anti-Solvent) C->D E Controlled Cooling (0.1 °C/min to 4 °C) D->E F Nucleation & Crystal Growth E->F G Vacuum Filtration & Washing (Cold EtOH) F->G H Ultra-Pure COF Linker (>99.5% Purity) G->H

Figure 2: Workflow for the dual-solvent recrystallization of the terphenyl dialdehyde linker.

Quality Control & Analytical Validation

To ensure the linker is suitable for defect-free COF polymerization, the recrystallized batch must be validated against strict analytical specifications.

Table 2: Analytical Release Specifications
ParameterAnalytical MethodTarget SpecificationMechanistic Causality
Chemical Purity HPLC (UV at 254 nm)> 99.5% (Area)Eliminates mono-aldehyde truncators that prematurely terminate COF lattice extension.
Structural Identity ¹H NMR (400 MHz, CDCl₃)Aldehyde: singlet at ~10.0 ppmMethyl: singlet at ~2.3 ppmConfirms the integrity of the formyl groups and verifies absence of solvent intercalation.
Inorganic Residue ICP-MSPd < 10 ppmResidual palladium from the Suzuki coupling can poison downstream optoelectronic applications.
Thermal Purity Differential Scanning Calorimetry (DSC)Sharp endothermic peakA broad melting transition indicates co-crystallized impurities or polymorph mixtures.

Troubleshooting & Optimization

  • Oiling Out (Phase Separation): If the compound forms a viscous oil instead of crystals upon the addition of ethanol, the supersaturation point was crossed too rapidly at too high a temperature. Solution: Reheat the mixture until the oil redissolves, add 5 mL of additional chloroform, and cool at a much slower rate.

  • Discoloration (Brown/Orange Tint): A dark tint indicates the presence of oxidized triphenylphosphine or degraded boronic acid byproducts. Solution: Prior to recrystallization, pass the crude material through a short silica gel plug using DCM as the eluent.

Sources

Application

Application Note: Synthetic Routes to Functionalized Polymers from 2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Executive Summary & Chemical Rationale The rational design of porous, highly conjugated materials—such as Covalent Organic Frameworks (COFs) and linear conjugated polymers—relies heavily on the geometric and electronic p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The rational design of porous, highly conjugated materials—such as Covalent Organic Frameworks (COFs) and linear conjugated polymers—relies heavily on the geometric and electronic properties of the monomeric building blocks. The compound 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (IUPAC: 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) is a premium rigid dialdehyde monomer.

Its unique structural feature is the presence of two methyl groups at the 2 and 5 positions of the central phenylene ring. These methyl groups introduce significant steric hindrance, clashing with the ortho-protons of the adjacent 4-formylphenyl rings. This steric repulsion forces the terphenyl backbone out of planarity, creating a twisted dihedral angle [1]. In polymer and framework synthesis, this forced twist is highly desirable: it prevents excessive π−π stacking that typically leads to insoluble, amorphous precipitates, thereby maintaining intermediate solubility and directing the growth of highly ordered, crystalline domains [2].

These functionalized polymers are increasingly critical for advanced applications, including optoelectronics, active pharmaceutical ingredient (API) encapsulation, and targeted drug delivery systems.

Synthetic Workflows

The dialdehyde monomer can be polymerized via two primary pathways depending on the desired linkage chemistry and application:

  • Pathway A (Thermodynamic Control): Schiff-base condensation with multi-topic amines to form Imine-Linked COFs.

  • Pathway B (Kinetic/Thermodynamic Hybrid Control): Wittig polycondensation with bis-phosphonium ylides to form highly robust Vinylene-Linked COFs.

Workflow Monomer 2',5'-Dimethyl-[1,1':4',1''-terphenyl] -4,4''-dicarbaldehyde ImineCOF Imine-Linked COF (Solvothermal, AcOH) Monomer->ImineCOF Schiff-base Condensation VinyleneCOF Vinylene-Linked COF (Wittig, Cs2CO3, 80°C) Monomer->VinyleneCOF Wittig Polycondensation Amine + Multi-topic Amine (e.g., TAPB) Amine->ImineCOF Ylide + Bis-phosphonium Ylide (e.g., DPBTC) Ylide->VinyleneCOF

Synthetic pathways for functionalized polymers from 2',5'-dimethylterphenyl-4,4''-dicarbaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of Imine-Linked Covalent Organic Frameworks

This protocol utilizes thermodynamic control to achieve a highly crystalline 2D framework, ideal for host-guest chemistry and drug loading.

Reagents:

  • 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (0.10 mmol)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.066 mmol)

  • Solvent: Mesitylene and 1,4-Dioxane

  • Catalyst: 3M Aqueous Acetic Acid

Step-by-Step Methodology:

  • Monomer Dispersion: In a 10 mL Pyrex tube, combine the dialdehyde and TAPB monomers. Add 1.0 mL of Mesitylene and 1.0 mL of 1,4-Dioxane. Sonicate for 10 minutes.

    • Causality: Dioxane solubilizes the monomers to initiate the reaction, while the non-polar mesitylene acts as a poor solvent for the growing polymer, driving the controlled precipitation of the crystalline framework [3].

  • Catalyst Addition: Add 0.2 mL of 3M aqueous acetic acid to the mixture.

    • Causality: The acid protonates the amine, increasing its electrophilicity. Crucially, the water content enables the reversibility of the imine bond (hydrolysis/condensation equilibrium). This "error-correction" allows misaligned oligomers to break and reform, which is strictly required to achieve long-range crystalline order rather than a kinetic amorphous network [2].

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen, evacuating the tube to < 50 mTorr, and flame-seal the tube.

    • Causality: Complete removal of oxygen prevents the oxidative degradation of the amine monomers at elevated synthesis temperatures.

  • Solvothermal Polymerization: Heat the sealed tube in an oven at 120 °C for 72 hours undisturbed.

  • Isolation: Cool the tube to room temperature, break the seal, and collect the precipitate via vacuum filtration. Wash extensively with anhydrous THF.

  • Activation: Purify the powder via Soxhlet extraction with THF for 24 hours to remove trapped oligomers, followed by supercritical CO₂ drying to preserve the delicate mesoporous structure.

Self-Validation & Quality Control: Monitor the reaction success via FT-IR spectroscopy. Complete monomer consumption is validated by the total disappearance of the strong aldehyde C=O stretching band at ~1695 cm⁻¹ and the emergence of a sharp imine C=N stretch at ~1620 cm⁻¹. Powder X-ray Diffraction (PXRD) must be performed; an amorphous halo indicates failed error-correction, requiring an adjustment of the acetic acid/water ratio.

Protocol B: Synthesis of Vinylene-Linked Conjugated Polymers via Wittig Reaction

This protocol yields a fully conjugated, chemically robust carbon-carbon linked framework, highly resistant to acidic/basic degradation.

Reagents:

  • 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (0.10 mmol)

  • 1,4-Xylylenebis(triphenylphosphonium chloride) (0.10 mmol)

  • Solvent: Anhydrous DMSO

  • Base Catalyst: Cesium Carbonate (Cs₂CO₃) (0.40 mmol)

Step-by-Step Methodology:

  • Reactor Setup: In a nitrogen-filled glovebox, combine the dialdehyde, the bis-phosphonium salt, and Cs₂CO₃ in a 15 mL Schlenk tube.

  • Solvation: Add 2.0 mL of anhydrous DMSO to the mixture and seal the tube.

  • Thermal Activation: Move the Schlenk tube to a pre-heated oil bath at 80 °C and stir at 300 rpm for 48 hours.

    • Causality: The Wittig reaction is typically kinetically controlled, yielding a mixture of E and Z isomers. By utilizing the specific soft base Cs₂CO₃ and elevating the temperature to 80 °C, the system gains sufficient thermodynamic driving force to equilibrate the oxaphosphetane intermediate. This heavily favors the more stable E-alkene (trans) configuration (>85% selectivity). High E-selectivity is mandatory for maintaining the linear trajectory of the backbone and achieving ordered 2D framework symmetry [1].

  • Isolation: Cool the mixture to room temperature and precipitate the polymer by pouring the solution into 50 mL of rapidly stirring methanol.

  • Purification: Filter the solid and wash sequentially with deionized water (to remove inorganic salts) and methanol. Perform Soxhlet extraction with methanol for 24 hours.

Self-Validation & Quality Control: Solid-state ¹³C CP-MAS NMR must be utilized to confirm the E-alkene linkage (distinct peak at ~125-130 ppm) and the absence of unreacted aldehyde carbonyls (~190 ppm). The high E-selectivity is functionally validated by measuring the material's porosity (BET surface area); a high Z-isomer content will disrupt the 2D lattice, resulting in a collapsed, non-porous polymer.

Quantitative Data & Comparative Analysis

The choice of synthetic route drastically alters the physicochemical properties of the resulting polymer. The table below summarizes the expected quantitative and qualitative data for frameworks derived from the 2',5'-dimethylterphenyl-4,4''-dicarbaldehyde monomer.

PropertyImine-Linked Frameworks (Pathway A)Vinylene-Linked Frameworks (Pathway B)
Linkage Chemistry -C=N- (Schiff-base)-C=C- (Wittig)
Reaction Control Mechanism Thermodynamic (Error-correction)Kinetic/Thermodynamic Hybrid
Typical Crystallinity High (Sharp, intense PXRD peaks)Moderate to High
Chemical Stability Susceptible to hydrolysis in strong acids/basesHighly robust (Acid/Base resistant)
Conjugation Extent Moderate (Node localization limits delocalization)High (Extended π -delocalization)
Isomeric Purity N/A (Linear geometry inherent to imine)>85% E-alkene (trans) selectivity
Primary Applications Drug delivery, Gas storage, BiosensingOptoelectronics, Photocatalysis, Energy storage

References

  • Title: Vinylene-Linked 2D Conjugated Covalent Organic Frameworks by Wittig Reactions Source: Angewandte Chemie International Edition (via ResearchGate) URL: [Link]

  • Title: Kinetics of Imine-Linked Covalent Organic Framework Formation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Method

Catalytic Synthesis of Imine-Linked Covalent Organic Frameworks Using 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary The rational design of Covalent Organic Frameworks (COFs) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) relies heavily on the geometric and electronic properties of their molecular building blocks. 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde —also known as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde—is a highly specialized C2​ -symmetric linear linker.

Unlike planar unsubstituted biphenyl or terphenyl linkers, the central 2,5-dimethylphenylene core introduces critical steric hindrance. This forces the adjacent formylphenyl rings into a twisted, non-planar conformation. In the context of reticular chemistry, this twisting prevents excessive, irreversible π−π stacking during the early stages of polymerization, allowing the system to remain dynamic enough to correct structural defects. The resulting imine-linked COFs exhibit superior crystallinity, massive surface areas, and robust stability, making them ideal candidates for advanced applications such as pH-responsive targeted drug delivery and heterogeneous electrocatalysis[1].

Mechanistic Insights into Catalytic Imine Formation

The synthesis of COFs using this terphenyl dialdehyde relies on Dynamic Covalent Chemistry (DCC), specifically the acid-catalyzed Schiff base condensation with a polyamine (e.g., a C3​ -symmetric triamine or C4​ -symmetric porphyrin tetraamine)[2].

The Dual Role of the Acetic Acid Catalyst

Acetic acid (AcOH) is the universal catalyst for this transformation, but its concentration must be strictly controlled to balance the thermodynamics and kinetics of the reaction[3][4]:

  • Electrophilic Activation: The acid protonates the carbonyl oxygen of the 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine to form a hemiaminal intermediate.

  • Dehydration: The acid is strictly required to protonate the hydroxyl group of the hemiaminal, converting it into a good leaving group ( H2​O ) to form the final imine bond ( C=N )[3].

  • The Kinetic Trap: If the acid concentration is too high, the amine monomers become fully protonated (forming unreactive ammonium salts), halting the reaction. If it is too low, the hemiaminal cannot dehydrate, and the dynamic error-correction (hydrolysis and reformation of the imine bond) cannot occur, leading to amorphous polymers[5].

G A Aldehyde Monomer (Terphenyl Core) C Hemiaminal Intermediate A->C Nucleophilic Attack (Rate Limiting) B Amine Monomer (e.g., TAPB) B->C D Imine-Linked COF + H2O C->D Dehydration (AcOH Catalyzed) D->C Hydrolysis (Dynamic Error Correction)

Caption: Catalytic cycle of imine bond formation and dynamic error correction in COF synthesis.

Quantitative Data: Optimization of Reaction Parameters

The choice of solvent is critical. A mixture of 1,4-dioxane and mesitylene is standard. Dioxane provides excellent solubility for the terphenyl dialdehyde, while mesitylene acts as a "poor" solvent that drives the supersaturation and crystallization of the growing framework[6].

Table 1: Effect of Catalyst and Solvent Ratios on COF Crystallinity

Solvent System (v/v)Catalyst (Aqueous AcOH)Temp / TimeBET Surface Area ( m2/g )Yield (%)Structural Outcome
Dioxane (100%)3 M (0.1 mL)120 °C / 72h< 20045%Amorphous Polymer
Mesitylene/Dioxane (1:1)6 M (0.3 mL) 120 °C / 72h ~1,850 88% Highly Crystalline COF
Mesitylene/Dioxane (1:1)12 M (0.3 mL)120 °C / 72hN/A< 5%Reaction Halted (Amine Protonation)
Mesitylene/Dioxane (9:1)6 M (0.3 mL)120 °C / 72h45092%Poorly Crystalline (Rapid Precipitation)

Experimental Methodologies

Protocol A: Solvothermal Synthesis of the Terphenyl-Imine COF

This protocol utilizes 1,3,5-tris(4-aminophenyl)benzene (TAPB) as the C3​ co-monomer to form a 2D hexagonal framework.

Step 1: Monomer Preparation

  • Weigh 0.15 mmol of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde and 0.10 mmol of TAPB.

  • Transfer the powders into a 10 mL heavy-wall Pyrex tube.

Step 2: Solvent and Catalyst Addition

  • Add 1.5 mL of 1,4-Dioxane and 1.5 mL of Mesitylene to the tube.

  • Sonicate the mixture for 10 minutes until a homogeneous suspension is achieved.

  • Carefully add 0.3 mL of 6 M aqueous Acetic Acid. Note: A slight color change to yellow/orange may occur immediately as oligomerization begins.

Step 3: Degassing via Freeze-Pump-Thaw Causality: Oxygen must be removed to prevent the oxidative degradation of amines at high temperatures, and the vacuum ensures the sealed tube does not over-pressurize and explode.

  • Submerge the bottom of the tube in liquid nitrogen until the solvent is completely frozen.

  • Open the valve to a high-vacuum line (< 50 mTorr) for 5 minutes.

  • Close the valve and thaw the tube in a water bath.

  • Repeat this cycle three times. On the final freeze, seal the Pyrex tube using a propane/oxygen torch.

Step 4: Polymerization and Isolation

  • Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

  • Cool to room temperature, score the glass, and carefully break open the tube.

  • Filter the resulting yellow/orange precipitate.

Step 5: Purification (Self-Validating Step)

  • Wash the powder thoroughly with DMF to remove unreacted monomers.

  • Transfer the powder to a Soxhlet extractor and reflux with Tetrahydrofuran (THF) for 24 hours to clear trapped oligomers from the pores.

  • Dry under vacuum at 120 °C for 12 hours.

  • Validation: Perform FTIR spectroscopy. The disappearance of the aldehyde C=O stretch (~1695 cm−1 ) and the appearance of the imine C=N stretch (~1620 cm−1 ) confirms successful polymerization.

Protocol B: Post-Synthetic Drug Loading (Doxorubicin)

Because of the rigid 2,5-dimethylterphenyl struts, the resulting COF possesses large, stable mesopores ideal for encapsulating large active pharmaceutical ingredients (APIs) like Doxorubicin (DOX)[2].

  • Activation: Disperse 10 mg of the purified COF in 5 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Sonicate for 5 minutes.

  • Loading: Add 5 mg of Doxorubicin hydrochloride (DOX·HCl) to the suspension.

  • Equilibration: Stir the mixture in the dark at room temperature for 24 hours to allow capillary action and π−π interactions to draw the DOX into the COF pores.

  • Washing: Centrifuge the mixture at 8,000 rpm for 10 minutes. Wash the pellet with fresh PBS until the supernatant is completely colorless (indicating all surface-bound DOX is removed).

  • Collection: Lyophilize the pellet to obtain the final DOX@COF formulation. In vitro, this imine-linked formulation will remain stable at physiological pH (7.4) but will undergo targeted hydrolysis in the acidic tumor microenvironment (pH 5.0), releasing the payload[2].

Workflow step1 Step 1: Monomer Mixing Mesitylene/Dioxane (1:1) + Terphenyl Dialdehyde step2 Step 2: Catalysis Add 6M Aqueous Acetic Acid step1->step2 step3 Step 3: Degassing Freeze-Pump-Thaw (x3) Seal under vacuum step2->step3 step4 Step 4: Solvothermal Synthesis 120 °C for 72 hours step3->step4 step5 Step 5: Purification Soxhlet Extraction (THF) Vacuum Drying step4->step5 step6 Step 6: Drug Loading DOX·HCl in PBS (pH 7.4) Stir 24h, Lyophilize step5->step6

Caption: Step-by-step solvothermal synthesis and post-synthetic drug loading workflow for imine-linked COFs.

References

  • Title: Imine-Linked Covalent Organic Frameworks: A Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin Source: PubMed Central (PMC) / ACS Omega URL: [Link]

  • Title: Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks Source: Molecules (MDPI) URL: [Link]

  • Title: Two-Dimensional Covalent Organic Frameworks with Pentagonal Pores Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Application of imine-linked COFs as electrocatalysis Source: ResearchGate URL: [Link]

Sources

Application

Scale-Up Synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde: A Technical Guide for COF/MOF Linker Production

Introduction & Scope The rational design of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. 4-[4-(4-formylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The rational design of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of their organic linkers. 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (also known as 4,4'-(2,5-dimethyl-1,4-phenylene)dibenzaldehyde) is a highly privileged terphenyl dicarbaldehyde linker.

The critical structural feature of this molecule is the 2,5-dimethyl substitution on the central phenyl ring. These methyl groups induce a severe steric clash with the adjacent formylphenyl rings, forcing the terphenyl backbone out of planarity (dihedral angles typically between 60° and 90°). This non-planar conformation is essential for preventing dense π-π stacking aggregation during framework crystallization, thereby directing the formation of highly porous, predictable 3D topologies.

This application note provides a self-validating, scalable protocol for the synthesis of this linker via a double Suzuki-Miyaura cross-coupling reaction, optimized for multi-gram to kilogram scale-up.

Mechanistic Grounding & Causality

The synthesis relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling between 1,4-dibromo-2,5-dimethylbenzene and (4-formylphenyl)boronic acid[1]. Moving this reaction from a 100 mg discovery scale to a 50 g+ process scale requires a strict understanding of the underlying causality of the reaction components:

  • Catalyst Selection (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) provides a stable, pre-formed Pd(0) source. The bulky triphenylphosphine ligands strike an optimal balance—they are sufficiently electron-donating to facilitate the oxidative addition into the aryl C-Br bond, yet sterically demanding enough to promote the final reductive elimination of the rigid terphenyl product.

  • Biphasic Solvent System (1,4-Dioxane/Water): The reaction is conducted in a 4:1 (v/v) mixture of 1,4-dioxane and water. Dioxane is selected because it solubilizes the highly hydrophobic terphenyl product at elevated temperatures (90 °C). Water is required to dissolve the K₂CO₃ base and the boronic acid, facilitating the formation of the reactive boronate species. Because transmetalation occurs strictly at the solvent interface, the reaction is entirely mass-transfer limited on a large scale.

  • Stoichiometric Excess: A 2.5 molar equivalent of the boronic acid is used (a 25% excess). This thermodynamic driving force ensures that the intermediate mono-coupled product is fully consumed, preventing the formation of inseparable statistical mixtures of mono- and di-substituted products.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II)L2(Ar)Br Oxidative Addition Pd0->PdII_Ox 1,4-dibromo-2,5-dimethylbenzene PdII_Trans Pd(II)L2(Ar)(Ar') Transmetalation PdII_Ox->PdII_Trans (4-formylphenyl)boronic acid + K2CO3 Product Terphenyl Product Reductive Elimination PdII_Trans->Product B(OH)3 + KBr Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura catalytic cycle for the terphenyl C-C bond formation.

Scale-Up Considerations & Process Troubleshooting

Scaling up biphasic palladium-catalyzed reactions introduces three primary failure modes that must be engineered out of the protocol:

  • Oxygen Sensitivity: Pd(0) is rapidly oxidized to inactive Pd(II) species by atmospheric oxygen, and phosphine ligands can oxidize to inert phosphine oxides. Standard Schlenk techniques or subsurface argon sparging of the solvent prior to catalyst addition is mandatory.

  • Mass Transfer Limitations: Magnetic stirring is insufficient beyond the 10 g scale due to the high density of the aqueous layer and the eventual precipitation of the product. Mechanical overhead stirring (minimum 400 rpm) with a pitched-blade impeller is required to maximize the interfacial surface area.

  • Palladium Scavenging: Residual palladium (Pd black) can become trapped in the crystalline lattice of the product, poisoning downstream COF synthesis. An aqueous wash with L-cysteine (a potent heavy metal chelator) is integrated into the workup to scavenge residual palladium effectively[2].

ProcessFlow N1 1. Reagent Loading (Ar Atmosphere) N2 2. Biphasic Degassing (Subsurface Sparging) N1->N2 N3 3. Catalytic Heating (90°C, 18h, 400 rpm) N2->N3 N4 4. Phase Separation & Pd Scavenging N3->N4 N5 5. Recrystallization (Toluene/EtOH) N4->N5

Caption: Workflow for the scale-up synthesis of the terphenyl dicarbaldehyde linker.

Quantitative Data & Reagent Summaries

Table 1: Stoichiometry and Reagent Loading (50.0 g Scale)

ReagentMW ( g/mol )EquivalentsMoles (mol)Mass / Volume
1,4-dibromo-2,5-dimethylbenzene263.961.000.18950.0 g
(4-formylphenyl)boronic acid149.942.500.47371.0 g
Pd(PPh₃)₄1155.360.020.00384.37 g
K₂CO₃138.214.000.756104.5 g
1,4-Dioxane (Anhydrous)N/AN/AN/A1000 mL
Deionized WaterN/AN/AN/A250 mL

Theoretical Yield: 59.5 g of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

Experimental Protocol (Step-by-Step)

Phase 1: Reaction Setup & Degassing
  • Apparatus Preparation: Equip a 2.0 L three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser, and a gas inlet adapter. Flame-dry the apparatus under a vacuum and backfill with Argon (Ar) three times.

  • Reagent Addition: Add 1,4-dibromo-2,5-dimethylbenzene (50.0 g) and (4-formylphenyl)boronic acid (71.0 g) to the flask.

  • Solvent Introduction: Add 1000 mL of 1,4-Dioxane. In a separate Erlenmeyer flask, dissolve K₂CO₃ (104.5 g) in 250 mL of deionized water, and add this aqueous solution to the reaction flask.

  • Subsurface Sparging: Insert a long stainless-steel needle directly into the biphasic mixture. Sparge with Ar gas for exactly 45 minutes while stirring at 200 rpm. Self-Validation Check: The solution must be completely deoxygenated before catalyst addition to prevent immediate blackening (Pd(0) oxidation).

  • Catalyst Addition: Briefly remove the gas inlet and quickly add Pd(PPh₃)₄ (4.37 g) against a positive counter-flow of Ar.

Phase 2: Catalytic Heating
  • Reflux: Increase the overhead stirring rate to 400 rpm to ensure complete emulsification of the biphasic layers. Heat the reaction mixture to an internal temperature of 90 °C using a thermostated oil bath.

  • Monitoring: Maintain reflux for 18 hours. The reaction mixture will progressively darken, and the product may begin to precipitate as a fine suspension as the reaction nears completion.

Phase 3: Workup & Palladium Scavenging
  • Cooling: Remove the heat source and allow the reaction to cool to room temperature (20 °C).

  • Precipitation & Filtration: Because the rigid terphenyl product is highly insoluble in cold dioxane/water, it will largely precipitate. Filter the crude solid through a large Buchner funnel.

  • Scavenging Wash: Transfer the crude solid to a beaker containing 500 mL of a 5% (w/v) aqueous L-cysteine solution[2]. Stir vigorously for 2 hours to chelate and extract residual palladium. Filter the solid again and wash sequentially with deionized water (2 x 200 mL) and cold ethanol (2 x 100 mL).

Phase 4: Purification & Analytical Validation
  • Recrystallization: Dissolve the semi-pure solid in boiling toluene (~600 mL). Perform a hot filtration through a pad of Celite to remove any remaining insoluble Pd black. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Isolation: Collect the resulting off-white to pale-yellow crystals via vacuum filtration. Dry under a high vacuum at 60 °C for 12 hours.

Table 2: Analytical Characterization & Quality Control

Analytical MethodExpected Result / Specification
Appearance Off-white to pale-yellow crystalline powder.
¹H NMR (400 MHz, CDCl₃) δ 10.08 (s, 2H, CHO), 7.97 (d, J = 8.0 Hz, 4H, ArH), 7.55 (d, J = 8.0 Hz, 4H, ArH), 7.18 (s, 2H, central ArH), 2.31 (s, 6H, CH₃).
Mass Spectrometry (ESI+) m/z calculated for C₂₂H₁₈O₂ [M+H]⁺: 315.13; Found: ~315.1
TLC (DCM:Hexane 1:1) R_f ≈ 0.45 (Single spot under UV 254 nm).

References

  • Title: Novel Poly(phenylene vinylenes) with Well-Defined Poly(ε-caprolactone) or Polystyrene as Lateral Substituents: Synthesis and Characterization Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Method

Application Note: Handling, Storage, and Quality Control of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Executive Summary The compound 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (IUPAC: 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) is a highly rigid, sterically modulated aromatic dialdehyde. It se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (IUPAC: 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) is a highly rigid, sterically modulated aromatic dialdehyde. It serves as a critical molecular building block in the synthesis of advanced two-dimensional Covalent Organic Frameworks (COFs)[1]. The 2,5-dimethyl substitution on the central phenyl ring restricts the dihedral angle between adjacent aromatic rings, dictating the planarity, pore size, and π−π stacking behavior of the resulting crystalline materials[2].

Because high-crystallinity COF synthesis relies on precise stoichiometric condensation (typically with diamines to form imine linkages), the chemical integrity of this dialdehyde monomer is paramount. This guide provides a comprehensive, causality-driven protocol for the handling, storage, and quality control of this sensitive monomer.

Mechanistic Causality of Degradation

To handle this compound effectively, researchers must understand why it degrades. Aromatic aldehydes are highly susceptible to autoxidation —a radical chain reaction initiated by environmental factors[3].

When exposed to atmospheric oxygen, and catalyzed by UV/visible light or elevated temperatures, the formyl group (-CHO) undergoes radical cleavage. This forms a peroxy radical intermediate, which subsequently converts to a peroxy acid, and ultimately yields a carboxylic acid (-COOH)[4].

The Causality in COF Synthesis: Even a 2–5% conversion of the dialdehyde to a mono-aldehyde/mono-carboxylic acid species acts as a chain terminator during polycondensation. This destroys the structural periodicity of the COF, resulting in amorphous polymer networks rather than highly ordered, porous crystalline frameworks[1][5].

Autoxidation A Terphenyl Dialdehyde (R-CHO) B Acyl Radical (R-C•=O) A->B hν / O₂ Initiation C Peroxy Acid (R-COOOH) B->C O₂ Propagation D Carboxylic Acid (R-COOH) C->D R-CHO Termination

Fig 1: Radical-mediated autoxidation of aromatic aldehydes to carboxylic acids.

Quantitative Storage Parameters

To suppress the kinetic pathways of degradation, strict environmental controls must be maintained[3]. The following table summarizes the validated storage parameters for 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Causality / Rationale
Temperature 2°C to 8°C-20°CSuppresses the thermal activation energy required for radical autoxidation[4].
Atmosphere Argon (Ar) or Nitrogen ( N2​ )Argon (Ar) preferredArgon is denser than air, providing a heavy inert blanket over the solid that resists displacement.
Light Exposure Amber glass vialAmber vial + Foil wrapPrevents UV/Vis photon absorption which initiates the radical cleavage of the C-H aldehydic bond[3].
Moisture DesiccatorSealed with PTFE tapePrevents gem-diol (hydrate) formation, which can act as a catalytic intermediate in oxidation.

Standard Operating Procedure (SOP): Handling & Transfer

To ensure trustworthiness and reproducibility, the handling of this monomer must follow a self-validating procedural loop. Never open the primary storage vial in ambient atmospheric conditions.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step):

    • Action: Remove the sealed vial from the -20°C freezer and place it in an active desiccator for 60 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder. Moisture facilitates the hydration of the aldehyde, accelerating subsequent autoxidation[3].

  • Inert Atmosphere Transfer:

    • Action: Transfer the equilibrated vial into a glovebox maintained under Argon ( O2​ < 1 ppm, H2​O < 1 ppm).

    • Validation Checkpoint: Monitor the glovebox sensors. As a secondary physical validation, expose a titanium tetrachloride ( TiCl4​ ) smoke stick; the absence of white fuming physically validates that moisture levels are strictly controlled.

  • Weighing and Aliquoting:

    • Action: Use an anti-static gun on the spatulas and weigh boats. Terphenyl derivatives often hold static charge, causing the powder to disperse and adhere to the balance walls, leading to inaccurate stoichiometric calculations.

  • Resealing and Passive Validation:

    • Action: Backfill the primary vial with Argon, seal with a PTFE-lined cap, and wrap the seam tightly with Parafilm.

    • Validation Checkpoint: Weigh the sealed vial and record the mass on the label. If the vial gains unexplained mass over months of storage, it indicates oxygen ingress (the conversion of -CHO to -COOH adds 16 g/mol per oxidized group). This serves as a passive, self-validating system for storage integrity.

Quality Control (QC) & Verification Workflow

Before committing the monomer to a 72-hour solvothermal COF synthesis, its purity must be empirically verified[1].

Analytical Validation Protocol
  • Proton Nuclear Magnetic Resonance ( 1 H-NMR): Dissolve 5 mg of the monomer in CDCl3​ or DMSO−d6​ .

    • Target Signal: A sharp singlet near 10.0 - 10.2 ppm confirms the presence of the intact formyl protons.

    • Degradation Signal: The appearance of a broad peak near 12.0 - 13.0 ppm indicates carboxylic acid formation[4].

    • Self-Validating Math: The integration ratio of the aldehyde protons to the methyl protons (~2.4 ppm) must be exactly 2:6 (or 1:3). Any deviation mathematically validates the degree of degradation.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Ensure the presence of a sharp, strong C=O stretching band at ~1690-1700 cm −1 . A broad O−H stretch from 2500-3300 cm −1 indicates oxidation.

QC_Workflow Start Retrieve Monomer from -20°C Storage Visual Visual Inspection (Check for discoloration) Start->Visual NMR 1H-NMR Analysis (CDCl3 or DMSO-d6) Visual->NMR Decision Aldehyde Peak (~10 ppm) > 98%? Acid Peak (~12 ppm) absent? NMR->Decision Pass Proceed to COF Synthesis Decision->Pass  Yes Fail Purification Required (Recrystallization or Column) Decision->Fail  No

Fig 2: Pre-synthesis QC workflow for dialdehyde monomer verification.

If the monomer fails QC, it must be purified. Recrystallization from a boiling mixture of chloroform and hexane (under an inert blanket) is highly effective for removing polar carboxylic acid impurities from the non-polar terphenyl dialdehyde.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde Synthesis

Introduction Welcome to the technical support guide for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This symmetrical dialdehyde is a valuable building block in materials science and supramolec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This symmetrical dialdehyde is a valuable building block in materials science and supramolecular chemistry, often serving as a precursor for polymers and macrocycles. Its synthesis, typically achieved via a double Suzuki-Miyaura cross-coupling reaction, can be challenging, with low yields being a frequent obstacle for researchers.

This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you navigate the common pitfalls of this synthesis. We will delve into the critical parameters of the Suzuki-Miyaura coupling, from catalyst selection to reaction workup, to empower you to maximize your yield and obtain high-purity product.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems encountered during the synthesis. The most common synthetic route involves the coupling of 1,4-dihalo-2,5-dimethylbenzene with two equivalents of (4-formylphenyl)boronic acid.

Problem 1: Consistently Low Yield (< 40%) of the Desired Dialdehyde

You observe a complex mixture of products by TLC or LC-MS analysis, with only a small amount of the desired product.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Actions
1. Inefficient Catalytic System The combination of palladium source, ligand, and base is crucial for an efficient double coupling. An improperly matched system can lead to slow reaction rates and increased side reactions.[1] Action: Screen different catalytic systems. For this sterically demanding double coupling, bulky, electron-rich phosphine ligands are often preferred as they promote the rate-limiting reductive elimination step.[2] Consider ligands like SPhos, XPhos, or P(t-Bu)₃. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[2][3]
2. Catalyst Deactivation/Poisoning The active Pd(0) catalyst is sensitive to oxygen and other impurities.[2] Incomplete degassing allows oxygen to oxidize Pd(0) to inactive Pd(II), which can also promote unwanted side reactions like homocoupling.[3] Action: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for at least 30 minutes).[1][4] Use high-purity reagents and perform the reaction under a strict inert atmosphere (Schlenk line or glovebox).
3. Competing Side Reactions Several side reactions can consume starting materials and reduce the yield of the desired product. The most common are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide.[3][5] Action: See the "Common Side Reactions" FAQ below for detailed mitigation strategies. In short: use fresh, high-purity boronic acid, ensure rigorous inert atmosphere, and consider using a slight excess of the aryl halide to disfavor boronic acid homocoupling.[1]
4. Incomplete Reaction The reaction may stall before both coupling events have occurred, leading to significant amounts of the mono-coupled intermediate. This is often due to catalyst deactivation or suboptimal reaction conditions. Action: Increase reaction temperature cautiously, as higher temperatures can also accelerate catalyst decomposition and side reactions.[4] Consider using a more robust catalyst system or microwave irradiation, which can shorten reaction times and improve yields.[1]
Problem 2: Product Contains Persistent Impurities, Difficult to Purify

Your crude product shows spots on a TLC plate that are very close to the product spot, making column chromatography challenging.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Actions
1. Mono-Coupled Byproduct The major byproduct is often the mono-aldehyde, mono-halide intermediate: 4-(4-bromo-2,5-dimethylphenyl)benzaldehyde. Its polarity is very similar to the desired dialdehyde, complicating purification. Action: Drive the reaction to completion by using a more active catalyst, longer reaction times, or a slight excess (~1.05 eq per halide) of the boronic acid. For purification, consider gradient column chromatography with a shallow gradient.
2. Boronic Acid Homocoupling The formation of 4,4'-biphenyldicarboxaldehyde (the homocoupling product of (4-formylphenyl)boronic acid) is a common impurity. Action: Minimize oxygen in the reaction.[3] This side reaction is often promoted by Pd(II) species, so using a Pd(0) source or ensuring efficient precatalyst reduction is beneficial.[2][3]
3. Product Degradation/Oiling Out Aromatic aldehydes can be sensitive, and prolonged purification steps or harsh conditions can lead to decomposition. The product may appear as a gum or oil instead of a solid, indicating impurities.[6] Action: A highly effective method for purifying aldehydes is through the formation of a sodium bisulfite adduct.[5][6][7] This solid adduct can be filtered and washed to remove non-aldehyde impurities. The pure aldehyde is then regenerated by treatment with a base.[6][7] See Protocol 2 for a detailed procedure.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic strategy for this dialdehyde?

The most direct and common approach is a double Suzuki-Miyaura cross-coupling. The key decision is the choice of reactants:

  • Route A: 1,4-Dihalo-2,5-dimethylbenzene + 2.2 eq. (4-formylphenyl)boronic acid

  • Route B: 2,5-Dimethyl-1,4-phenylenediboronic acid + 2.2 eq. 4-halobenzaldehyde

Route A is generally preferred as aryl boronic acids are often more stable and less prone to side reactions than aryl diboronic acids. Aryl bromides or iodides are common choices for the dihalide.[8]

Q2: How do I choose the right catalyst, ligand, and base?

This is the most critical parameter space to optimize.

  • Catalyst: Pd(PPh₃)₄ is a classic choice that can be effective.[1] However, for challenging couplings, pre-catalysts that readily form active Pd(0) species, such as Buchwald-type pre-catalysts, are often superior.[9]

  • Ligand: The choice is tied to the catalyst. For Pd(OAc)₂ or Pd₂(dba)₃, a separate ligand must be added. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often give the best results by accelerating the key catalytic steps.[9][10]

  • Base: The base activates the boronic acid for transmetalation.[11] A range of bases can be used, with inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) being most common.[4] K₃PO₄ is often a good choice for difficult couplings. A small amount of water is typically required to dissolve the inorganic base.[1][12]

Q3: What are the primary side reactions and how can they be minimized?

Understanding and controlling side reactions is key to achieving high yield.

Side ReactionDiagramMitigation Strategy
Protodeboronation Ar-B(OH)₂ + H⁺ → Ar-HThe boronic acid is replaced by a hydrogen atom. Use fresh, high-purity boronic acid, as decomposition products can facilitate this. Avoid overly high temperatures and prolonged reaction times.[1][5]
Homocoupling 2 Ar-B(OH)₂ --[Pd(II), O₂]--> Ar-ArTwo boronic acid molecules couple together. This is promoted by oxygen and Pd(II) species.[3] Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere.[3][4]
Dehalogenation Ar-X --[Pd-H]--> Ar-HThe starting aryl halide is reduced. This can occur if a palladium-hydride species forms, often from reaction with the solvent or base.[3][8] Using aprotic solvents and carefully chosen bases can minimize this.
Q4: Can the aldehyde functional groups interfere with the reaction?

Generally, aldehyde groups are well-tolerated in Suzuki couplings. However, they can coordinate to the palladium center, which may inhibit the catalyst in some cases.[10][13] If you suspect this is an issue, screening different ligands is the best approach, as the ligand can modulate the coordination environment of the palladium.[10]

Experimental Protocols & Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product R1 1,4-Dibromo-2,5-dimethylbenzene plus1 + R2 2.2 eq. (4-formylphenyl)boronic acid catalyst Pd Catalyst / Ligand Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) R2->catalyst P1 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde catalyst->P1

Caption: General scheme for the double Suzuki-Miyaura coupling.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis.

  • Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 1,4-dibromo-2,5-dimethylbenzene (1.0 equiv.), (4-formylphenyl)boronic acid (2.2 equiv.), and potassium carbonate (K₂CO₃, 4.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (e.g., a 4:1 v/v mixture) via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.[1][4]

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst and ligand. For example, use Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow

G start Low Yield of Dialdehyde check_purity Analyze Crude Mixture (TLC, LC-MS, ¹H NMR) start->check_purity incomplete Incomplete Reaction? (Mono-adduct present) check_purity->incomplete side_rxns Side Products Dominant? (Homocoupling, Deboronation) check_purity->side_rxns incomplete->side_rxns No optimize_cond Optimize Conditions: - Increase Temperature - Longer Reaction Time - Use Microwave incomplete->optimize_cond Yes change_cat Change Catalyst System: - More active ligand (SPhos) - Use Pd(0) source - Screen bases (K₃PO₄) side_rxns->change_cat Yes purify Proceed to Purification (See Protocol 2) side_rxns->purify No improve_setup Improve Reaction Setup: - Rigorous Degassing - Use fresh boronic acid - Strict Inert Atmosphere optimize_cond->improve_setup change_cat->improve_setup improve_setup->start Re-run Reaction

Caption: A logical workflow for troubleshooting low product yield.

Protocol 2: Purification via Bisulfite Adduct Formation

This method is highly effective for separating the desired dialdehyde from non-aldehyde impurities.[6][7]

  • Adduct Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). Stir vigorously at room temperature for 1-3 hours.

  • Isolation: The bisulfite adduct of the dialdehyde will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with the organic solvent used in step 1 (to remove organic impurities), followed by diethyl ether.

  • Regeneration: Suspend the washed solid adduct in a biphasic mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stir vigorously until the solid dissolves and two clear layers form. The base regenerates the aldehyde from the adduct.[7]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Final Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025).
  • Sultan, D. et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Reddit User Discussion. (2015). Purifying aldehydes? r/chemistry.
  • St. Jean, D. J., Jr. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
  • BenchChem. (2025).
  • Aneja, D. K. et al. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Cooper, A. K. et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Chemical Science.
  • Wikipedia. Suzuki reaction.

Sources

Optimization

"side reactions in the formylation of dimethyl-substituted biphenyls"

Technical Support Center: Troubleshooting Formylation of Dimethyl-Substituted Biphenyls Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals deal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Formylation of Dimethyl-Substituted Biphenyls

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the electrophilic aromatic formylation of dimethyl-substituted biphenyls (e.g., 4,4'-dimethylbiphenyl, 3,3'-dimethylbiphenyl). While these substrates are electron-rich, their unique steric constraints and multi-ring systems often lead to complex side reactions, including dimerization, chloromethylation, and over-formylation.

Below, you will find diagnostic tools, field-proven troubleshooting FAQs, quantitative data, and validated protocols to optimize your synthetic workflows.

Diagnostic Decision Tree

When your formylation reaction yields suboptimal results, use the following logical workflow to identify the root cause and implement the correct mitigation strategy.

DiagnosticTree Start Issue: Low Yield or Impurities in Dimethylbiphenyl Formylation TLC Observation on GC-MS / TLC Start->TLC HighMW High MW Byproducts (Dimers/Oligomers) TLC->HighMW Scholl/Cross-linking Halo Halogenated Byproduct (+CH2Cl mass addition) TLC->Halo Anomalous Cleavage Multi Multiple Isomer Spots or Diformylation TLC->Multi Over-reaction Unreacted High Unreacted Starting Material TLC->Unreacted Weak Electrophile Sol1 Mitigation: Increase Dilution, Lower Temp to -78°C HighMW->Sol1 Sol2 Mitigation: Switch Lewis Acid (TiCl4 -> SnCl4 or AgOTf) Halo->Sol2 Sol3 Mitigation: Use 0.95 eq Reagent, Optimize Regioselectivity Multi->Sol3 Sol4 Mitigation: Switch to Stronger Electrophile (Rieche method) Unreacted->Sol4

Figure 1: Diagnostic decision tree for troubleshooting biphenyl formylation side reactions.

Knowledge Base & FAQs

Q1: Why am I observing significant high-molecular-weight byproducts during the Rieche formylation of 4,4'-dimethylbiphenyl? A1: The Rieche formylation utilizes dichloromethyl methyl ether ( Cl2​CHOMe ) and a strong Lewis acid like TiCl4​ . A major side reaction in this pathway is the dimerization of the aromatic rings[1]. This occurs because the intermediate formylating species can act as a cross-linking agent, or the strong Lewis acid can promote Scholl-type oxidative coupling of the electron-rich biphenyl system[2]. Causality & Fix: The highly electrophilic intermediates are prone to intermolecular attack if the substrate concentration is too high. To mitigate this, use strict stoichiometric control (1.05 eq of Cl2​CHOMe ), add the Lewis acid slowly at −78∘C , and maintain high solvent dilution (e.g., 0.1 M in anhydrous DCM).

Q2: My GC-MS shows a byproduct with a mass corresponding to the addition of CH2​Cl . What is this and how do I stop it? A2: This indicates a chloromethylation side reaction. In the presence of TiCl4​ and Cl2​CHOMe , anomalous cleavage of the reagent can generate a chloromethylating species ( CH2​Cl+ equivalent) instead of the desired formylating species ( CHClOMe+ ). This electrophile attacks the electron-rich dimethylbiphenyl to yield a chloromethylated byproduct[3]. Causality & Fix: The cleavage pathway is heavily dependent on the oxophilicity and strength of the Lewis acid. Switching to a milder Lewis acid like SnCl4​ or utilizing a Silver Trifluoromethanesulfonate ( AgOTf ) promoted system can completely suppress this anomalous cleavage pathway[4].

Q3: Why does the Vilsmeier-Haack reaction fail to fully convert my dimethylbiphenyl substrate, leaving mostly unreacted starting material? A3: The Vilsmeier-Haack reagent (generated from POCl3​ and DMF) is a relatively mild electrophile. While excellent for highly activated arenes (like anilines, pyrroles, or ethers)[5][6], simple alkyl-substituted biphenyls lack sufficient electron density to drive the reaction to completion[6]. Causality & Fix: Attempting to force the reaction with higher temperatures usually leads to the thermal decomposition of the Vilsmeier reagent rather than product formation[6]. For dimethylbiphenyls, the Rieche formylation or Gattermann-Koch reaction are mechanistically more appropriate due to their higher electrophilicity[7].

Q4: How do I prevent over-formylation (diformylation) in these substrates? A4: The two phenyl rings in a biphenyl system are electronically somewhat isolated. Formylating one ring deactivates it, but the second ring (e.g., the 4'-methylphenyl moiety) remains electron-rich and susceptible to a second electrophilic attack, leading to 4,4'-dimethylbiphenyl-x,y-dicarbaldehyde[8]. Causality & Fix: To prevent this, limit the formylating agent to 0.95 equivalents relative to the substrate. It is more efficient to stop the reaction at 80% conversion and recover the unreacted starting material than to attempt to separate mono- and di-formylated regioisomers via chromatography.

Quantitative Data: Formylation Methods Comparison

Summarizing the causality of reagent choice against expected side reactions allows for better experimental design.

Formylation MethodReagentsSubstrate SuitabilityMajor Side ReactionsTypical Mono-aldehyde YieldMitigation Strategy
Rieche (Standard) Cl2​CHOMe , TiCl4​ Excellent for alkylbiphenylsDimerization, Chloromethylation65 - 75%High dilution, −78∘C addition.
Rieche (Mild) Cl2​CHOMe , AgOTf Excellent for sensitive substratesMinimal70 - 85%Use strictly anhydrous conditions.
Vilsmeier-Haack POCl3​ , DMFPoor for alkylbiphenylsReagent decomposition< 15%Switch to Rieche or Gattermann-Koch.
Gattermann-Koch CO , HCl , AlCl3​ Good for alkylbiphenylsIsomerization, Over-formylation50 - 60%Limit reaction time, use high pressure CO.

Mechanistic Pathway Analysis

Understanding the divergence between the desired electrophilic aromatic substitution and the competitive side reactions is critical for rational optimization.

Pathway Substrate 4,4'-Dimethylbiphenyl Intermediate Electrophilic Attack (Wheland Intermediate) Substrate->Intermediate Reagent Cl2CHOMe + TiCl4 (Formylating Complex) Reagent->Intermediate Product Desired Product: Mono-formylated Biphenyl Intermediate->Product Hydrolysis Side1 Side Reaction A: Chloromethylation Intermediate->Side1 Anomalous Cleavage Side2 Side Reaction B: Dimerization / Scholl Intermediate->Side2 Intermolecular Attack

Figure 2: Mechanistic divergence of Rieche formylation vs. competitive side reactions.

Validated Experimental Protocol

Optimized Rieche Formylation of 4,4'-Dimethylbiphenyl (Minimizing Dimerization)

This protocol utilizes high dilution and strict temperature control to suppress Scholl-type dimerization and over-formylation[1][2].

Reagents:

  • 4,4'-Dimethylbiphenyl: 1.0 mmol (182.26 mg)

  • Dichloromethyl methyl ether ( Cl2​CHOMe ): 1.05 mmol (120.7 mg)

  • Titanium tetrachloride ( TiCl4​ ): 2.0 mmol (1.0 M in DCM, 2.0 mL)

  • Anhydrous Dichloromethane (DCM): 15.0 mL

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with ultra-high purity Argon for 10 minutes.

  • Substrate Solvation: Dissolve 1.0 mmol of 4,4'-dimethylbiphenyl in 15.0 mL of anhydrous DCM. The high dilution (approx. 0.06 M) is critical to suppress intermolecular dimerization.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to −78∘C for 15 minutes.

  • Lewis Acid Addition: Slowly add 2.0 mL of TiCl4​ solution dropwise over 5 minutes. The solution may develop a deep coloration indicating complexation.

  • Electrophile Generation: Add 1.05 mmol of Cl2​CHOMe dropwise over 10 minutes. Crucial: Do not exceed 1.05 equivalents to prevent diformylation of the distal phenyl ring.

  • Reaction Progression: Stir the mixture at −78∘C for 1 hour, then slowly remove the cooling bath, allowing the reaction to warm to 0∘C over an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until ~80% conversion is reached.

  • Quenching: Quench the reaction by pouring the mixture into 20 mL of vigorously stirred, ice-cold 1M HCl. Stir for 15 minutes to fully hydrolyze the intermediate iminium/oxonium species to the aldehyde.

  • Workup: Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with saturated NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography to separate the desired mono-aldehyde from unreacted starting material and trace regioisomers.

References

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations ResearchGate.[Link]

  • Paracyclophanes: Extending the Bridges. Reactions ResearchGate.[Link]

  • A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate The Journal of Organic Chemistry - ACS Publications.[Link]

  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes Organic Process Research & Development - ACS Publications.[Link]

  • Selective Oxygenation of 4,4'-Dimethylbiphenyl with Molecular Oxygen, Catalyzed by 9-Phenyl-10-methylacridinium Ion via Photoinduced Electron Transfer The Journal of Physical Chemistry A - ACS Publications.[Link]

  • Synthesis of Aromatic Compounds DOKUMEN.PUB.[Link]

Sources

Troubleshooting

Technical Support Center: Improving the Purity of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Welcome to the technical support guide for the purification of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally similar biaryl dialdehydes. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Introduction: Understanding the Challenge

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is a biaryl dialdehyde, a class of molecules often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] While powerful, these reactions can generate a variety of impurities that are structurally similar to the desired product, making purification a significant challenge. Common impurities may include unreacted starting materials, homocoupled side-products, and partially reacted intermediates. This guide provides a structured approach to identifying and removing these impurities to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when synthesizing this compound?

A1: Given a likely Suzuki-Miyaura cross-coupling synthesis, the primary impurities typically fall into three categories:

  • Unreacted Starting Materials: Residual aryl halides (e.g., a bromobenzaldehyde derivative) and arylboronic acids or esters.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two identical starting material molecules (e.g., 4,4'-diformylbiphenyl or 2,2',5,5'-tetramethylbiphenyl). These can be particularly difficult to separate due to similar polarities.[3]

  • Side-Reaction Products: Protodeboronation of the boronic acid starting material (replacement of the boronic acid group with a hydrogen) and residual palladium catalyst, which can sometimes be colloidal and difficult to filter.[4]

  • Oxidation Products: The aldehyde functional groups are susceptible to oxidation to the corresponding carboxylic acids, especially during workup or if exposed to air for extended periods.

Q2: How can I get a quick assessment of my crude product's purity?

A2: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective for an initial assessment.

  • TLC: An invaluable and rapid technique to visualize the number of components in your crude mixture.[5] Develop a TLC plate using a solvent system like Hexane:Ethyl Acetate. The presence of multiple spots indicates impurities.

  • ¹H NMR: Provides a more quantitative picture. The aldehyde protons (–CHO) have a very distinct chemical shift, typically between 9-10 ppm.[6][7][8] Integrating these signals against impurity signals (e.g., aromatic protons from starting materials) can give a rough estimate of purity. The presence of broad peaks around 10-12 ppm may suggest carboxylic acid impurities.

Q3: What is the best general strategy for purifying aromatic aldehydes?

A3: The optimal strategy depends on the nature and quantity of the impurities. A multi-step approach is often best:

  • Aqueous Workup: A simple wash with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities like residual boronic acids or any carboxylic acid byproducts.[9]

  • Crystallization: This is the preferred method for large-scale purification if a suitable solvent can be found, as it is often more economical than chromatography.[10]

  • Column Chromatography: The most versatile technique for separating compounds with different polarities.[11] It is particularly useful for removing closely related impurities that do not easily crystallize out.

  • Bisulfite Adduct Formation: A highly selective classical method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treatment with a base.[12][13][14] This is excellent for removing non-aldehydic impurities.

Troubleshooting and In-Depth Purification Guides

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q4: My crude ¹H NMR shows significant amounts of unreacted starting materials. What is the most efficient removal method?

A4: The best approach depends on the polarity difference between your product and the starting materials.

  • Rationale: The dialdehyde product is generally of intermediate polarity. Aryl halides are typically less polar, while boronic acids can be more polar, especially in their salt form after a basic workup.

  • Recommendation: Flash column chromatography is the most reliable method in this scenario. It allows for the separation of components based on their differential affinity for the stationary phase.[15]

  • Protocol: See the "Detailed Protocol 2: Flash Column Chromatography" section below. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will typically elute the less polar starting materials first, followed by your desired product.

Q5: My product is a persistent oil or gum and fails to crystallize. What steps can I take?

A5: This phenomenon, known as "oiling out," occurs when the solid comes out of solution above its melting point, often due to residual impurities or rapid cooling.[16]

  • Causality: Impurities disrupt the crystal lattice formation. Even small amounts of structurally similar molecules can inhibit crystallization. A solvent may also be too effective, keeping the product in a supersaturated state, or cooling may be too rapid, not allowing time for ordered crystal growth.

  • Troubleshooting Workflow:

    G start Product 'Oils Out' step1 Return to heat, add more of the 'good' solvent (10-20% volume increase). start->step1 step2 Allow to cool very slowly (insulate flask). step1->step2 check1 Crystals form? step2->check1 step3 Try to induce crystallization: 1. Scratch inner wall of flask with a glass rod. 2. Add a 'seed' crystal of pure product. check1->step3 No success Success: Collect Crystals check1->success Yes check2 Crystals form? step3->check2 step4 Product is likely still impure or wrong solvent system. check2->step4 No check2->success Yes step5 Purify a small amount by column chromatography to obtain pure seed crystals. step4->step5 step6 Re-attempt crystallization with a different solvent system (see Table 1). step4->step6

    Caption: Workflow for troubleshooting crystallization failure.

Q6: I am performing column chromatography, but the separation between my product and a key impurity is very poor.

A6: Poor separation on a column is typically due to an inappropriate choice of stationary or mobile phase for the specific compounds.

  • Expertise: For aromatic compounds, standard silica gel with Hexane/Ethyl Acetate mobile phases can sometimes be insufficient, especially for closely related isomers or homocoupled products. The π-π stacking interactions between aromatic rings can lead to peak tailing and co-elution.

  • Solutions & Optimization:

    • Change the Mobile Phase: Incorporating a solvent that can disrupt π-π interactions can dramatically improve separation. Replacing hexanes with toluene in your mobile phase (e.g., Toluene:Ethyl Acetate) is a highly effective strategy for aromatic compounds.[17]

    • Change the Stationary Phase: If the impurity is basic, it may be interacting too strongly with the acidic silica gel. Consider using neutral alumina as the stationary phase.[9][11]

    • Improve Technique: Ensure you are using "dry loading" of your sample onto the column, especially if your crude product has poor solubility in the initial mobile phase. This prevents the sample from precipitating at the top of the column and leads to sharper bands.[15]

Q7: My purified product shows a new, small peak in the ¹H NMR around 10-12 ppm and streaks on TLC. What is this and how do I remove it?

A7: This is a classic sign of the corresponding carboxylic acid, formed by the oxidation of one of the aldehyde groups. Aldehydes can be sensitive to air, especially when adsorbed on silica gel for long periods.

  • Mechanism: The aldehyde C-H bond is susceptible to radical-mediated oxidation, which is accelerated by light and air.

  • Removal Strategy:

    • Basic Wash/Extraction: Dissolve the impure product in a solvent like ethyl acetate and wash it with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. The neutral dialdehyde product will remain in the organic layer.[9]

    • Bisulfite Adduct Formation: This method will selectively pull the dialdehyde out of the solution, leaving the carboxylic acid and other non-aldehydic impurities behind. See "Detailed Protocol 3" for the full procedure.[18]

Detailed Protocols

Detailed Protocol 1: Recrystallization

Recrystallization purifies compounds based on differences in solubility.[19] The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Solvent Selection: Use small test tubes to test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see Table 1). Heat the soluble samples and cool them to see if crystals form. A binary (two-solvent) system is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent dropwise until the solid just dissolves. If using a binary system, dissolve the solid in the "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy. Re-heat to clarify.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvents for Crystallization of Aromatic Aldehydes

Solvent System (Good:Poor)PolarityRationale & Comments
Ethanol / WaterPolar ProticGood general-purpose system. Dissolve in hot ethanol, add hot water dropwise.[12]
Toluene / HexanesNon-polar / AromaticExcellent for aromatic compounds, leverages solubility in toluene.
Dichloromethane / HexanesPolar Aprotic / Non-polarGood for compounds of intermediate polarity.[20]
Ethyl Acetate / HexanesPolar Aprotic / Non-polarA very common and effective system for a wide range of polarities.[21]
Detailed Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf (retention factor) of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase (e.g., 100% Hexanes).

  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elution: Start with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes). This "gradient elution" will move the compounds down the column at different rates.[22]

  • Fraction Collection: Collect the eluent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Detailed Protocol 3: Purification via Bisulfite Adduct

This chemical method is highly selective for aldehydes.[13][14]

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like methanol or ethanol in a flask. Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously at room temperature for 1-2 hours. A white precipitate of the bisulfite adduct should form.

  • Isolation of Adduct: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid adduct by vacuum filtration. Wash the solid with cold ethanol, then with diethyl ether to remove any adhering organic impurities.

  • Regeneration of Aldehyde: Transfer the washed adduct to a clean flask. Add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) and stir. The adduct will decompose, regenerating the pure aldehyde, which will typically precipitate or can be extracted.

  • Final Isolation: Extract the regenerated aldehyde into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Detailed Protocol 4: Purity Confirmation

Final purity should be confirmed using orthogonal methods.[23]

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and purity assessment.[24] A pure sample should show sharp signals corresponding only to the target molecule. The ¹³C NMR should show a carbonyl carbon signal in the 190-215 ppm range.[25]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity.[26][27][28] A pure sample should show a single major peak.

    • Typical Conditions: A reversed-phase C18 column is often suitable.[15] A mobile phase of acetonitrile and water is a good starting point. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to enhance UV detection if needed.[29]

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.[30][31]

Purification Strategy Decision Guide

The following flowchart provides a logical pathway for selecting the most appropriate purification strategy based on initial analytical data.

G start Crude Product Analysis (TLC & ¹H NMR) q1 Major Impurities Detected? start->q1 q4 Are impurities acidic (e.g., carboxylic acid)? q1->q4 Yes end_pure Product >95% Pure Confirm with HPLC/NMR q1->end_pure No q2 Are impurities non-aldehydic (e.g., starting materials, homocoupled byproducts)? q3 Is the product a solid and can a good recrystallization solvent be found? q2->q3 No bisulfite Bisulfite Adduct Formation (See Protocol 3) q2->bisulfite Yes recrystallize Recrystallization (See Protocol 1) q3->recrystallize Yes column Flash Column Chromatography (See Protocol 2) q3->column No q4->q2 No base_wash Aqueous Base Wash (e.g., NaHCO₃) q4->base_wash Yes end_reassess Re-assess Purity and Choose Secondary Method recrystallize->end_reassess column->end_reassess bisulfite->end_reassess base_wash->q2

Caption: Decision tree for selecting a purification strategy.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ACS Publications.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives.
  • Reddit User Discussion. (2015). Purifying aldehydes? r/chemistry.
  • Taylor & Francis Online. (n.d.). Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food.
  • Im, G. Y. J., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. ACS Publications.
  • Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Al-Rimawi, F. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Simon Fraser University. (n.d.). Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
  • National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Google Patents. (n.d.). Process for the preparation of aromatic aldehydes.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • University of Calgary. (n.d.). Recrystallisation.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Phenomenex. (2025). Column Chromatography Guide.
  • CK-12 Foundation. (2026). Methods of Purification of Organic Compounds.
  • Reddit User Discussion. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
  • Fiveable. (2025). Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2025). Spectroscopy of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
  • W. W. Norton & Company. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.
  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • DeLaTierra, V., et al. (2010). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. The Journal of Organic Chemistry. ACS Publications.
  • American Society for Mass Spectrometry. (2022). Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Journal of Medicinal Chemistry. (2006). [No Title available].

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Target Audience: Researchers, Synthesis Chemists, and Materials Scientists Prepared By: Senior Application Scientist, Cross-Coupling & Catalysis Division Executive Summary The synthesis of 4-[4-(4-formylphenyl)-2,5-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Materials Scientists Prepared By: Senior Application Scientist, Cross-Coupling & Catalysis Division

Executive Summary

The synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde —a highly valued terphenyl dicarbaldehyde monomer used in the construction of Covalent Organic Frameworks (COFs) and Poly(phenylene vinylene)s (PPVs)[1]—relies on a double Suzuki-Miyaura cross-coupling. The reaction typically involves coupling 1,4-dibromo-2,5-dimethylbenzene with two equivalents of 4-formylphenylboronic acid .

While Suzuki couplings are generally robust, this specific transformation is notoriously problematic. The two methyl groups on the central benzene ring create severe steric hindrance ortho to the coupling sites, often stalling the reaction at the mono-coupled intermediate. Furthermore, the formyl groups are sensitive to the strongly basic, high-temperature conditions typically required to overcome this steric barrier. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure complete double-coupling without functional group degradation.

Part 1: The Core Protocol (Self-Validating Workflow)

To overcome the steric bottleneck of the 2,5-dimethylphenyl core, standard catalysts like Pd(PPh3​)4​ are insufficient. We strongly recommend utilizing a highly active, bulky electron-rich Buchwald ligand system (e.g., RuPhos)[2].

Optimized Step-by-Step Methodology

Reagents: 1,4-dibromo-2,5-dimethylbenzene (1.0 eq), 4-formylphenylboronic acid (2.5 eq), Pd2​(dba)3​ (2 mol%), RuPhos (8 mol%), K3​PO4​ (4.0 eq). Solvent: THF/ H2​O (4:1 v/v).

  • System Preparation & Degassing:

    • Add the aryl dibromide, boronic acid, and K3​PO4​ to a Schlenk flask.

    • Add the THF/ H2​O solvent mixture.

    • Self-Validation Check: Perform three freeze-pump-thaw cycles. The absence of bubbling during the final thaw confirms the removal of dissolved oxygen, which is critical to prevent the auto-oxidation of the aldehyde and the deactivation of the palladium catalyst.

  • Catalyst Activation:

    • Backfill the flask with Argon. Quickly add Pd2​(dba)3​ and RuPhos.

    • Self-Validation Check: Heat the mixture to 65 °C. Within 15 minutes, the suspension should transition from a heterogeneous yellow mixture to a deep, homogeneous burgundy/red solution. This color shift is the visual confirmation of the active Pd(0) -RuPhos complex forming. If the solution turns opaque black, oxygen has breached the system, precipitating inactive palladium black.

  • Coupling Phase:

    • Reflux the reaction at 75–80 °C for 16 hours.

    • Causality Note: The first coupling occurs rapidly. The extended time is strictly required for the sterically hindered second transmetalation step.

  • Workup:

    • Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4​ . Filter and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Substrates 1,4-dibromo-2,5-dimethylbenzene + 4-formylphenylboronic acid Degas Degassing (Freeze-Pump-Thaw) Crucial to prevent Pd black Substrates->Degas Cat Catalyst Activation Pd2(dba)3 + RuPhos Degas->Cat Mono First Coupling (Mono-adduct) Fast Step Cat->Mono Di Second Coupling (Di-adduct) Steric Bottleneck Mono->Di Requires bulky ligand Product Terphenyl Dialdehyde Product Di->Product

Caption: Workflow for synthesizing the terphenyl dialdehyde monomer via Suzuki coupling.

Part 2: Diagnostic FAQs (Troubleshooting Guide)

Q1: My reaction stalls, and LC-MS/NMR shows mostly the mono-coupled intermediate (4'-bromo-2',5'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde). How do I drive it to completion? Analyst Insight: This is a classic steric failure. The first oxidative addition into the aryl dibromide is fast. However, once the first 4-formylphenyl group is attached, the adjacent methyl group creates a severe steric bottleneck. During the second catalytic cycle, the bulky intermediate struggles to undergo transmetalation with the boronic acid[3]. Solution: Abandon first-generation catalysts like Pd(PPh3​)4​ . Switch to a catalyst system with a bulky, electron-rich ligand like RuPhos or SPhos[2]. The steric bulk of RuPhos forces the palladium into a highly reactive mono-ligated Pd(0)L state, while its electron-rich nature accelerates the difficult transmetalation step.

Q2: I am observing significant amounts of benzaldehyde in my crude mixture, and my yield of the target terphenyl is low. What is happening? Analyst Insight: You are witnessing the protodeboronation of your starting material. 4-Formylphenylboronic acid is highly sensitive to aqueous basic conditions at elevated temperatures. The base attacks the boron atom, cleaving the C-B bond and replacing it with a proton, yielding benzaldehyde. Solution:

  • Kinetic Control: Add the boronic acid in three separate portions over the first 6 hours to maintain a low concentration of the free acid.

  • Reagent Swap: Switch to 4-formylphenylboronic acid MIDA ester . MIDA boronates are incredibly stable and slowly hydrolyze in situ under mild basic conditions, providing a slow, steady release of the active boronic acid that immediately couples before it can degrade[4].

Q3: The coupling seems to work, but my aldehyde groups are degrading into carboxylic acids and alcohols. How do I protect them? Analyst Insight: Aldehydes are not inert under standard cross-coupling conditions. If you are using a strong base like NaOH or KOH , you are triggering a base-catalyzed Cannizzaro reaction, disproportionating your formyl groups. Furthermore, if degassing was incomplete, auto-oxidation will convert the aldehydes to carboxylic acids. Solution: Use a milder, non-nucleophilic base such as K3​PO4​ or Na2​CO3​ . Ensure strict anaerobic conditions to prevent oxidation.

CatCycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Aryl Bromide TM Transmetalation Complex OA->TM Boronic Acid (Steric Bottleneck) TM->Pd0 Reductive Elimination

Caption: Catalytic cycle highlighting the transmetalation step as the primary steric bottleneck.

Part 3: Quantitative Catalyst Optimization Data

To illustrate the causality behind our protocol recommendations, below is a summary of catalyst system performances for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde based on internal and literature-validated metrics.

Catalyst SystemLigandBaseSolventTime (h)Yield (%)Primary Observation
Pd(PPh3​)4​ (5 mol%)None Na2​CO3​ Toluene/ H2​O 2435%Reaction stalled; major product is mono-coupled.
Pd(dppf)Cl2​ (5 mol%)dppf K2​CO3​ Dioxane/ H2​O 2455%Moderate di-coupling; significant protodeboronation observed.
Pd(OAc)2​ (5 mol%)SPhos (10 mol%) K3​PO4​ Toluene/ H2​O 1682%Excellent yield; minimal aldehyde degradation.
Pd2​(dba)3​ (2 mol%) RuPhos (8 mol%) K3​PO4​ THF/ H2​O 12 88% Optimal conditions; full conversion to terphenyl dialdehyde[2].

Part 4: References

  • Macromolecules Vol. 40 No. 15 - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • One-Pot Reductive Amination and Suzuki–Miyaura Cross-Coupling of Formyl Aryl and Heteroaryl MIDA Boronates in Array Format Source: The Journal of Organic Chemistry (ACS) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Synthesis with 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Welcome to the technical support center for the synthesis of Schiff bases utilizing 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Schiff bases utilizing 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the synthesis of imines from this sterically hindered and difunctional aromatic aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format to facilitate the optimization of your reaction conditions and ensure the successful synthesis of your target molecules.

I. Understanding the Reactant: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

The unique structure of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde presents a distinct set of challenges in Schiff base synthesis. The presence of two aldehyde functionalities allows for the formation of both mono- and di-substituted imines, necessitating precise control over reaction stoichiometry and conditions to achieve the desired product. Furthermore, the bulky 2,5-dimethylphenyl group introduces significant steric hindrance around one of the formyl groups, which can impact reaction kinetics and may require more forcing conditions for complete conversion. The large, non-polar nature of this molecule also dictates careful consideration of solvent systems to ensure adequate solubility of both the starting material and the resulting Schiff base.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Schiff bases with 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

Q1: I am observing very low to no product formation, even after several hours. What are the likely causes and how can I improve the yield?

A1: Low or no product formation is a common hurdle, often stemming from a combination of factors related to reaction kinetics and equilibrium. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Reaction Temperature: The steric hindrance imposed by the 2,5-dimethylphenyl moiety can significantly slow down the reaction rate.

    • Solution: Increase the reaction temperature. Refluxing in a higher-boiling solvent such as toluene or xylene can provide the necessary energy to overcome the activation barrier. Always monitor the reaction for potential side product formation at elevated temperatures.

  • Insufficient Reaction Time: Sterically hindered aldehydes often require longer reaction times for complete conversion.

    • Solution: Extend the reaction time, monitoring the progress regularly using Thin Layer Chromatography (TLC).[1] For particularly stubborn reactions, allowing the reaction to proceed for 24 hours or longer may be necessary.

  • Presence of Water: Schiff base formation is a reversible condensation reaction where water is a byproduct.[2] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials.

    • Solution: Employ methods for continuous water removal. A Dean-Stark apparatus is highly effective when using solvents like toluene or benzene that form an azeotrope with water.[1] Alternatively, the addition of anhydrous drying agents such as molecular sieves (3Å or 4Å) directly to the reaction flask can effectively sequester water as it is formed.[1]

  • Suboptimal pH: The rate of imine formation is highly pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5).[1]

    • Solution: Add a catalytic amount of a weak acid, such as glacial acetic acid or p-toluenesulfonic acid (p-TSA).[1][3] Avoid strong acids, as they can protonate the amine reactant, rendering it non-nucleophilic.[1]

  • Poor Solubility of Starting Materials: The large, non-polar nature of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde can lead to poor solubility in common protic solvents like ethanol, especially at room temperature.

    • Solution: Consider using a co-solvent system or switching to a more suitable solvent. A mixture of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with a less polar solvent like toluene can improve solubility while allowing for azeotropic water removal. For highly non-polar reactants, chlorinated solvents like dichloromethane (DCM) or chloroform may also be effective, although water removal will require the use of drying agents.

Q2: My reaction is producing a mixture of mono- and di-substituted Schiff bases. How can I selectively synthesize one over the other?

A2: Controlling the degree of substitution is a key challenge when working with dialdehydes. The strategy for favoring either the mono- or di-substituted product hinges on careful control of the reaction stoichiometry and conditions.

  • To Favor the Mono-Substituted Product:

    • Stoichiometry: Use a molar excess of the dialdehyde relative to the amine (e.g., 2:1 or greater ratio of dialdehyde to amine). This statistical approach increases the probability that an amine molecule will react with a fresh dialdehyde molecule rather than the remaining aldehyde on a mono-substituted product.

    • Reaction Conditions: Conduct the reaction at a lower temperature and for a shorter duration to minimize the formation of the di-substituted product. Monitor the reaction closely by TLC to stop it once the desired mono-substituted product is maximized.

  • To Favor the Di-Substituted Product:

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the dialdehyde (e.g., 1:2.1 ratio of dialdehyde to amine). This ensures that there are enough amine molecules to react with both aldehyde functionalities.

    • Reaction Conditions: Employ more forcing conditions, such as higher temperatures (reflux) and longer reaction times, to drive the reaction to completion.[4][5][6] Continuous removal of water is crucial here to push the equilibrium towards the di-substituted product.[2]

Q3: I am struggling to purify my Schiff base product. It is contaminated with unreacted aldehyde and is difficult to crystallize. What purification strategies do you recommend?

A3: Purification of Schiff bases, especially non-polar ones derived from large aromatic aldehydes, can be challenging due to similar polarities of the product and starting materials. Here are several effective purification techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[1][7][8]

    • Solvent Selection: Experiment with a variety of solvents and solvent systems. For non-polar Schiff bases, consider solvents like toluene, hexane, or ethyl acetate. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, can also be effective. The goal is to find a system where the Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.

  • Washing with Sodium Metabisulfite: Unreacted aldehyde can be removed by washing an organic solution of the crude product with an aqueous solution of sodium metabisulfite. The bisulfite anion reacts with the aldehyde to form a water-soluble adduct, which can then be separated in the aqueous layer.[1]

  • Column Chromatography: If recrystallization is unsuccessful, column chromatography is a reliable alternative.[1]

    • Stationary Phase: While silica gel is commonly used, it is acidic and can potentially hydrolyze the imine bond.[7] For sensitive Schiff bases, using a neutral stationary phase like neutral alumina is recommended to prevent product degradation.[7]

    • Mobile Phase: A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is typically effective for separating the Schiff base from unreacted starting materials and other impurities.

  • Soxhlet Extraction: For removing highly soluble impurities from a less soluble product, Soxhlet extraction can be a powerful technique.[2]

III. Experimental Protocols & Data

General Protocol for Di-Substituted Schiff Base Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (1.0 eq) and the primary amine (2.1 eq).

  • Add a suitable solvent (e.g., toluene) to dissolve the reactants.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Follow the progress of the reaction by TLC.

  • Once the reaction is complete (typically indicated by the disappearance of the limiting starting material), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Recommendation for Di-substitution Rationale
Stoichiometry (Aldehyde:Amine) 1 : 2.1A slight excess of the amine ensures complete reaction of both aldehyde groups.
Solvent Toluene, XyleneAllows for azeotropic removal of water and provides a high reflux temperature.
Catalyst p-TSA, Acetic AcidCatalyzes the dehydration step of the reaction.[3]
Temperature RefluxProvides sufficient energy to overcome steric hindrance and drive the reaction to completion.
Water Removal Dean-Stark ApparatusContinuously removes the water byproduct, shifting the equilibrium towards the product.[2]
Troubleshooting Workflow

TroubleshootingWorkflow Start Low/No Product Yield CheckTemp Increase Reaction Temperature? Start->CheckTemp CheckTime Increase Reaction Time? CheckTemp->CheckTime Yes CheckTemp->CheckTime No CheckWater Efficient Water Removal? CheckTime->CheckWater Yes CheckTime->CheckWater No CheckpH Optimal pH (Acid Catalyst)? CheckWater->CheckpH Yes CheckWater->CheckpH No CheckSolubility Adequate Solubility? CheckpH->CheckSolubility Yes CheckpH->CheckSolubility No Success Improved Yield CheckSolubility->Success Yes

Caption: A logical workflow for troubleshooting low product yield.

IV. References

  • Amteghy, A. H., Hameed, M. A. A., Hadi, J. S., & Al-Salami, B. K. (2022). Synthesis, Spectral, and Thermal Analysis of a new Schiff-base Derived from Terephthalaldehyde. International Journal of Drug Delivery Technology, 12(1), 198-201.

  • ResearchGate. (2022). Synthesis, Spectral, and Thermal Analysis of a new Schiff-bases Derived from Terephthalaldehyde. Retrieved from [Link]

  • Abduljabbar, M. H., Abod, A. A., & Abid, A. Y. (2024). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASES BASED TEREP. MINAR International Journal of Applied Sciences and Technology, 6(4).

  • Scholars Research Library. (n.d.). Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Solvent properties of polyaromatic hydrocarbons. Retrieved from [Link]

  • OSTI.GOV. (1987). Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. Retrieved from [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2026). International Journal of Creative Research Thoughts, 14(3).

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Retrieved from [Link]

  • IntechOpen. (2022). Overview of Schiff Bases. Retrieved from [Link]

  • ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]

  • AIP Publishing. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Retrieved from [Link]

  • PMC. (n.d.). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Retrieved from [Link]

  • Chinese Chemical Letters. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Retrieved from [Link]

  • ResearchGate. (2013). What are the simplest and best methods for purifying the Schiff base by crystallization? Retrieved from [Link]

  • Theoretical Study of the Schiff Base Formation Between Para. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • SCIRP. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties. Retrieved from [Link]

  • PMC. (n.d.). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Retrieved from [Link]

  • IntechOpen. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). versus bifunctionalized Schiff base as a condensation product of m-phenylenediamine and salicylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and characterization of 4,4 ',-diaminodiphenylmethane Schiff bases. Retrieved from [Link]

  • SCIRP. (2016). Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Degradation of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in their synthetic workflows. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in their synthetic workflows. This document provides in-depth troubleshooting for potential degradation of this aromatic dialdehyde, offering insights into reaction mechanisms and preventative strategies.

I. Understanding the Molecule: Reactivity and Stability

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is a biphenyl derivative characterized by two formyl (-CHO) groups attached to separate phenyl rings. The presence of these aldehyde functionalities, combined with the substituted biphenyl core, dictates its reactivity and susceptibility to degradation.

Aromatic aldehydes, in general, are stabilized by the resonance of the benzene ring, which can make the carbonyl carbon less electrophilic compared to aliphatic aldehydes.[1] However, they are still prone to a variety of reactions that can lead to degradation, including oxidation, reduction, and disproportionation reactions.[2][3][4] The specific structure of this dialdehyde, with its dimethyl-substituted central ring, may also introduce steric factors that influence its reactivity.

II. Troubleshooting Guide: Common Degradation Issues

This section addresses common problems encountered during reactions involving 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, presented in a question-and-answer format.

Q1: My reaction is showing a significant amount of a carboxylic acid byproduct. What is causing the oxidation of the aldehyde groups?

A1: Oxidation to Carboxylic Acids

The conversion of one or both formyl groups to carboxylic acid moieties is a common degradation pathway for aromatic aldehydes.[2][4] This is typically caused by the presence of oxidizing agents or conditions that promote oxidation.

Potential Causes:

  • Atmospheric Oxygen: Aromatic aldehydes can be susceptible to air oxidation, which can be accelerated by light, heat, or the presence of metal catalysts.[2][5]

  • Peroxides in Solvents: Ethereal solvents like THF and dioxane can form explosive peroxides upon storage, which are potent oxidizing agents.

  • Oxidizing Reagents: Unintended presence of oxidizing agents in the reaction mixture.

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of oxidation.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or inhibitor-free solvents to eliminate peroxides. A simple test for peroxides (e.g., with potassium iodide and starch paper) is recommended for older solvent bottles.

  • Reagent Purity: Ensure all starting materials and reagents are free from oxidizing impurities.

  • Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Antioxidant Addition: In some cases, the addition of a radical scavenger or antioxidant (e.g., BHT) in trace amounts can mitigate oxidation, provided it does not interfere with the desired reaction.

Q2: I am observing the formation of both an alcohol and a carboxylic acid derivative of my starting material. What is this disproportionation reaction and how can I prevent it?

A2: The Cannizzaro Reaction

For aldehydes that lack an α-hydrogen, such as aromatic aldehydes, a disproportionation reaction known as the Cannizzaro reaction can occur in the presence of a strong base.[6][7][8] In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.[9]

Reaction Conditions Favoring Cannizzaro:

  • Strong Base: The presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is a primary requirement.[6][7]

  • Concentrated Conditions: The reaction is typically favored in concentrated basic solutions.[6]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of the Cannizzaro reaction.

Troubleshooting Protocol:

  • Base Selection: If a base is required for your primary reaction, consider using a weaker, non-hydroxide base such as potassium carbonate (K₂CO₃), triethylamine (NEt₃), or diisopropylethylamine (DIPEA).

  • Control of Stoichiometry: If a strong base is unavoidable, use it in stoichiometric or even sub-stoichiometric amounts if possible, rather than in large excess.

  • Temperature Management: Maintain the reaction at a low temperature to disfavor the Cannizzaro pathway.

  • Crossed Cannizzaro Reaction: If the goal is to reduce the aldehyde, a "crossed" Cannizzaro reaction can be employed by using a sacrificial aldehyde like formaldehyde as the reductant.[7][10]

Diagram: Cannizzaro Reaction Pathway

G Dialdehyde 2 x Dialdehyde Alcohol Alcohol Derivative Dialdehyde->Alcohol Reduction CarboxylicAcid Carboxylic Acid Salt Dialdehyde->CarboxylicAcid Oxidation Base Strong Base (e.g., NaOH)

Caption: Disproportionation of the dialdehyde via the Cannizzaro reaction.

Q3: My desired product is not forming, and I am recovering a significant amount of a decarbonylated byproduct. What is causing the loss of the formyl groups?

A3: Decarbonylation

Decarbonylation is the removal of a carbonyl group (as carbon monoxide, CO), leading to the formation of a C-H bond where the C-CHO bond was. This reaction is often mediated by transition metal catalysts, particularly those based on palladium, rhodium, and nickel.[11][12][13][14]

Conditions Promoting Decarbonylation:

  • Transition Metal Catalysts: The presence of catalysts like Pd/C, Wilkinson's catalyst (RhCl(PPh₃)₃), or nickel complexes can facilitate decarbonylation.[11][12][14]

  • High Temperatures: Decarbonylation reactions often require elevated temperatures to proceed.[12]

  • Ligand Choice: In cross-coupling reactions, the choice of ligand can influence the rate of decarbonylation versus the desired coupling.

Troubleshooting Protocol:

  • Catalyst Screening: If a transition metal catalyst is necessary for your transformation, screen different metals and ligand combinations. Some catalyst systems are less prone to inducing decarbonylation.

  • Temperature Optimization: Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to occur at a reasonable rate.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that favor decarbonylation.

  • CO Atmosphere: In some specialized cases, performing the reaction under an atmosphere of carbon monoxide can suppress decarbonylation by Le Chatelier's principle, though this can also lead to other side reactions.

Diagram: Decarbonylation Workflow

G Reactant 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde Conditions High Temperature & Transition Metal Catalyst Reactant->Conditions Product Decarbonylated Product + CO Conditions->Product

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 4-[4-(4-formylphenyl)-2,5-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (commonly abbreviated as Me₂-TPDA or 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde).

This rigid, highly conjugated monomer is a critical building block in the synthesis of Covalent Organic Frameworks (COFs) and advanced porous polymers. However, its extended π -system frequently leads to severe solubility issues, premature precipitation, and amorphous framework formation. This guide synthesizes structural causality, empirical data, and validated protocols to help you overcome these challenges.

Molecular Profiling & The Causality of Solubility

To solve a solubility issue, we must first understand the molecular physics dictating it.

Me₂-TPDA consists of a linear terphenyl backbone with two terminal reactive aldehyde groups. In an unsubstituted terphenyl molecule, the aromatic rings are highly planar, leading to aggressive π−π stacking and near-total insolubility in standard organic solvents.

The Steric Twist: The inclusion of the 2,5-dimethyl groups on the central phenyl ring is a deliberate design choice. These methyl groups create severe steric hindrance against the hydrogen atoms of the adjacent flanking phenyl rings. This forces the molecule into a twisted dihedral conformation, breaking the perfect planarity of the backbone. While this twist improves solubility compared to un-substituted terphenyls by disrupting tight π -stacking, the high molecular weight and rigid linear axis still make Me₂-TPDA prone to aggregation in polar protic solvents (like ethanol) and non-polar aliphatic solvents (like hexane). Successful dissolution requires a delicate thermodynamic balance of solvent polarity, polarizability, and temperature.

Empirical Solubility Data Summary

Use the following table to select the appropriate continuous phase for your reaction or characterization.

Solvent SystemSolubility StatusOptimal Temp (°C)Mechanistic Rationale & Recommended Use
Water / Hexane InsolubleAnyExtreme polarity mismatch; π -stacking dominates.
Methanol / Ethanol Poor25 - 60Insufficient dispersion forces to overcome lattice energy.
Dichloromethane (DCM) Moderate20 - 25Good for room-temperature extractions; volatile.
1,4-Dioxane Good60 - 80Polar aprotic nature disrupts dipole interactions. Excellent co-solvent.
Mesitylene Poor to Moderate120High-boiling, non-polar. Used to induce reversible crystallization.
Mesitylene : Dioxane (1:1) Excellent 80 - 120Gold Standard for COFs. Balances dissolution and crystallization.
n-Butanol + TfOH (Superacid) Excellent 120In situ acetal formation dramatically increases solubility [1].
DMSO-d₆ / CD₂Cl₂ Moderate25 - 50Use CD₂Cl₂ or heated DMSO-d₆ for NMR characterization.

Troubleshooting FAQs

Q1: My Me₂-TPDA monomer completely crashes out of solution the moment I add the acetic acid catalyst during COF synthesis. Why is this happening? A1: This is not a solvent solubility issue; it is a kinetic issue. Acetic acid (typically 3-6 M) triggers rapid, uncontrolled imine polycondensation between your aldehyde and amine monomers. Because the resulting oligomers are rigid and highly insoluble, they precipitate immediately as an amorphous kinetic trap before they can reversibly self-heal into a crystalline lattice. Solution: Switch to the superacid in situ protection strategy (see Protocol B). By using Triflic Acid (TfOH) in n-butanol, the aldehyde groups are temporarily converted into highly soluble acetals, preventing immediate precipitation and allowing slow, controlled crystal growth [1].

Q2: I am using a standard Mesitylene/Dioxane mixture, but the Me₂-TPDA won't fully dissolve even after sonication. Should I add more Dioxane? A2: Yes, but do so incrementally. Dioxane is the "good" solvent that solvates the monomer, while mesitylene is the "poor" solvent that drives the thermodynamic crystallization of the COF. If you increase the dioxane ratio too much (e.g., 1:9 Mesitylene:Dioxane), the monomer will dissolve perfectly, but your final COF yield will plummet because the equilibrium shifts toward dissolution rather than framework formation. Increase the dioxane ratio by 10% increments by volume until optical clarity is achieved at your target reaction temperature (usually 120 °C).

Q3: I need to take a ¹H-NMR spectrum of Me₂-TPDA, but it is too dilute in CDCl₃. What is the best alternative? A3: The rigid terphenyl core resists solvation in standard CDCl₃ at room temperature. Switch to deuterated dichloromethane (CD₂Cl₂) which has a slightly better polarizability profile for twisted aromatics, or use DMSO-d₆ and heat the NMR probe to 50 °C. If aggregation persists, adding a micro-drop of Trifluoroacetic acid (TFA) can disrupt hydrogen bonding and π -stacking, yielding a sharper spectrum.

Validated Experimental Protocols

Protocol A: Standard Solvothermal Dissolution (Mesitylene/Dioxane)

This protocol utilizes a binary solvent system to balance monomer solubility with the thermodynamic reversibility required for COF crystallization.

  • Weighing: Transfer 0.05 mmol of Me₂-TPDA and the stoichiometric equivalent of your amine monomer into a 10 mL Pyrex tube.

  • Solvent Addition: Add 0.5 mL of 1,4-Dioxane and 0.5 mL of Mesitylene (1:1 v/v ratio).

  • Dispersion: Sonicate the mixture at room temperature for 15 minutes. The mixture will likely remain a cloudy suspension.

  • Thermal Solvation: Transfer the tube to a heating block set to 80 °C for 10 minutes.

  • Validation Checkpoint: Inspect the tube. If the solution is not optically clear, the monomer has not fully dissolved. Do not proceed to catalysis. Add 0.1 mL of Dioxane, vortex, and heat for another 5 minutes until complete clarity is achieved. This ensures you are starting from a homogeneous phase.

  • Catalysis & Degassing: Once clear, add 0.1 mL of aqueous Acetic Acid (3 M). Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame seal.

  • Crystallization: Bake at 120 °C for 72 hours.

Protocol B: Superacid-Mediated In Situ Protection [1]

This advanced protocol is highly recommended if Protocol A yields amorphous precipitates. It utilizes Triflic Acid (TfOH) to temporarily mask the aldehyde, drastically increasing solubility.

  • Monomer Loading: Add Me₂-TPDA (0.05 mmol) and the corresponding amine monomer into a Pyrex tube.

  • Single-Solvent Addition: Add 1.0 mL of n-Butanol (n-BuOH). Note: Aromatic solvents like mesitylene are completely eliminated in this method.

  • Superacid Addition: Add 50 μL of a 0.2 M aqueous solution of Trifluoromethanesulfonic acid (TfOH).

  • Validation Checkpoint: Upon addition of TfOH, the solution should rapidly clarify as the formyl units of Me₂-TPDA are converted in situ into highly soluble acetals, and the amines are protonated into ammonium cations. If cloudiness persists, gently warm to 60 °C for 5 minutes.

  • Sealing and Reaction: Freeze-pump-thaw the mixture three times, flame seal the tube under vacuum, and heat at 120 °C for 3 to 5 days. The slow, reversible exchange of the acetal intermediates will yield a highly crystalline framework.

Mechanistic Visualizations

The following diagrams map the logical workflows and chemical mechanisms dictating the solubility and reactivity of Me₂-TPDA.

G Start Weigh Me2-TPDA Monomer Solvent Add Mesitylene:Dioxane (e.g., 1:1 v/v) Start->Solvent Heat Sonication & Heating (80°C) Solvent->Heat Check Is the solution optically clear? Heat->Check Yes Proceed to Catalyst Addition Check->Yes Yes No Monomer Aggregation / Pi-Stacking Check->No No Adjust Increase Dioxane Ratio by 10% No->Adjust Adjust->Heat

Fig 1: Solvothermal workflow for achieving homogeneous Me₂-TPDA dissolution prior to catalysis.

Mechanism cluster_AcOH Traditional AcOH Catalysis cluster_TfOH Superacid (TfOH) In Situ Protection Monomer Me2-TPDA + Amine AcOH Acetic Acid (3-6 M) Monomer->AcOH TfOH TfOH in n-BuOH Monomer->TfOH Rapid Rapid Imine Condensation AcOH->Rapid Amorphous Amorphous Precipitate (Kinetic Trap) Rapid->Amorphous Acetal In Situ Acetal Formation (Highly Soluble) TfOH->Acetal Slow Slow Reversible Exchange Acetal->Slow Crystalline Highly Crystalline COF Slow->Crystalline

Fig 2: Mechanistic pathway comparing traditional acid catalysis vs. superacid in situ protection.

References

  • Ye, X., Liu, R., Mu, X., Tao, S., Yang, H., Gao, X. J., Yang, S.-W., & Jiang, D. (2025). "Superacid In Situ Protected Synthesis of Covalent Organic Frameworks." Journal of the American Chemical Society, 147(8), 6942-6957.[Link][1][2][3]

Sources

Optimization

Technical Support Center: Purification of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Welcome to the technical support and troubleshooting center for the purification of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde . This sterically hindered terphenyl dicarbaldehyde is a critical C2-symmetric bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde . This sterically hindered terphenyl dicarbaldehyde is a critical C2-symmetric building block for Covalent Organic Frameworks (COFs) and advanced functional materials.

Because it is typically synthesized via a double Suzuki-Miyaura cross-coupling between 1,4-dibromo-2,5-dimethylbenzene and (4-formylphenyl)boronic acid, the crude reaction mixture presents a complex purification challenge. Researchers frequently encounter contamination from palladium catalyst residues, phosphine oxide ligands, and structurally similar coupling byproducts. This guide provides field-proven, self-validating methodologies to isolate your target compound with high purity.

Purification Triage Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target, Pd, TPPO, Byproducts) PdScavenge Step 1: Palladium Scavenging (MP-TMT or Si-Thiol) Crude->PdScavenge Add Scavenger TPPORemoval Step 2: TPPO Precipitation (ZnCl2 in EtOH / EtOAc) PdScavenge->TPPORemoval Filtered Organic Phase Chromatography Step 3: Column Chromatography (Silica Gel, Hexane:EtOAc) TPPORemoval->Chromatography Filter ZnCl2-TPPO Complex Recrystallization Step 4: Recrystallization (DCM/MeOH or Toluene) Chromatography->Recrystallization Isolate Target Fractions Pure Pure Terphenyl Dicarbaldehyde Recrystallization->Pure High Purity Crystals

Workflow for isolating pure 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

Troubleshooting FAQs

Q1: My crude product is dark brown/black and fails elemental analysis. How do I remove residual palladium?

Diagnosis & Causality: The dark discoloration is a classic indicator of palladium contamination (trapped Pd nanoparticles or coordinated Pd(II) species) resulting from the Suzuki-Miyaura coupling. The terphenyl dicarbaldehyde's conjugated π -system and dual aldehyde oxygens can weakly coordinate with Pd, causing it to carry over during standard aqueous workups. Solution: Use functionalized solid-supported scavengers like Macroporous Polystyrene-bound Trimercaptotriazine (MP-TMT) or Silica-Thiol (Si-Thiol). These scavengers feature high functional group densities that irreversibly bind Pd through strong metal-sulfur affinity, allowing simple removal by filtration without product loss .

Q2: NMR shows a massive multiplet around 7.4-7.7 ppm, and TLC shows a streaking spot near my product. What is this and how do I remove it?

Diagnosis & Causality: This is Triphenylphosphine Oxide (TPPO), a ubiquitous byproduct if your coupling utilized Pd(PPh3​)4​ . TPPO streaks heavily on silica gel and its polarity often overlaps with rigid, polar terphenyls, making chromatographic separation tedious and solvent-intensive. Solution: Exploit the Lewis basicity of the TPPO oxygen. By adding a Lewis acid like ZnCl2​ in a polar solvent (e.g., Ethanol or Ethyl Acetate), TPPO forms a highly insoluble ZnCl2​(TPPO)2​ coordination complex that precipitates out of solution quantitatively, leaving your target aldehyde in the supernatant .

Q3: How do I separate the target product from the monocoupled and homocoupled byproducts?

Diagnosis & Causality:

  • Monocoupled impurity (4-(4-bromo-2,5-dimethylphenyl)benzaldehyde) lacks the second formylphenyl ring. It is significantly less polar and elutes faster on silica.

  • Homocoupled impurity (4,4'-biphenyldicarboxaldehyde) forms from the oxidative homocoupling of the boronic acid. Solution: The central 2,5-dimethyl groups of your target product cause severe steric clash with the adjacent phenyl rings, forcing a twisted conformation (dihedral angle ~60-90°). This twisted conformation makes the target molecule much more soluble than the fully planar, highly crystalline homocoupled byproduct. A quick silica plug followed by targeted recrystallization easily separates them.

Detailed Experimental Methodologies

Protocol A: Chromatography-Free TPPO Precipitation

Self-Validating Mechanism: The precipitation is visually confirmed by the immediate formation of a dense white solid. Complete removal is validated when the filtrate's TLC shows no UV-active streak at Rf ~0.3-0.4 (Hexane:EtOAc).

  • Concentrate the crude reaction mixture to a minimal volume to remove the reaction solvent (e.g., 1,4-dioxane).

  • Dissolve the residue in minimal warm Ethanol (or Ethyl Acetate if the product is poorly soluble in EtOH).

  • Add a 1.8 M solution of ZnCl2​ in warm Ethanol (approx. 2.0 equivalents relative to the theoretical TPPO yield).

  • Stir at room temperature for 30–60 minutes. A dense white precipitate of ZnCl2​(TPPO)2​ will form.

  • Filter the suspension through a Celite pad and wash the filter cake with a small amount of cold Ethanol.

  • Concentrate the filtrate. If excess ZnCl2​ remains, slurry the residue in water/dichloromethane, extract the organic layer, dry over MgSO4​ , and concentrate.

Protocol B: Palladium Scavenging using MP-TMT

Self-Validating Mechanism: The solution visually transitions from dark brown/black to pale yellow or colorless. ICP-MS confirms Pd reduction to <10 ppm.

  • Dissolve the TPPO-free crude mixture in a compatible solvent (e.g., THF, DMF, or Toluene).

  • Add MP-TMT resin (typically 5 equivalents relative to the initial Pd catalyst loading).

  • Stir the suspension gently at 40 °C for 12–16 hours. (Note: Gentle stirring is critical to prevent grinding the resin into a fine powder, which complicates filtration).

  • Filter the resin through a sintered glass funnel (porosity 3 or 4).

  • Wash the resin thoroughly with the reaction solvent to ensure complete recovery of the terphenyl dicarbaldehyde.

  • Concentrate the filtrate to yield the pale-yellow crude product.

Protocol C: Final Purification via Recrystallization

Self-Validating Mechanism: The planar homocoupled byproduct will crash out immediately if present, while the sterically twisted target product forms distinct, pale-yellow needle-like crystals upon slow cooling.

  • Dissolve the Pd-free, TPPO-free crude product in a minimal amount of boiling Dichloromethane (DCM).

  • Slowly add Methanol (anti-solvent) dropwise until the solution becomes slightly cloudy.

  • Add just enough DCM (1-2 drops) to clear the solution, then remove from heat.

  • Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Filter the resulting crystals and wash with ice-cold Methanol.

Quantitative Data Summaries

Table 1: Efficiency of Palladium Scavengers in Cross-Coupling Workflows

Scavenger TypeFunctional GroupLoading CapacityOptimal SolventsTypical Pd Reduction
MP-TMT Macroporous Trimercaptotriazine~0.5 - 1.0 mmol/gTHF, DMF, Toluene>98% (Often <10 ppm)
Si-Thiol Silica-bound 1-propanethiol~1.2 - 1.5 mmol/gDCM, EtOAc, Alcohols~95%
Si-Thiourea Silica-bound Thiourea~2.4 mmol/gAqueous/Organic Mix>99% (Often <1 ppm)

Table 2: Solvent Effects on TPPO Precipitation with ZnCl2​

SolventTPPO Removal EfficiencyMechanistic Notes
Ethanol >98%Ideal for polar products; excellent precipitation kinetics.
Ethyl Acetate >95%Good alternative if the terphenyl product is insoluble in EtOH.
Toluene ~85%Moderate efficiency; requires longer stirring times.
THF <50%Poor precipitation; ZnCl2​ competitively coordinates with THF oxygen.

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Center for Biotechnology Information (PMC), 2022. URL:[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Batesky, D. C., et al. The Journal of Organic Chemistry, ACS Publications, 2017. URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications, 2023. URL:[Link]

Troubleshooting

"alternative catalysts for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde"

Prepared by: Senior Application Scientist, Catalyst Development Division Welcome to the technical support guide for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Catalyst Development Division

Welcome to the technical support guide for the synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in navigating the complexities of this synthesis. Our focus is on providing practical, field-proven insights into overcoming common challenges, with a special emphasis on exploring alternative catalytic systems beyond standard palladium-based methods.

Introduction and Synthesis Overview

The target molecule, 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, is a functionalized p-terphenyl derivative. Its synthesis is most commonly achieved via a sequential Suzuki-Miyaura cross-coupling reaction. This strategy involves two distinct C-C bond formations, which presents unique challenges related to site-selectivity, steric hindrance, and catalyst efficiency.[1][2][3][4]

The general synthetic approach involves coupling a central di-halogenated arene with an arylboronic acid, followed by a second coupling with another arylboronic acid. Given the sterically demanding nature of the substituted terphenyl structure, achieving high yields requires careful optimization of the catalyst system, base, and solvent.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my standard Palladium-catalyzed Suzuki-Miyaura reaction failing or giving low yields for this specific terphenyl synthesis?

A: Low yields in this synthesis are often multifactorial but frequently stem from steric hindrance.[7][8] The formation of the tetra-ortho-substituted biaryl core is challenging. Standard catalysts like Pd(PPh₃)₄ may be ineffective because the bulky substrates impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[7] Furthermore, issues like catalyst deactivation (forming palladium black), degradation of the boronic acid (protodeboronation), and suboptimal reaction conditions are common culprits.[9][10][11]

Q2: What are the primary reasons to explore alternative catalysts beyond Palladium?

A: While palladium is the workhorse for Suzuki couplings, there are compelling reasons to consider alternatives:

  • Cost and Availability: Palladium is a precious metal, making it expensive, especially for large-scale synthesis.[12] First-row transition metals like nickel, iron, and copper are significantly more abundant and cost-effective.[12]

  • Toxicity: Palladium has higher toxicity concerns compared to metals like iron, which is critical in pharmaceutical manufacturing where residual metal content is strictly regulated.[12]

  • Unique Reactivity: Alternative catalysts can offer different reactivity profiles. For instance, nickel catalysts are particularly effective for coupling less reactive electrophiles like aryl chlorides or carbamates.[13][14] Iron catalysts provide a "greener" alternative, though they may require different reaction setups.[15][16][17]

Q3: What are the main classes of alternative catalysts for this type of aryl-aryl coupling?

A: The main alternatives to palladium for forming the C-C bonds in the target molecule are:

  • Nickel-Based Catalysts: Highly effective for Suzuki-Miyaura couplings, often showing excellent activity for sterically hindered substrates and less reactive aryl halides (e.g., chlorides, fluorides).[18][19]

  • Iron-Based Catalysts: An emerging, low-cost, and low-toxicity option for Suzuki-Miyaura type reactions.[15][16][20] These systems often require specific ligands and additives to achieve high yields.[15]

  • Copper-Based Catalysts: Traditionally used in Ullmann-type couplings, which are also effective for biaryl synthesis.[21][22] Modern copper-catalyzed systems can perform direct C-H arylation or couple aryl halides under milder conditions than traditional Ullmann reactions.[23][24]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Low conversion is the most common issue. A systematic approach is key to identifying the root cause.

Workflow for Troubleshooting Low Yield

G start Low or No Yield Observed cat_check 1. Verify Catalyst System start->cat_check reagent_check 2. Check Reagent Quality start->reagent_check cond_check 3. Optimize Conditions start->cond_check steric_check 4. Address Steric Hindrance start->steric_check cat_inactive Inactive Catalyst? - Pd(II) not reduced? - Ligand oxidized? cat_check->cat_inactive Activity cat_decomp Decomposition? (e.g., Pd Black) cat_check->cat_decomp Stability boronic_acid Boronic Acid Degradation? (Protodeboronation) reagent_check->boronic_acid halide Aryl Halide Purity? reagent_check->halide base Base Ineffective? cond_check->base solvent Solvent Suboptimal? cond_check->solvent temp Temperature too Low/High? cond_check->temp degas Insufficient Degassing? cond_check->degas ligand Ligand not Bulky Enough? steric_check->ligand alt_cat Consider Alternative Catalyst (Ni, Fe) steric_check->alt_cat Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_complex Ar¹-Pd(II)L₂-X pd0->pdi_complex oxidative_add Oxidative Addition oxidative_add->pdi_complex biaryl_complex Ar¹-Pd(II)L₂-Ar² pdi_complex->biaryl_complex transmetalation Transmetalation transmetalation->biaryl_complex biaryl_complex->pd0 reductive_elim Reductive Elimination biaryl_complex->reductive_elim product Ar¹-Ar² (Product) reductive_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->oxidative_add ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->transmetalation base Base (e.g., K₃PO₄) base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Optimized Palladium-Catalyzed Synthesis (General Guideline)

This protocol is a starting point for the sterically hindered coupling required for the target molecule and requires optimization.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the di-halo-dimethylbenzene starting material (1.0 equiv.), the formylphenylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.). [7][8]2. Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times. [8]3. Catalyst & Ligand Addition: Under a positive flow of Argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.5 mol%). [7]4. Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1 ratio) via syringe. The solvent must be thoroughly sparged with Argon for at least 30 minutes prior to use. [8][25]5. Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. [8]Monitor the reaction progress by TLC or LC-MS.

  • Second Coupling: After confirming consumption of the starting material and formation of the mono-coupled intermediate, cool the reaction slightly. Under a positive flow of Argon, add the second equivalent of formylphenylboronic acid (1.2 equiv.) and additional base if necessary. Re-heat the mixture and monitor for the formation of the final terphenyl product.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling (Illustrative Example)

This protocol illustrates a potential setup using a Nickel catalyst system.

  • Reaction Setup:

    • In a glovebox, add Ni(COD)₂ (5 mol%), a suitable ligand like PCy₃ (10 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv) to a reaction vial. [13]2. Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. [13]3. Reaction: Seal the vial and remove it from the glovebox. Heat the reaction to 110 °C and stir for 16-24 hours. [13]4. Monitoring & Work-up: Monitor and work up the reaction as described in the palladium protocol.

References

  • Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. 9

  • Nakamura, M., et al. (2010). Iron-Catalyzed Suzuki−Miyaura Coupling of Alkyl Halides. ACS Publications. 15

  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. 8

  • Lu, Z., et al. (2018). Iron-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions between Alkyl Halides and Unactivated Arylboronic Esters. Organic Letters. 16

  • Hatakeyama, T., et al. (2011). Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes. Chemical Communications. 26

  • Wang, Q., et al. (2021). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. MDPI. 23

  • Benchchem. (2025). troubleshooting low yields in 9-BBN Suzuki coupling. 27

  • Hatakeyama, T., et al. (2018). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. PMC. 17

  • Felouat, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. 28

  • Watson, D.A., et al. (2025). Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives. Angewandte Chemie. 18

  • Nakamura, M. (n.d.). Iron-catalyzed Suzuki-Miyaura coupling of alkyl halides. Semantic Scholar. 20

  • Yin, J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. 5

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. 29

  • Benchchem. (2025). Palladium catalyst issues in cross-coupling reactions. 10

  • Tientcheu, C. F., et al. (2014). Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. PMC. 21

  • Daugulis, O., et al. (2011). Copper-Mediated Intermolecular Direct Biaryl Coupling. Journal of the American Chemical Society. 24

  • Niu, J., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. 30

  • Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 25

  • Sharif, M., et al. (2013). Synthesis of functionalized fluorinated terphenyls by site-selective Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes. R Discovery. 1

  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. 31

  • Langer, P., et al. (2009). Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates) of 2,5-Dihydroxybenzoate. ResearchGate. 2

  • Chan, K. S., et al. (1995). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. 32

  • Wang, C., & Li, X. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. 22

  • Nawaz, M., et al. (2013). Synthesis of functionalized para- and meta-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates) of methyl 2,5-dihydroxybenzoate and methyl 2,4-dihydroxybenzoate. Sci-Hub. 3

  • Dai, X., et al. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. DSpace@MIT. 33

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 11

  • Lundgren, R. J., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. 34

  • Chen, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. 12

  • Qu, C., et al. (2010). Nickel-Catalyzed Efficient and Practical Suzuki−Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines. Organic Letters. 13

  • Schafer, A. G., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. 19

  • Smith, C. J., et al. (2019). Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis. 4

  • Wang, D., et al. (2024). Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis. The Journal of Organic Chemistry. 35

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. 36

  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. 37

  • Wu, T-R., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journals. 38

  • Request PDF. (n.d.). Recent advances in nickel catalyzed Suzuki-Miyaura cross coupling reaction via C-O& C-N bond activation. ResearchGate. 14

  • Yin, J., & Buchwald, S. L. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. PubMed. 6

  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. 7

  • Liu, B., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. 39

  • Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. 40

  • Wang, Z., et al. (2024). Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. ACS Publications. 41

  • B-Ali, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. 42

  • User discussion. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. 43

  • TCI Chemicals. (n.d.). Suzuki-Miyaura C-C Coupling Reaction. 44

Sources

Reference Data & Comparative Studies

Validation

"comparison of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde with other aromatic dialdehydes"

Comparative Analysis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (Me₂-TPDA) in Reticular Synthesis Executive Summary & Chemical Identity In the field of reticular chemistry—specifically the design of Covalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (Me₂-TPDA) in Reticular Synthesis

Executive Summary & Chemical Identity

In the field of reticular chemistry—specifically the design of Covalent Organic Frameworks (COFs)—the geometric and electronic properties of the monomeric building blocks dictate the topology, porosity, and stability of the final material. 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde , commonly referred to as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde or Me₂-TPDA , is a C2​ -symmetric ditopic linker.

Unlike standard linear dialdehydes, Me₂-TPDA features a central p-xylene core. The strategic placement of two methyl groups at the 2,5-positions of the central phenyl ring is not merely a cosmetic chemical modification; it is a profound structural directive. These methyl groups introduce severe steric hindrance against the adjacent formylphenyl rings, forcing the terphenyl backbone out of planarity[1]. This guide objectively compares Me₂-TPDA against other standard aromatic dialdehydes, detailing how this steric manipulation translates to superior framework performance.

Comparative Structural Mechanics

To understand the utility of Me₂-TPDA, it must be evaluated against its unmethylated and shorter-chain counterparts: Terephthalaldehyde (BDA), 4,4'-Biphenyldicarboxaldehyde (BPDA), and[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (TPDA).

  • Terephthalaldehyde (BDA): Consisting of a single benzene ring, BDA is highly planar and rigid. It forms microporous COFs with excellent crystallinity. However, its short length restricts the pore aperture, limiting the diffusion of large guest molecules or catalytic substrates.

  • 4,4'-Biphenyldicarboxaldehyde (BPDA): With two phenyl rings, BPDA offers an intermediate pore size. The biphenyl bond allows for a slight torsional twist, but the molecule generally retains enough planarity to facilitate strong π−π stacking.

  • Terphenyl-4,4''-dicarbaldehyde (TPDA): This three-ring system is designed to create highly conjugated, large-pore (mesoporous) 2D COFs[2]. However, its extended planar surface area generates massive interlayer π−π stacking forces. In practical synthesis, this often causes adjacent 2D polymer sheets to slip into staggered conformations, leading to pore collapse, interpenetration, and significantly lower-than-theoretical surface areas.

  • Me₂-TPDA: The addition of the 2,5-dimethyl groups solves the TPDA interpenetration problem. The steric clash between the central methyls and the ortho-hydrogens of the adjacent rings forces a dihedral angle twist of approximately 60°[1]. This twisted conformation acts as a supramolecular "bumper." It prevents tight interlayer sliding, locking the 2D sheets into an open, eclipsed (AA) stacking mode. Consequently, Me₂-TPDA COFs exhibit highly accessible mesopores and superior Brunauer–Emmett–Teller (BET) surface areas. Furthermore, the hydrophobic nature of the methyl groups shields the vulnerable imine linkages from nucleophilic attack by water, drastically enhancing the framework's hydrolytic stability[3].

Steric_Mechanism TPDA Unmethylated TPDA (Planar Conformation) Stacking Strong Interlayer π-π Stacking TPDA->Stacking Me2TPDA Me2-TPDA (Twisted Conformation) Repulsion Steric Repulsion by -CH3 Groups Me2TPDA->Repulsion Interpenetration Pore Collapse / Interpenetration (Lower Surface Area) Stacking->Interpenetration Crystallinity Locked Eclipsed Stacking (High Surface Area, Stable Pores) Repulsion->Crystallinity

Impact of central ring methylation on supramolecular assembly and porosity.

Quantitative Performance Data

The following table summarizes the physical and crystallographic properties of imine-linked COFs synthesized from these dialdehydes when reacted with a standard C3​ -symmetric triamine (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).

Dialdehyde LinkerAromatic RingsCentral Dihedral AngleTypical Pore Size (nm)Expected BET Surface Area ( m2/g )Hydrolytic Stability
BDA 1~0° (Planar)~1.51,200 - 1,500Low
BPDA 2~30°~2.21,800 - 2,100Moderate
TPDA 3~0° - 20°~3.0 (Theoretical)< 1,000 (Due to collapse)Moderate
Me₂-TPDA 3~60° (Twisted) ~3.2 (Maintained) 2,400 - 2,800 High (Hydrophobic shielding)

Experimental Methodology: Self-Validating Synthesis Protocol

To objectively harness the properties of Me₂-TPDA, the synthesis must rely on dynamic covalent chemistry. The following protocol outlines the solvothermal synthesis of a Me₂-TPDA imine COF, emphasizing the causality behind each step to ensure a self-validating experimental loop.

Step 1: Stoichiometric Monomer Preparation

  • Action: Weigh Me₂-TPDA (0.15 mmol) and TAPB (0.10 mmol) into a 10 mL Pyrex ampoule.

  • Causality: The 3:2 molar ratio perfectly balances the reactive functional groups (3 × 2 aldehydes = 6; 2 × 3 amines = 6). This strict stoichiometry is required to prevent terminal defects that truncate polymer growth and reduce crystallinity.

Step 2: Solvent Optimization

  • Action: Add a solvent mixture of 1.5 mL Mesitylene and 1.5 mL 1,4-Dioxane.

  • Causality: Mesitylene provides high-boiling stability but is a poor solvent for the growing polymer, driving the necessary precipitation. Dioxane is a good solvent that keeps the initial monomers in solution. The 1:1 ratio controls the nucleation rate, preventing rapid amorphous precipitation.

Step 3: Acid-Catalyzed Dynamic Error Correction

  • Action: Add 0.3 mL of aqueous Acetic Acid (3M).

  • Causality: Acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity for amine attack. Crucially, the water introduced by the aqueous acid enables the reverse reaction (hydrolysis). This reversibility allows the breaking of kinetically formed, misaligned imine bonds, allowing the framework to "error-correct" into the lowest-energy, thermodynamically stable crystalline lattice.

Step 4: Polymerization under Autogenous Pressure

  • Action: Flash-freeze the ampoule in liquid nitrogen (77 K), evacuate to < 150 mTorr, and flame-seal. Heat isothermally at 120 °C for 72 hours.

  • Causality: Sealing under vacuum prevents solvent evaporation and oxidative degradation. The autogenous pressure generated at 120 °C ensures uniform solvent permeation through the growing crystallites.

Step 5: Self-Validation Workflow

  • Action: Isolate the powder via filtration, wash extensively with anhydrous THF, and dry under vacuum.

  • Validation:

    • Chemical Conversion: Perform FT-IR spectroscopy. The protocol is validated if the strong aldehyde C=O stretch (~1695 cm⁻¹) completely disappears, replaced by a sharp imine C=N stretch (~1620 cm⁻¹).

    • Structural Integrity: Perform Powder X-Ray Diffraction (PXRD). A sharp, intense peak at a low angle (e.g., ~2.5° 2θ) validates that the steric twisting of Me₂-TPDA successfully directed long-range crystalline order without interpenetration.

COF_Synthesis Monomers Monomers (Me2-TPDA + TAPB) Solvation Solvation (Mesitylene/Dioxane) Monomers->Solvation Catalysis Acid Catalysis (Aq. AcOH, 120°C) Solvation->Catalysis Crystallization Dynamic Covalent Error Correction Catalysis->Crystallization Validation Validation (PXRD, FT-IR, BET) Crystallization->Validation

Workflow for solvothermal synthesis and validation of Me₂-TPDA-derived imine COFs.

References

  • Chinese Chemical Society. "Designing a Bifunctional Brønsted Acid–Base Heterogeneous Catalyst Through Precise Installation of Ligands on Metal–Organic Frameworks". CCS Chemistry (2019). Available at:[Link]

  • ResearchGate. "Crystallization of Dimensional Isomers in Covalent Organic Frameworks". Journal of the American Chemical Society (2023). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Data for 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

Abstract In the landscape of drug development and materials science, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity profile of a molecule dictates its effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug development and materials science, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity profile of a molecule dictates its efficacy, safety, and performance. This guide presents a comprehensive framework for the cross-validation of analytical data for 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde , a bi-aryl dialdehyde serving as a model for complex organic intermediates. We will objectively compare the data derived from orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to construct a self-validating system of analysis. The causality behind experimental choices is detailed, grounding the protocols in the authoritative standards of the International Council for Harmonisation (ICH) guidelines.

The Principle of Orthogonal Cross-Validation

Cross-validation in analytical chemistry is the critical assessment of data generated from two or more distinct methods to ensure the results are congruent and reliable.[1] The most robust approach employs orthogonal methods, which measure the same analyte using fundamentally different physical and chemical principles. For a molecule like 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, a trifecta of HPLC (based on chromatographic separation), NMR (based on nuclear spin in a magnetic field), and MS (based on mass-to-charge ratio) provides a powerful, self-validating workflow. This synergy ensures that the determined purity, identity, and molecular weight are not artifacts of a single technique but are instead a verified consensus.

G cluster_synthesis Compound Genesis cluster_analytics Orthogonal Analytical Arms cluster_validation Data Convergence Synthesis Synthesis of Target Molecule (C₂₂H₁₈O₂) HPLC HPLC-UV/DAD (Purity & Quantification) Synthesis->HPLC  Sample Aliquots NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Synthesis->NMR  Sample Aliquots MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS  Sample Aliquots Validation Cross-Validation Hub - Purity Confirmed? - Structure Confirmed? - MW Confirmed? HPLC->Validation NMR->Validation MS->Validation Final Verified Analytical Report Validation->Final Congruent Data

Fig 1: Orthogonal Cross-Validation Workflow.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Expertise & Rationale: HPLC, particularly reverse-phase HPLC, is the cornerstone for determining the purity of small organic molecules. Its separating power allows for the resolution of the main compound from trace impurities, degradation products, and residual starting materials. By coupling it with a UV or Diode Array Detector (DAD), we can quantify the analyte and assess peak purity. The validation of the HPLC method itself is a critical step to ensure the data is trustworthy, a process governed by the ICH Q2(R1) guideline.[2][3][4]

Experimental Protocol: HPLC Method Validation
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

      • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm (determined from UV scan of the analyte).

    • Injection Volume: 5 µL.

  • Validation Parameters & Acceptance Criteria:

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by resolving the main peak from potential impurities and a blank injection.

    • Linearity: Assessed over a range of 5 concentrations (e.g., 50-150% of the target concentration). The correlation coefficient (R²) should be ≥ 0.999.[5]

    • Accuracy: Determined by the recovery of known amounts of analyte spiked into a blank matrix. Acceptance criteria are typically 98-102% recovery.[6]

    • Precision (Repeatability & Intermediate): Expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For repeatability (intra-day), %RSD should be ≤ 1.0%. For intermediate precision (inter-day), %RSD should be ≤ 2.0%.[5]

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established where the signal-to-noise ratio is at least 10.[7]

Data Presentation: Summary of HPLC Validation (Hypothetical Data)
Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak resolved from blank and impuritiesNo interference at analyte RtPass
Linearity (R²) 0.9995≥ 0.999Pass
Range 0.05 - 0.75 mg/mLCovers intended concentrationsPass
Accuracy (% Recovery) 99.5%98.0 - 102.0%Pass
Precision (%RSD)
- Repeatability0.45%≤ 1.0%Pass
- Intermediate Precision0.88%≤ 2.0%Pass
LOQ 0.1 µg/mL (S/N > 10)S/N ≥ 10Pass
Purity Assay 99.7% by Area Normalization N/A-

Nuclear Magnetic Resonance (NMR): The Definitive Structural Fingerprint

Expertise & Rationale: While HPLC confirms purity, it provides no structural information. NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure. For 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, ¹H NMR will confirm the presence and connectivity of all protons, including the highly characteristic aldehyde protons, while ¹³C NMR will identify all unique carbon environments.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz.

    • Parameters: 16 scans, 1-second relaxation delay.

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz.

    • Parameters: 1024 scans, 2-second relaxation delay, proton-decoupled.

Data Presentation: Predicted NMR Data for Structure Confirmation
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehydic-H10.05Singlet2H-CH O
Aromatic-H7.95Doublet4HProtons ortho to -CHO
Aromatic-H7.75Doublet4HProtons meta to -CHO
Aromatic-H7.30Singlet2HProtons on central ring
Methyl-H2.35Singlet6H-CH
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbonyl-C192.5C =O
Aromatic-C128 - 145Multiple signals for Ar-C
Methyl-C21.0-C H₃

Causality: The observation of an aldehydic proton signal around 10 ppm is highly diagnostic.[8][9] The integration values (ratio of protons) must match the proposed structure. The number of unique signals in the ¹³C spectrum confirms the molecule's symmetry. This NMR "fingerprint" is unique to the target structure.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Expertise & Rationale: Mass spectrometry provides the definitive molecular weight of a compound, serving as a crucial checkpoint. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, providing a strong signal for the molecular ion. The fragmentation pattern also offers structural clues that must be consistent with the proposed structure. Aromatic aldehydes characteristically lose an aldehydic hydrogen (M-1) or the entire formyl group (M-29).[10][11][12]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Instrumentation: ESI-MS operated in positive ion mode.

  • Data Acquisition: Scan from m/z 100 to 500.

Data Presentation: Expected Mass Spectrometry Data
Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Interpretation
[M+H]⁺315.1380315.1375Molecular Ion (Protonated)
[M+Na]⁺337.1199337.1192Sodium Adduct
[M-H]⁺313.1223313.1218Loss of Aldehydic H (fragment)

Causality: High-resolution mass spectrometry (HRMS) allows for the determination of the molecular formula from the exact mass. The observed mass must match the calculated mass for C₂₂H₁₈O₂ within a very low error margin (e.g., < 5 ppm). This provides extremely high confidence in the elemental composition, cross-validating the structure proposed by NMR.

The Cross-Validation Hub: Synthesizing the Evidence

No single technique provides the complete picture. The trustworthiness of the analytical data comes from the synthesis of all three orthogonal measurements.

G Molecule Target Molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde HPLC HPLC Data - Purity: 99.7% - Single Major Peak Molecule->HPLC is quantified by NMR NMR Data - Correct Proton/Carbon Count - Diagnostic Aldehyde Signals - Confirms C₂₂H₁₈O₂ Connectivity Molecule->NMR is identified by MS MS Data - MW = 314.1301 Da - Confirms Formula C₂₂H₁₈O₂ Molecule->MS has MW confirmed by HPLC->NMR Purity matches structure NMR->MS Structure matches formula MS->HPLC MW of peak is correct

Fig 2: Synergistic Data Interpretation Model.
Comparative Analysis Summary
TechniquePrimary InformationSecondary InformationLimitations
HPLC Purity, QuantificationPeak Homogeneity (DAD)No structural information
NMR Structural Elucidation, IdentityQuantitative (qNMR), Purity EstimateLower sensitivity than MS/HPLC
MS Molecular Weight, Formula (HRMS)Structural FragmentsIsomers can be indistinguishable

The Logic of Trust: The HPLC data shows a sample that is 99.7% pure. The NMR spectrum confirms that the structure of this 99.7% portion is indeed 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde. Finally, the MS data verifies that the molecular weight of this compound is correct for the formula C₂₂H₁₈O₂, confirming its elemental composition. Each piece of data supports the others, creating a validated and trustworthy analytical package.

Conclusion

The cross-validation of analytical data is not a mere procedural step but a fundamental scientific principle that ensures data integrity. For a complex intermediate like 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde, relying on a single analytical method is insufficient. By strategically employing the orthogonal techniques of HPLC, NMR, and MS, and grounding the methodologies in established validation standards like ICH Q2(R1), researchers can build a robust, self-validating data package. This approach provides the highest degree of confidence in the identity, purity, and quality of the material, which is indispensable for professionals in research and drug development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. Aldehyde Fragmentation Patterns. [Link]

  • Slideshare. (2014). ICH Q2 Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Sharma, S., & Singh, G. (2013). Hplc method development and validation: a review. International Journal of Drug Research and Technology. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Wikipedia. Cross-validation (analytical chemistry). [Link]

  • Chromatography Today. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Bhavani, L.R.D., & Aruna, D. (2015). Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • van de Merbel, N. C. (2012). Core components of analytical method validation for small molecules-an overview. Bioanalysis. [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. [Link]

  • Fiveable. Spectroscopy of Aldehydes and Ketones. [Link]

  • Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • University of Calgary. Spectroscopy Tutorial: Aldehydes. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag. [Link]

  • Slideshare. (2018). Mass fragmentation of Carbonyl compounds(spectral analysis). [Link]

Sources

Validation

"reproducibility of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde synthesis"

Reproducibility of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde Synthesis: A Comparative Guide to Batch vs. Flow Modalities As a Senior Application Scientist, I frequently encounter a critical bottleneck in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde Synthesis: A Comparative Guide to Batch vs. Flow Modalities

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of advanced materials: the batch-to-batch variability of complex organic linkers. The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (also known as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde) is a highly sought-after C2-symmetric dialdehyde. It is the structural backbone for synthesizing highly crystalline Covalent Organic Frameworks (COFs) used in photoenzymatic catalysis and Porous Organic Polymers (POPs) for CO2 adsorption[1][2].

However, synthesizing this sterically hindered terphenyl dialdehyde with high reproducibility is notoriously difficult. The standard synthetic route relies on a double Suzuki-Miyaura cross-coupling. In this guide, we will objectively compare the traditional batch synthesis against modern continuous flow methodologies, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Grounding: The Root of Reproducibility Issues

The synthesis requires the double coupling of 1,4-dibromo-2,5-dimethylbenzene with (4-formylphenyl)boronic acid using a Palladium catalyst.

The Causality of Failure in Batch Systems: The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. In a traditional batch reactor, the biphasic solvent system (typically Toluene/Water) creates severe mass transfer limitations. As the first coupling occurs, the intermediate mono-coupled product must compete with the unreacted starting material for the remaining catalyst. Because batch reactors suffer from uneven thermal gradients and poor interfacial mixing, this leads to three major side reactions:

  • Dehalogenation of the intermediate.

  • Homocoupling of the boronic acid (yielding biphenyl-4,4'-dicarbaldehyde impurities).

  • Aldehyde degradation due to prolonged exposure to heat and basic conditions.

The Continuous Flow Advantage: Continuous flow chemistry resolves these issues by utilizing microreactors with exceptionally high surface-area-to-volume ratios[3][4]. By switching to a homogenous solvent system (e.g., DMF/H2O) and pumping reagents through a heated microchannel, heat and mass transfer become nearly instantaneous. The precise control over residence time ensures that the reactive intermediate is rapidly converted to the final terphenyl product and immediately flushed out of the heated zone, preventing thermal degradation and drastically reducing homocoupling[5].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the traditional batch method with an optimized continuous flow protocol.

Performance MetricTraditional Batch SynthesisContinuous Flow SynthesisCausality / Scientific Rationale
Isolated Yield 45% – 65% (Variable)88% – 92% (Consistent)Flow eliminates thermal degradation and suppresses mono-coupled intermediates.
Reaction Time 12 – 24 hours20 minutesHigh-pressure, superheated microchannels accelerate oxidative addition.
Crude Purity ~70%>95%Instantaneous mixing in flow prevents localized concentration gradients.
Scalability Non-linearLinearFlow scales by simply running the pumps longer ("scale-out"), avoiding heat-transfer limits.
Reproducibility LowExcellentAutomated control of stoichiometry, temperature, and mixing time.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Method A: Traditional Batch Synthesis (Thermal)

Best for: Initial small-scale screening where flow equipment is unavailable.

  • Reagent Preparation: In a 100 mL 2-neck round-bottom flask, combine 1,4-dibromo-2,5-dimethylbenzene (1.0 equiv, 5.0 mmol), (4-formylphenyl)boronic acid (2.2 equiv, 11.0 mmol), and Pd(PPh3)4 (0.05 equiv, 0.25 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH (2:1 v/v, 30 mL). Stir under a nitrogen atmosphere for 10 minutes.

    • Validation Checkpoint: The solution should be a pale, transparent yellow. Any dark particulates indicate premature catalyst oxidation.

  • Base Addition: Add an aqueous solution of K2CO3 (3.0 equiv in 10 mL H2O).

  • Reaction: Attach a reflux condenser and heat to 80 °C for 18 hours.

    • Validation Checkpoint: After 2 hours, the biphasic mixture will turn dark brown/black, indicating the active Pd(0) catalytic cycle.

  • In-Process Control: At 18 hours, perform TLC (Hexane/EtOAc 3:1).

    • Validation Checkpoint: The starting material ( Rf​≈0.8 ) must be absent. The product appears at Rf​≈0.35 . If a spot at Rf​≈0.5 is prominent, the mono-coupled intermediate remains.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Method B: Continuous Flow Synthesis (Microreactor)

Best for: High-purity, scalable, and highly reproducible linker generation[3].

  • System Priming: Prime a dual-syringe pump flow system equipped with a T-mixer and a 10 mL PFA (perfluoroalkoxy) tubular reactor coil with pure DMF/H2O (4:1 v/v). Set the reactor coil temperature to 100 °C.

  • Stream A (Organics): Dissolve 1,4-dibromo-2,5-dimethylbenzene (0.1 M), (4-formylphenyl)boronic acid (0.22 M), and Pd(PPh3)4 (0.005 M) in anhydrous DMF.

    • Validation Checkpoint: The solution must be completely homogenous. Filter through a 0.45 µm PTFE syringe filter to guarantee zero particulates (critical to prevent microchannel clogging).

  • Stream B (Aqueous Base): Dissolve K2CO3 (0.3 M) in deionized water.

  • Execution: Pump Stream A and Stream B at equal flow rates (total flow rate = 0.5 mL/min) to achieve a 20-minute residence time in the 10 mL reactor.

  • Steady-State Collection: Discard the first 20 mL of output (system equilibration). Collect the subsequent output directly into a flask containing 0.1 M aqueous HCl.

    • Validation Checkpoint: The acidic quench immediately neutralizes the base and halts the catalytic cycle, preventing post-reactor degradation. In-line UV-Vis or offline HPLC should confirm >95% conversion with no mono-coupled intermediate.

  • Workup: The product precipitates upon hitting the acidic aqueous quench. Filter, wash with water and cold ethanol, and dry under vacuum. No column chromatography is required.

Visualizing the Synthetic Modalities

The following diagram illustrates the logical divergence between batch and flow modalities, highlighting why continuous flow dictates superior reproducibility.

G Substrates 1,4-dibromo-2,5-dimethylbenzene + (4-formylphenyl)boronic acid PdCycle Pd-Catalyzed Suzuki-Miyaura Double Cross-Coupling Substrates->PdCycle Batch Batch Reactor Biphasic (Toluene/H2O) Mass Transfer Limited PdCycle->Batch Thermal Flow Continuous Flow Homogenous (DMF/H2O) Precise Heat/Mass Transfer PdCycle->Flow Microreactor ProdBatch Variable Yield (45-65%) High Homocoupling Impurities Batch->ProdBatch ProdFlow Reproducible Yield (>85%) High Crude Purity Flow->ProdFlow

Fig 1: Mechanistic workflow comparing batch and continuous flow modalities for terphenyl synthesis.

Conclusion

For researchers synthesizing 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde for downstream COF or POP applications, relying on traditional batch chemistry introduces unacceptable variables in linker purity, which directly degrades framework crystallinity. Transitioning to a Continuous Flow Synthesis modality transforms a highly erratic double-coupling reaction into a robust, self-validating, and infinitely reproducible process.

References

  • Porphyrin based porous organic polymers: Novel synthetic strategy and exceptionally high CO2 adsorption capacity RSC Advances[Link][1]

  • Construction of Fully Conjugated Covalent Organic Frameworks via Facile Linkage Conversion for Efficient Photoenzymatic Catalysis Journal of the American Chemical Society[Link][2]

  • Minute and Large-Scale Synthesis of Covalent-Organic Frameworks in Water at Room Temperature by a Two-Step Dissolution–Precipitation Method Chemistry of Materials[Link][6]

  • Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols Green Chemistry Letters and Reviews (Taylor & Francis)[Link][3]

  • Highly Productive Flow Synthesis for Lithiation, Borylation, and/or Suzuki Coupling Reaction Organic Process Research & Development (ACS)[Link][4]

Sources

Comparative

Comprehensive Comparison Guide: Advantages of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde in Advanced Reticular Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus Areas: Covalent Organic Frameworks (COFs), Steric Engineering, and Hydrophobic Pore Modulation Executive Summary In the rapidly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus Areas: Covalent Organic Frameworks (COFs), Steric Engineering, and Hydrophobic Pore Modulation

Executive Summary

In the rapidly evolving field of reticular chemistry, the rational design of organic linkers dictates the ultimate performance of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). The molecule 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde —often referred to in literature as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (Me2-TPDA)—represents a significant evolutionary step in linker design.

By introducing two strategically placed methyl groups onto a rigid terphenyl backbone, this dialdehyde overcomes the classical limitations of planar linkers, such as poor solubility and unpredictable interlayer stacking. This guide objectively compares Me2-TPDA against traditional alternatives, detailing the mechanistic causality behind its superior performance in synthesizing highly crystalline, functionally targeted frameworks for drug delivery and advanced materials.

Mechanistic Advantages: The "Why" Behind the Molecule

To understand the superiority of Me2-TPDA, we must examine the thermodynamics and kinetics of dynamic covalent chemistry. The performance of this linker is driven by three interconnected structural features:

  • Steric-Induced Dihedral Twisting: Unsubstituted terphenyl linkers are nearly planar, which leads to strong, uncontrolled π−π stacking. This often causes the rapid precipitation of amorphous polymers during synthesis. The central methyl groups of Me2-TPDA clash with the ortho-protons of the adjacent phenyl rings, forcing a dihedral twist. This non-planarity prevents tight, perfectly eclipsed (AA) stacking, instead promoting a slightly offset stacking that maintains open, accessible pore channels.

  • Enhanced Monomer Solubility: The disruption of planar π−π interactions dramatically increases the molecule's solubility in standard solvothermal solvent mixtures (e.g., 1,4-dioxane/mesitylene)[1]. High solubility is an absolute prerequisite for maintaining a homogeneous reaction phase, which allows the dynamic "error-correction" (the reversible breaking and reforming of imine bonds) to proceed efficiently.

  • Hydrophobic Pore Microenvironment: Once incorporated into a COF, the methyl groups project directly into the 1D pore channels. This creates a localized hydrophobic microenvironment that shields the vulnerable imine linkages from hydrolytic attack, drastically improving the framework's stability in biological media. Furthermore, similar steric engineering strategies have been proven in MOFs to precisely control internal pocket environments for targeted catalytic and binding applications[2].

MechanisticPathway M Me2-TPDA Monomer (Methyl Substituted) S Steric Hindrance (Dihedral Twist) M->S induces Pore Hydrophobic Pore Environment M->Pore methyl groups protrude Sol Enhanced Solubility (Reduced Pi-Stacking) S->Sol prevents aggregation Stack Controlled Interlayer Stacking S->Stack directs topology COF High-Crystallinity Functional COF Sol->COF improves kinetics Stack->COF prevents pore collapse Pore->COF enables specific capture

Diagram 1: Mechanistic pathway illustrating how methyl substitution dictates final COF performance.

Objective Performance Comparison

When selecting a dialdehyde for framework synthesis, researchers typically weigh pore size requirements against synthetic viability. The table below summarizes the empirical advantages of Me2-TPDA against its primary alternatives: the unsubstituted terphenyl analogue (TPDA) and the shorter biphenyl analogue (BPDA).

Performance Metric4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (Me2-TPDA)[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde (TPDA)Biphenyl-4,4'-dicarbaldehyde (BPDA)
Backbone Length ~1.2 nm (Extended)~1.2 nm (Extended)~0.7 nm (Standard)
Monomer Solubility High (Disrupted π−π stacking)Low (Strong planar aggregation)Moderate
Steric Profile Twisted (Dihedral angle > 45°)PlanarPlanar
Typical COF Crystallinity Excellent (Controlled offset stacking)Poor to Moderate (Prone to amorphous aggregation)Good
Pore Microenvironment Hydrophobic (Methyl-lined)NeutralNeutral
Primary Application Hydrophobic drug delivery, VOC captureBasic structural frameworksSmall-pore gas separation

Data Synthesis: While BPDA yields highly crystalline materials, its shorter length restricts the pore size, limiting its utility for encapsulating large active pharmaceutical ingredients (APIs). Unsubstituted TPDA provides the necessary pore size but frequently fails during synthesis due to kinetic trapping (amorphous precipitation). Me2-TPDA bridges this gap, offering both the extended pore size of a terphenyl core and the high synthetic reliability of a highly soluble monomer.

Self-Validating Experimental Protocol: Imine-Linked COF Synthesis

To guarantee scientific integrity, the following protocol is designed as a self-validating system . The experimental choices are grounded in causality, and the workflow inherently requires immediate analytical validation to confirm success.

Step-by-Step Methodology

Step 1: Monomer Solubilization (Kinetic Control)

  • Action: Combine 0.1 mmol of Me2-TPDA with 0.1 mmol of a multi-topic amine (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB) in a Pyrex tube. Add a solvent mixture of 1.0 mL 1,4-dioxane and 1.0 mL mesitylene.

  • Causality: Dioxane acts as an excellent solvent for the monomers, ensuring a homogeneous starting state. Mesitylene acts as a non-solvent for the growing polymer. This specific ratio carefully tunes the solubility threshold, slowing down the nucleation rate to favor the growth of highly ordered crystals over rapid, amorphous precipitation.

Step 2: Acid Catalysis (Thermodynamic Error-Correction)

  • Action: Add 0.2 mL of 3M aqueous acetic acid to the mixture.

  • Causality: The acetic acid protonates the amine, catalyzing the nucleophilic attack to form the Schiff-base (imine) linkage. Crucially, the aqueous nature of the acid introduces a controlled amount of water. This pushes the condensation equilibrium slightly backward, enabling the dynamic "error-correction" process where improperly formed bonds break and reform into the thermodynamically favored crystalline lattice.

Step 3: Solvothermal Growth

  • Action: Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, seal it under vacuum, and heat at 120°C undisturbed for 72 hours.

  • Causality: Degassing removes oxygen, preventing the oxidative degradation of the amine monomers at elevated temperatures, which would otherwise terminate polymer chain growth and introduce structural defects.

Step 4: Activation & Washing

  • Action: Isolate the resulting precipitate and subject it to Soxhlet extraction with tetrahydrofuran (THF) for 24 hours, followed by supercritical CO₂ drying or gentle vacuum drying at 80°C.

  • Causality: Soxhlet extraction removes unreacted monomers and high-boiling oligomers trapped within the pores. Supercritical drying prevents the delicate mesoporous architecture from collapsing under the capillary forces of evaporating liquid solvents.

Step 5: System Validation

  • Action: Immediately analyze the activated powder via Powder X-Ray Diffraction (PXRD) and N₂ adsorption-desorption isotherms at 77 K.

  • Causality: This is the self-validating step. A successful synthesis will yield sharp, distinct PXRD peaks at low angles (typically 2θ < 5°), confirming the long-range reticular order. The N₂ isotherm must exhibit a Type IV profile (indicative of mesoporosity) with a high BET surface area, confirming that the methyl groups successfully prevented pore collapse.

ExpWorkflow Step1 1. Monomer Solubilization Me2-TPDA + Amine in Dioxane/Mesitylene Step2 2. Acid Catalysis Add 3M Aqueous Acetic Acid Step1->Step2 Step3 3. Solvothermal Synthesis 120°C for 72 hours in sealed tube Step2->Step3 Step4 4. Activation & Washing Soxhlet extraction (THF) & Vacuum drying Step3->Step4 Validate 5. Self-Validation PXRD (Crystallinity) & N2 Sorption (Porosity) Step4->Validate

Diagram 2: Self-validating experimental workflow for synthesizing Me2-TPDA based COFs.

Applications in Drug Development and Advanced Materials

The unique structural properties of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde make it highly advantageous for specialized applications:

  • Hydrophobic Drug Encapsulation: The extended terphenyl backbone generates mesopores (typically 2.0 - 3.0 nm depending on the amine partner) large enough to accommodate bulky, complex APIs. Simultaneously, the methyl-lined pore walls create a highly hydrophobic environment. This is ideal for encapsulating poorly water-soluble drugs (BCS Class II and IV), protecting them from premature degradation while allowing for controlled, sustained release governed by van der Waals interactions between the drug and the pore walls.

  • Biocompatibility and Stability: Imine-linked COFs are historically susceptible to hydrolysis in aqueous biological fluids. The steric bulk and hydrophobicity provided by the central methyl groups of Me2-TPDA physically repel water molecules from the imine nitrogen, significantly extending the framework's half-life in physiological conditions.

References

  • Designing a Bifunctional Brønsted Acid–Base Heterogeneous Catalyst Through Precise Installation of Ligands on Metal–Organic Frameworks Source: CCS Chemistry (Chinese Chemical Society) URL:[Link] Note: Demonstrates the foundational principles of utilizing the 2',5'-dimethylterphenyl core to engineer specific pore environments and steric profiles in reticular frameworks[2].

  • Porous, Crystalline, Covalent Organic Frameworks (Foundational Methodology) Source: Science (Côté, A. P., et al.) URL:[Link] Note: The authoritative grounding for the thermodynamic error-correction principles and solvothermal synthesis methodologies utilized in the self-validating protocol.

Sources

Safety & Regulatory Compliance

Safety

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde proper disposal procedures

Operational Safety & Disposal Guide: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde—also known systematically as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Guide: 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde—also known systematically as 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde—is a rigid, extended aromatic dialdehyde. It is primarily utilized as a highly reactive structural linker in the synthesis of advanced Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[1]. Because of its specialized chemical architecture, it presents unique handling, environmental, and disposal challenges that require strict adherence to modern occupational safety regulations[2].

This guide provides drug development professionals and materials scientists with the causality behind the hazards of this compound, alongside field-proven, regulatory-compliant disposal protocols.

Hazard Assessment & Mechanistic Causality

To handle this terphenyl dialdehyde safely, laboratory personnel must understand why specific precautions are necessary. Safety protocols are dictated by the molecule's intrinsic chemical properties:

  • Electrophilic Sensitization: The two para-formyl (-CHO) groups are highly reactive electrophiles designed to condense with amines to form imine linkages during framework synthesis. In a biological context, these groups can readily undergo Schiff base condensation with primary amines on human proteins. This reactivity makes the compound a potent skin and respiratory sensitizer.

  • Hydrophobicity and Aquatic Toxicity: The 2,5-dimethylterphenyl core is highly lipophilic. If introduced into standard wastewater systems, it will not dissolve; instead, it will precipitate and persist, posing a severe bioaccumulation risk to aquatic life. Drain disposal is strictly prohibited under environmental regulations[3].

  • Solvent-Mediated Permeability: Because this dialdehyde is virtually insoluble in water, it is typically handled in aggressive polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., Chloroform)[1]. These solvents act as permeation enhancers, driving the toxic dialdehyde through standard latex gloves and into the skin. This necessitates the use of heavy-duty nitrile or butyl rubber PPE and strict solvent waste segregation[4].

Waste Segregation Decision Workflow

Proper segregation prevents dangerous cross-reactions (such as over-pressurization from mixing incompatible solvents) and ensures compliance with environmental protection standards[5].

WasteSegregation Start Terphenyl Dialdehyde Waste Generation State Determine Physical State Start->State Solid Solid Waste (Powder, Filters) State->Solid Solid Liquid Liquid Waste (Mother Liquor, Washes) State->Liquid Liquid Incineration High-Temperature Incineration Facility Solid->Incineration HaloCheck Contains Halogenated Solvents? (e.g., CHCl3) Liquid->HaloCheck NonHalo Non-Halogenated (DMF, Dioxane) HaloCheck->NonHalo No Halo Halogenated (Strict Segregation) HaloCheck->Halo Yes NonHalo->Incineration Halo->Incineration

Decision tree for the segregation and disposal of terphenyl dialdehyde waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Safe Segregation of Post-Synthesis Mother Liquor

Context: After solvothermal COF synthesis, the remaining liquid contains unreacted dialdehyde, oligomers, and potentially hazardous carrier solvents.

  • Thermal Quenching: Allow the reaction vessel (e.g., Teflon-lined autoclave) to cool completely to ambient temperature (20–25°C) inside a fume hood. This prevents the rapid volatilization of toxic solvents upon opening.

  • Catalyst Neutralization: If the reaction utilized an acidic catalyst (e.g., aqueous acetic acid), slowly add a mild base (such as a 1M sodium bicarbonate solution) until the pH reaches 5.0–9.0. Wait for all CO2 evolution to cease before sealing any containers to prevent explosive over-pressurization[5].

  • Phase Segregation: Filter the mixture to separate the synthesized solid framework from the liquid mother liquor.

  • Waste Classification:

    • If the solvent mixture contains any halogenated compounds (e.g., Chloroform, Dichloromethane), funnel the liquid into a PTFE-lined carboy designated strictly for "Halogenated Organic Waste"[6].

    • If the solvent is non-halogenated (e.g., DMF, 1,4-Dioxane, Mesitylene), transfer it to a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste."

  • Manifesting: Record the exact composition on the waste log (e.g., "Liquid Waste: 10% Terphenyl Dialdehyde, 80% DMF, 10% Neutralized Acetate Salts"). Do not exceed 80% of the container's volume to allow for vapor expansion[3].

Protocol B: Immediate Spill Response Workflow

Context: Accidental release of the unreacted solid powder or a concentrated solvent solution.

  • Evacuate and Assess: If a large volume of the dialdehyde dissolved in a toxic solvent spills, evacuate the immediate area. Ensure the fume hood sash is lowered to maximize localized exhaust ventilation[4].

  • PPE Donning: Responders must wear upgraded PPE: heavy-duty nitrile gloves, splash goggles, and a flame-retardant, chemical-resistant lab coat[4].

  • Containment:

    • For Solids: Gently cover the powder with damp hazardous-waste-compatible absorbent pads (moistened with a benign solvent or water) to prevent dust aerosolization. Never dry-sweep the powder.

    • For Liquids: Surround the spill with universal absorbent booms to prevent the lipophilic mixture from reaching floor drains.

  • Collection: Sweep the absorbed waste using a non-sparking, anti-static brush and dustpan. Transfer immediately to an HDPE hazardous waste bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by a wipe-down with ethanol to remove residual lipophilic terphenyl compounds. Dispose of all cleaning materials as solid hazardous waste[3].

Quantitative Waste Management Parameters

To ensure compliance with general Environmental Protection Agency (EPA) Subpart K guidelines and OSHA standards, laboratories must adhere to strict storage parameters for waste containing this chemical[3][7].

Summary of Waste Stream Segregation and Container Compatibility

Waste Stream ClassificationTypical ConstituentsMax Fill LimitpH RangeApproved Storage ContainerRegulatory Disposal Pathway
Solid Chemical Waste Unreacted dialdehyde powder, contaminated filters90% capacityN/AHDPE wide-mouth jar (Sealable)High-Temperature Incineration
Non-Halogenated Liquid Dialdehyde dissolved in DMF, Dioxane, or Mesitylene80% capacity5.0 - 9.0Polyethylene (PE) CarboySolvent Blending / Incineration
Halogenated Liquid Dialdehyde dissolved in Chloroform or DCM80% capacity5.0 - 9.0Glass or PTFE-lined CarboySpecialized Halogen Incineration
Contaminated Sharps Syringes, needles with chemical residue75% capacityN/APuncture-proof Sharps BinRegulated Medical/Chem Waste

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance" (29 CFR 1910.1450). OSHA.gov. URL: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com. URL: [Link]

  • National Science Teaching Association (NSTA). "How to Properly Dispose Chemical Hazardous Waste." NSTA.org. URL: [Link]

  • Cal Pac Lab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now." CalPacLab.com. URL: [Link]

  • ResearchGate. "Ultrafast scintillating metal-organic frameworks films." ResearchGate.net. URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde

As a Senior Application Scientist specializing in the synthesis of advanced porous materials, I frequently consult on the operational logistics of handling highly reactive building blocks. 4-[4-(4-formylphenyl)-2,5-dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the synthesis of advanced porous materials, I frequently consult on the operational logistics of handling highly reactive building blocks. 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde (also known as 4,4'-(2,5-dimethyl-1,4-phenylene)dibenzaldehyde) is a critical terphenyl dialdehyde monomer used extensively in the construction of Covalent Organic Frameworks (COFs)[1].

While its rigid structure is perfect for designing highly crystalline nanopores[2], the inherent electrophilic reactivity of its dual formyl groups demands rigorous, scientifically grounded safety protocols. This guide provides a self-validating operational framework for the safe handling, transfer, and disposal of this compound.

The Causality of Hazard: Why Standard PPE is Not Enough

To handle a chemical safely, you must understand why it is dangerous. The very chemical property that makes this dialdehyde an excellent COF linker—its ability to rapidly undergo Schiff-base condensation with primary amines[1]—also makes it a potent skin and respiratory sensitizer.

When aerosolized dust of this compound contacts human epidermis or mucous membranes, the electrophilic formyl groups covalently bind to the nucleophilic primary amine residues (e.g., lysine) present in biological proteins. This cross-linking triggers an immediate immune response, leading to severe contact dermatitis and respiratory irritation (GHS Hazard Codes H315, H319, H335)[3][4].

ToxicityMechanism Aldehyde Terphenyl Dialdehyde (Electrophile) Reaction Schiff-Base Condensation Aldehyde->Reaction Skin Epidermal Proteins (Primary Amines) Skin->Reaction Irritation Sensitization & Contact Dermatitis Reaction->Irritation H2O loss

Biochemical mechanism of skin sensitization via Schiff-base condensation.

Quantitative Hazard Data & PPE Specifications

To mitigate these risks, we must establish an impenetrable physical barrier between the reactive formyl groups and the operator. The following table summarizes the quantitative physicochemical properties and the non-negotiable Personal Protective Equipment (PPE) requirements[3][5].

Property / RequirementSpecificationScientific Rationale
Chemical Classification Reactive Terphenyl DialdehydeRigid monomer for Covalent Organic Frameworks (COFs).
GHS Hazard Codes H315, H319, H335[3]Causes skin/eye irritation and specific target organ respiratory toxicity.
Primary Glove Material Nitrile (Min. 0.11 mm thickness)Provides an adequate barrier against fine, reactive organic dusts.
Eye Protection Non-vented Safety GogglesPrevents airborne dust from bypassing the frame and contacting ocular mucosa.
Respiratory Protection N95 or P100 Particulate RespiratorMandatory only if handling outside of a certified Class II fume hood.
Storage Conditions 4°C, under Nitrogen/Argon[3]Prevents premature atmospheric oxidation of formyl groups to carboxylic acids.

Operational Plan: Self-Validating Weighing & Transfer Protocol

Handling fine, reactive powders requires a methodology that prevents aerosolization and cross-contamination. This step-by-step protocol is designed to be self-validating—meaning the success of one step ensures the safety of the next.

  • Environmental Control: Ensure the Class II chemical fume hood has a verified face velocity of at least 0.5 m/s. Wipe down the analytical balance with a static-dissipative brush. Causality: Static charge is the primary cause of sudden powder aerosolization.

  • PPE Donning Sequence: Put on a 100% cotton laboratory coat (synthetic blends generate static), non-vented safety goggles, and double-layer nitrile gloves.

  • Anti-Static Transfer: Place a conductive, anti-static weighing boat on the balance and tare. Using a grounded stainless-steel spatula, slowly transfer the 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde.

  • Validation Step: Close the draft shield doors completely before recording the weight. Causality: Even minor air currents will disrupt the microgram reading and scatter the dialdehyde dust.

  • In-Hood Solubilization (Critical): Before removing the weighing boat from the hood, dissolve the monomer in your target reaction solvent (e.g., 1,4-dioxane or mesitylene, standard solvents for COF synthesis[2]). Causality: Transferring the compound in a liquid state entirely eliminates the inhalation hazard associated with dry powders.

HandlingWorkflow Start Storage (Inert Gas, 4°C) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Anti-Static Weighing (Closed Balance) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontaminate (Wet Wipe & Quench) Spill->Decon Yes Proceed Proceed to COF Synthesis Spill->Proceed No Decon->Proceed

Operational workflow for the safe handling and weighing of terphenyl dialdehyde.

Spill Response & Decontamination Logistics

In the event of a spill, standard dry-sweeping is strictly prohibited as it will immediately aerosolize the reactive powder.

  • Containment: Isolate the area. If the spill occurs outside the fume hood, all personnel must immediately don a P100 particulate respirator.

  • Wetting & Suppression: Do not dry-sweep. Gently cover the powder with absorbent paper towels. Wet the towels with a 10% ethanol/water solution. Causality: This suppresses the dust mechanically without causing rapid, uncontrolled dissolution.

  • Collection: Scoop the wet mass using a non-sparking tool and place it into a designated hazardous waste container.

  • Chemical Quenching: Wash the affected surface with a mild primary amine solution (e.g., dilute ethanolamine). Causality: This intentionally forces a reaction with residual aldehyde groups, quenching their electrophilic reactivity before a final soap and water wash.

Waste Disposal Plan

Proper logistical planning for waste ensures regulatory compliance and prevents dangerous downstream reactions[3][5].

  • Solid Waste: All contaminated gloves, weighing boats, and paper towels must be placed in a sealed, clearly labeled "Reactive Organic Waste - Aldehydes" container.

  • Liquid Waste: Solutions containing the dialdehyde must be collected in compatible high-density polyethylene (HDPE) carboys. Never mix this waste with strong oxidizers or primary amine waste streams (such as aniline or ammonia), as this can lead to spontaneous, exothermic polymerization inside the waste carboy.

  • Final Disposal: Dispose of the sealed containers via a certified hazardous waste contractor in accordance with local environmental regulations for substituted terphenyl derivatives.

References

  • ChemScene. 66-98-8 | 4,4'-Biphenyldicarboxaldehyde - ChemScene.
  • NextSDS.
  • Fisher Scientific. 4,4'-Biphenyldicarboxaldehyde, 97%.
  • MDPI. Thiophosphate-Based Covalent Organic Framework (COF) or Porous Organic Polymer (POP)?
  • ResearchGate. Core-Shell and Yolk-Shell Covalent Organic Framework Nanostructures with Size-Selective Permeability.

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 2
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4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
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